4,6-Dioxo-6-phenylhexanoic acid
Description
Properties
IUPAC Name |
4,6-dioxo-6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-10(6-7-12(15)16)8-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMWKGXNUBZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561033 | |
| Record name | 4,6-Dioxo-6-phenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114150-57-1 | |
| Record name | 4,6-Dioxo-6-phenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dioxo-6-phenylhexanoic Acid
Introduction
4,6-Dioxo-6-phenylhexanoic acid is a dicarbonyl compound with significant potential as a versatile building block in the synthesis of various heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. Its unique structural motif, featuring a 1,3-dicarbonyl system and a terminal carboxylic acid, makes it an attractive target for organic chemists. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of this compound, grounded in established chemical principles and supported by relevant literature. The proposed strategy is designed to be accessible to researchers, scientists, and drug development professionals with a solid foundation in synthetic organic chemistry.
Strategic Approach: A Multi-Step Synthesis via Claisen Condensation
The synthesis of this compound can be efficiently achieved through a multi-step approach that leverages the power of the Claisen condensation reaction. This strategy involves the initial formation of a β-keto ester, which is subsequently elaborated and finally hydrolyzed to yield the target carboxylic acid. This pathway is advantageous due to the ready availability of starting materials and the reliability of the involved chemical transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of Ethyl Benzoylacetate
The journey to our target molecule begins with the synthesis of ethyl benzoylacetate, a key β-keto ester intermediate. This is achieved via a Claisen condensation between acetophenone and diethyl carbonate.
Mechanism and Rationale
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1] In this step, a strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired ethyl benzoylacetate. The use of sodium ethoxide is strategic as it is the conjugate base of the ethanol solvent, thus preventing unwanted transesterification reactions.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Acetophenone | 120.15 | 1.0 |
| Diethyl Carbonate | 118.13 | 2.0 |
| Sodium Ethoxide | 68.05 | 1.1 |
| Anhydrous Ethanol | 46.07 | Solvent |
| 1 M Hydrochloric Acid | 36.46 | For work-up |
| Diethyl Ether | 74.12 | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | Drying agent |
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous ethanol.
-
Sodium metal is carefully added in small portions to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and should be performed with caution.
-
Once all the sodium has reacted and the solution has cooled to room temperature, a mixture of acetophenone and an excess of diethyl carbonate is added dropwise from the dropping funnel with continuous stirring.
-
The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate product.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude ethyl benzoylacetate is then purified by vacuum distillation.
Part 2: Synthesis of Ethyl 4,6-Dioxo-6-phenylhexanoate
With the key intermediate, ethyl benzoylacetate, in hand, the next step involves another Claisen condensation, this time with ethyl acetate, to construct the six-carbon backbone of our target molecule.
Mechanism and Rationale
This step follows the same fundamental principles of the Claisen condensation. The α-proton of ethyl benzoylacetate, situated between two carbonyl groups, is highly acidic and is readily deprotonated by a strong base like sodium ethoxide to form a stable enolate. This enolate then nucleophilically attacks the carbonyl carbon of ethyl acetate. The subsequent elimination of an ethoxide ion furnishes ethyl 4,6-dioxo-6-phenylhexanoate.
Sources
An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid: Properties, Structure, and Potential Applications
This technical guide provides a comprehensive overview of 4,6-dioxo-6-phenylhexanoic acid, a molecule of interest for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical properties, structural characteristics, plausible synthetic routes, and potential therapeutic applications, offering a consolidated resource for scientific exploration.
Introduction and Molecular Overview
This compound (CAS Number: 114150-57-1) is a dicarbonyl compound featuring a phenyl group and a carboxylic acid moiety.[1][2] Its structure, containing a 1,3-dicarbonyl system, imparts unique chemical reactivity and potential for biological activity. The presence of both a keto-enol tautomerism and a terminal carboxylic acid makes it a versatile scaffold for chemical modifications and a candidate for targeted drug design.
Core Molecular Structure:
The fundamental structure consists of a six-carbon hexanoic acid backbone. Oxo groups are located at the 4- and 6-positions, and a phenyl group is attached to the 6-position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation.
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride portion-wise.
-
Slowly add benzene to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-oxo-4-phenylbutanoic acid.
Step 2: Esterification to Ethyl 4-oxo-4-phenylbutanoate.
-
Dissolve 4-oxo-4-phenylbutanoic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the esterification is complete (monitored by TLC).
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and concentrate to give ethyl 4-oxo-4-phenylbutanoate.
Step 3: Claisen Condensation to form Ethyl 4,6-dioxo-6-phenylhexanoate.
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add a mixture of ethyl 4-oxo-4-phenylbutanoate and ethyl acetate.
-
Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete.
-
Acidify the reaction mixture with a dilute acid to precipitate the product.
-
Isolate the crude ethyl 4,6-dioxo-6-phenylhexanoate by filtration or extraction.
Step 4: Hydrolysis and Decarboxylation to this compound.
-
The crude product from the previous step is subjected to acidic or basic hydrolysis followed by acidification and heating to promote decarboxylation, yielding the final product.
Key Reactivity Insights: Keto-Enol Tautomerism
A significant feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. [3][4][5][6][7][8]The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism in this compound.
The methylene protons between the two carbonyl groups (at C5) are particularly acidic, facilitating the formation of an enolate intermediate which can then be protonated on the oxygen to form the enol. This tautomerism is crucial for the compound's reactivity, as the enol form can act as a nucleophile in various reactions. The equilibrium position is influenced by factors such as the solvent and temperature.
Potential Applications in Drug Development
The diketo acid (DKA) structural motif has garnered significant attention in medicinal chemistry, particularly in the development of antiviral agents.
HIV-1 Integrase Inhibition:
A prominent application of DKAs is as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. [9][10]This enzyme facilitates the insertion of the viral DNA into the host cell's genome. DKAs are believed to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase, thereby blocking its function.
Caption: Proposed mechanism of action for this compound as an HIV-1 integrase inhibitor.
The 1,3-dicarbonyl moiety in this compound is well-suited for this chelation. The phenyl group and the carboxylic acid provide additional points for interaction with the enzyme's active site, potentially enhancing binding affinity and specificity. The development of novel DKA derivatives, such as this compound, could lead to new therapeutic options for HIV treatment.
Conclusion
This compound is a molecule with significant potential in both synthetic and medicinal chemistry. Its 1,3-dicarbonyl structure dictates its reactivity, particularly its keto-enol tautomerism, making it a versatile building block. The presence of the diketo acid motif suggests its potential as an HIV-1 integrase inhibitor, warranting further investigation by researchers in drug discovery. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application of this intriguing compound.
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Chemistry LibreTexts. 17.9: 1,3-Dicarbonyl Compounds. [Link]
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An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid
CAS Number: 114150-57-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dioxo-6-phenylhexanoic acid, a molecule of interest in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes available data with established principles from related chemical structures to offer field-proven insights for researchers.
Introduction
This compound is a dicarbonyl compound featuring a phenyl group and a carboxylic acid moiety. Its structure, characterized by a β,δ-diketo system, suggests a rich chemical reactivity and potential for biological activity. The presence of the diketo functional group is particularly noteworthy, as this motif is found in several classes of bioactive molecules, including enzyme inhibitors. This guide will delve into its physicochemical properties, propose a viable synthetic route, and explore its potential applications in drug discovery, drawing parallels with structurally related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 114150-57-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₂O₄ | [1][3][4][5] |
| Molecular Weight | 220.22 g/mol | [3][5] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | RYHMWKGXNUBZPO-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway: Claisen Condensation
The synthesis would likely involve the condensation of a methyl ketone with a diester, followed by hydrolysis and decarboxylation. A logical approach would be the reaction of acetophenone with diethyl succinate in the presence of a strong base, such as sodium ethoxide or sodium hydride.
Workflow of the Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a reactive enolate. The choice of an anhydrous solvent like ethanol is critical to prevent side reactions.
-
Nucleophilic Acyl Substitution: The acetophenone enolate acts as a nucleophile, attacking one of the carbonyl carbons of diethyl succinate. This is followed by the elimination of an ethoxide leaving group.
-
Hydrolysis: The resulting β-keto ester is then subjected to saponification using an aqueous base like sodium hydroxide, which hydrolyzes the ester to a carboxylate.
-
Acidification and Decarboxylation: Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate and facilitates the decarboxylation of the gem-dicarboxylic acid intermediate upon gentle heating to yield the final product.
Characterization and the Importance of Tautomerism
The characterization of this compound would rely on standard analytical techniques, with particular attention to the phenomenon of keto-enol tautomerism.
Keto-Enol Tautomerism:
The β-dicarbonyl moiety of this compound can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH.[9][10]
Caption: Tautomeric forms of this compound.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and for studying the keto-enol tautomerism.[9][10] In the ¹H NMR spectrum, the diketo form would show a characteristic methylene signal, while the enol forms would exhibit a vinyl proton signal and a broad enolic hydroxyl proton signal. The integration of these signals can be used to determine the ratio of the tautomers under specific conditions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the ketone C=O stretching. The presence of the enol form would be indicated by a broad O-H stretch and a C=C stretch.
Potential Biological Activity and Applications in Drug Discovery
The diketo acid (DKA) functionality is a well-recognized pharmacophore in drug discovery, known for its ability to chelate divalent metal ions, which are often present in the active sites of enzymes.[11][12] This property makes this compound a compelling candidate for investigation as an inhibitor of several classes of metalloenzymes.
HIV Integrase Inhibition
A significant body of research has demonstrated that compounds containing a diketo acid moiety are potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[11][12][13][14][15] These inhibitors act by binding to the divalent metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking the strand transfer step of DNA integration.[11][12]
Proposed Mechanism of Action:
Caption: Proposed mechanism of HIV integrase inhibition.
Metallo-β-Lactamase Inhibition
The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by metallo-β-lactamases (MBLs). These enzymes utilize zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam drugs.[16][17] The diketo acid moiety has been explored as a zinc-binding pharmacophore for the development of MBL inhibitors.[18][19][20] this compound could potentially act as an MBL inhibitor by chelating the active site zinc ions, thereby restoring the efficacy of co-administered β-lactam antibiotics.
Other Potential Applications
The structural similarity of this compound to other biologically active phenylhexanoic acid derivatives suggests additional avenues for investigation. For instance, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising target for autoimmune diseases.[21][22] While the substitution pattern is different, this finding highlights the potential for this class of compounds to interact with nuclear receptors.
Experimental Protocols
To facilitate further research, the following are generalized protocols for key experiments.
General Procedure for Enzyme Inhibition Assay (e.g., HIV Integrase)
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme (e.g., HIV-1 integrase). Prepare the appropriate DNA substrates (viral and target DNA).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction: In a microplate well, combine the enzyme, DNA substrates, and the inhibitor at various concentrations in a suitable reaction buffer containing the necessary divalent cations (e.g., Mg²⁺).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and detect the product of the strand transfer reaction using a suitable method, such as gel electrophoresis with radiolabeled DNA or a fluorescence-based assay.
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a known concentration of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O with adjusted pD).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify and assign the signals corresponding to the diketo and enol tautomers.
-
Integration: Carefully integrate the signals corresponding to unique protons of each tautomer (e.g., the methylene protons of the diketo form and the vinylic proton of the enol form).
-
Quantification: Calculate the molar ratio of the tautomers from the integral values.
-
Variable Temperature NMR (Optional): To study the thermodynamics of the tautomeric equilibrium, acquire spectra at different temperatures.
Conclusion
This compound represents a molecule with significant, yet largely unexplored, potential in the field of medicinal chemistry. Its diketo acid functionality strongly suggests a role as a metalloenzyme inhibitor, with HIV integrase and metallo-β-lactamases being prime targets for investigation. The proposed synthetic route via Claisen condensation offers a practical means for its preparation, enabling further research into its biological activities. The inherent keto-enol tautomerism is a key chemical feature that must be considered in its characterization and in the interpretation of its biological data. This technical guide provides a solid foundation and a strategic direction for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.
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"4,6-Dioxo-6-phenylhexanoic acid" molecular weight and formula
An In-Depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry to detail its properties, a plausible synthetic route, expected analytical characteristics, and potential applications for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid organic compound characterized by a hexanoic acid backbone featuring two carbonyl groups at the 4- and 6-positions, and a phenyl substituent at the 6-position. This unique arrangement of functional groups—a carboxylic acid, a 1,3-dicarbonyl system, and an aromatic ring—imparts a versatile chemical reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | |
| CAS Number | 114150-57-1 | |
| Physical Form | Solid | |
| InChI Key | RYHMWKGXNUBZPO-UHFFFAOYSA-N |
Keto-Enol Tautomerism: A Fundamental Equilibrium
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is central to the molecule's reactivity, particularly the nucleophilicity of the C5 carbon. The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding.[2] For this compound, two primary enol forms are possible, with the equilibrium being influenced by factors such as the solvent and temperature.
The keto-enol tautomerism can be catalyzed by both acid and base.[1] In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon.[3] Under basic conditions, the alpha-hydrogen is removed to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom.[4]
Caption: Keto-enol tautomerism of this compound.
Proposed Synthesis Protocol
Experimental Workflow: A Hypothetical Approach
This protocol outlines a two-step process starting from commercially available materials.
Step 1: Synthesis of Ethyl 3-oxobutanoate (a β-keto ester)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol.
-
Addition of Reactants: While stirring, add ethyl acetate (2.0 equivalents) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and an equivalent amount of acetic acid to neutralize the base. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxobutanoate.
Step 2: Synthesis of this compound
-
Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the crude ethyl 3-oxobutanoate from Step 1 dropwise at 0°C.
-
Condensation: To the resulting enolate solution, add a solution of ethyl benzoylacetate (1.0 equivalent) in anhydrous ethanol dropwise.
-
Reaction and Saponification: Allow the mixture to warm to room temperature and stir for 12 hours. Then, add a solution of sodium hydroxide (3.0 equivalents) in water and heat to reflux for 4 hours to saponify the ester.
-
Workup and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Characterization
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.- Methylene Protons (C2-H₂ & C3-H₂): Triplets around δ 2.5-3.0 ppm.- Methylene Protons (C5-H₂): A singlet around δ 3.5-4.0 ppm (for the keto form). In the enol form, this would be a vinyl proton at δ 5.0-6.0 ppm.- Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Signals in the range of δ 190-210 ppm (ketones) and δ > 170 ppm (carboxylic acid).- Aromatic Carbons: Multiple signals between δ 125-140 ppm.- Methylene Carbons: Signals in the range of δ 30-50 ppm. |
| FT-IR | - O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.- C=O Stretch (Ketones): Strong absorptions around 1700-1720 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption around 1710 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 220. |
Reactivity and Synthetic Potential
The presence of multiple functional groups makes this compound a versatile synthon.
-
The 1,3-Dicarbonyl Moiety: The acidic methylene protons at the C5 position can be readily deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions, such as alkylations and acylations.
-
Heterocycle Synthesis: 1,3-Dicarbonyl compounds are classical precursors for the synthesis of a wide array of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and urea, respectively.
-
The Carboxylic Acid Group: This functional group can undergo standard transformations, such as esterification, amidation, and reduction, allowing for further molecular diversification.
Caption: Potential synthetic transformations of this compound.
Potential Applications in Medicinal Chemistry
While there are no specific studies on the biological activity of this compound, its structural motifs are present in many biologically active compounds.
-
Scaffold for Drug Discovery: The 1,3-dicarbonyl moiety is a well-known pharmacophore that can chelate metal ions, which is a key feature for the mechanism of action of certain enzyme inhibitors.
-
Precursor to Bioactive Heterocycles: As mentioned, this compound is an ideal starting material for synthesizing substituted pyrazoles and isoxazoles, which are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory.
-
Hazards: The compound is classified with the hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash thoroughly with water.
Conclusion
This compound represents a molecule of significant synthetic utility. Its combination of a carboxylic acid and a reactive 1,3-dicarbonyl system makes it a valuable building block for the synthesis of complex molecules and heterocyclic scaffolds of interest to the pharmaceutical industry. While detailed experimental data for this specific compound is limited in public literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles.
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Spectroscopic Data of 4,6-Dioxo-6-phenylhexanoic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-Dioxo-6-phenylhexanoic acid. In the absence of extensive empirical data in publicly accessible databases, this guide leverages predictive methodologies and foundational spectroscopic principles to offer a detailed characterization. A central focus is placed on the pronounced keto-enol tautomerism inherent to the 1,3-dicarbonyl moiety of the molecule, and its profound impact on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the spectroscopic analysis of this and similar β-dicarbonyl compounds.
Introduction: The Structural Significance of this compound
This compound is a multifaceted organic compound featuring a carboxylic acid, a phenyl group, and a 1,3-dicarbonyl system. This latter functional group is the linchpin of its chemical reactivity and spectroscopic complexity, primarily due to keto-enol tautomerism. Understanding this dynamic equilibrium is paramount for accurate structural elucidation and for predicting the molecule's behavior in various chemical environments. This guide will dissect the spectroscopic signatures of both the diketo and the predominant enol tautomers.
Keto-Enol Tautomerism: A Fundamental Equilibrium
The 1,3-dicarbonyl motif of this compound allows it to exist as a mixture of two constitutional isomers in equilibrium: the diketo form and the enol form.[1][2] This equilibrium is dynamic and highly sensitive to the solvent environment.[3][4][5][6] The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, which significantly influences its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying the keto-enol tautomerism of this compound, as the rate of interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][7]
Predicted ¹H NMR Spectra
The ¹H NMR spectrum is expected to be a composite of signals from both the diketo and enol forms. The ratio of these forms can be determined by integrating their respective characteristic signals.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Assignment (Diketo Form) | Predicted δ (ppm) | Multiplicity | Integration |
| H-2 | ~2.8 | t | 2H |
| H-3 | ~3.0 | t | 2H |
| H-5 | ~4.0 | s | 2H |
| Phenyl-H | 7.4-8.0 | m | 5H |
| COOH | >10 | br s | 1H |
| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration |
| H-2 | ~2.6 | t | 2H |
| H-3 | ~2.8 | t | 2H |
| H-5 | ~6.2 | s | 1H |
| Phenyl-H | 7.4-7.9 | m | 5H |
| Enol-OH | >12 | br s | 1H |
| COOH | >10 | br s | 1H |
Note: Predictions are based on established chemical shift ranges and data from analogous structures. Actual values may vary depending on solvent and concentration.
Interpretation:
-
Diketo Form: The key diagnostic signal for the diketo form is the singlet at approximately 4.0 ppm, corresponding to the methylene protons (H-5) situated between the two carbonyl groups.
-
Enol Form: The presence of the enol form is unequivocally identified by the appearance of a vinyl proton signal (H-5) around 6.2 ppm and a highly deshielded enolic hydroxyl proton signal, often above 12 ppm, due to strong intramolecular hydrogen bonding.
-
Solvent Effects: The keto-enol equilibrium is dramatically influenced by the solvent.[3][4][5][6] In non-polar solvents like chloroform-d (CDCl₃), the intramolecularly hydrogen-bonded enol form is expected to be more prevalent. In contrast, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the enol form, while polar protic solvents may favor the diketo form by disrupting the internal hydrogen bond.[3]
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum will also display two sets of signals corresponding to the diketo and enol tautomers.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment (Diketo Form) | Predicted δ (ppm) |
| C-1 (COOH) | ~175 |
| C-2 | ~30 |
| C-3 | ~38 |
| C-4 (C=O) | ~202 |
| C-5 | ~50 |
| C-6 (C=O) | ~198 |
| Phenyl C | 128-137 |
| Assignment (Enol Form) | Predicted δ (ppm) |
| C-1 (COOH) | ~175 |
| C-2 | ~30 |
| C-3 | ~35 |
| C-4 (C-OH) | ~185 |
| C-5 (=CH) | ~98 |
| C-6 (C=O) | ~195 |
| Phenyl C | 128-137 |
Note: These are estimated values. Online prediction tools can provide more specific shifts.[8][9]
Interpretation:
-
Carbonyl Signals: The diketo form will exhibit two distinct carbonyl signals in the 198-202 ppm region. In the enol form, one of these is replaced by a signal for an enolic carbon (C-4) at a more shielded value (~185 ppm), and the other carbonyl (C-6) remains in a similar region.
-
C-5: The most telling difference is the chemical shift of C-5. In the diketo form, it is an aliphatic methylene carbon (~50 ppm), whereas in the enol form, it becomes a vinylic carbon with a much more shielded chemical shift (~98 ppm).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 250 ppm, 64k data points, significantly more scans may be required for good signal-to-noise (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum will be dominated by absorptions from the carbonyl groups, hydroxyl groups, and the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Enol O-H | Stretch (H-bonded) | 2500-3200 | Broad, Strong |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |
| C=O (Diketo) | Stretch | ~1720 and ~1700 | Strong |
| C=O (Enol, conjugated) | Stretch | 1600-1640 | Strong |
| C=C (Enol) | Stretch | 1580-1620 | Medium |
| C=C (Aromatic) | Stretch | ~1600, ~1450-1500 | Medium-Weak |
Interpretation:
-
Hydroxyl Region: A very broad absorption band from 2500 to 3300 cm⁻¹ is expected, which is a composite of the carboxylic acid O-H and the intramolecularly hydrogen-bonded enol O-H stretches.
-
Carbonyl Region: This region is highly diagnostic. The diketo form would show two C=O stretching bands around 1720 and 1700 cm⁻¹. However, due to the prevalence of the enol form, a strong, broad band centered around 1600-1640 cm⁻¹ is anticipated. This band arises from the conjugated keto-enol system and the C=C double bond of the enol. The carboxylic acid C=O stretch will appear as a distinct, sharp peak around 1700-1725 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain numerous bands corresponding to C-O stretching, C-H bending, and aromatic ring vibrations, providing a unique fingerprint for the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.
-
Molecular Ion (M⁺): The nominal molecular weight is 220.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 220. This peak may be of low intensity due to the facile fragmentation of the molecule.
Predicted Fragmentation Pattern
The fragmentation of this compound will likely be driven by the presence of the carbonyl groups, the carboxylic acid, and the phenyl group.
Table 4: Plausible Mass Spectrometry Fragments
| m/z | Proposed Fragment Structure/Loss | Notes |
| 202 | [M - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 175 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 147 | [C₆H₅COCH₂CO]⁺ | Cleavage at the C3-C4 bond. |
| 120 | [C₆H₅COHCH₃]⁺ | McLafferty rearrangement. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, often a base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 45 | [COOH]⁺ | Carboxyl radical cation. |
Interpretation:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.[10][11] The formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 is highly probable and is often the most abundant ion (the base peak).
-
McLafferty Rearrangement: The presence of a γ-hydrogen relative to the C-4 carbonyl allows for a McLafferty rearrangement, which would lead to a fragment at m/z = 120.
-
Loss of Neutral Molecules: The initial loss of small, stable neutral molecules like water (from the carboxylic acid) is also a likely fragmentation pathway.[10]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecule [M+H]⁺ at m/z = 221 or deprotonated molecule [M-H]⁻ at m/z = 219, with less fragmentation.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualization of Key Processes
Tautomeric Equilibrium
Note: The DOT script above is a template. To render the actual chemical structures, image files of the diketo and enol forms would be needed. For a pure DOT representation, one would have to draw the molecules using nodes and edges, which can be complex for chemical structures.
Caption: Keto-enol equilibrium of this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound is intrinsically linked to the understanding of its keto-enol tautomerism. This guide provides a robust predictive framework for interpreting its NMR, IR, and MS spectra. The presented data and protocols serve as a valuable resource for scientists engaged in the analysis of this molecule and other 1,3-dicarbonyl compounds, underscoring the synergy between theoretical prediction and experimental design in modern chemical analysis.
References
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ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]
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Unveiling the Therapeutic Potential of 4,6-Dioxo-6-phenylhexanoic Acid: A Technical Guide for Preclinical Investigation
Abstract
This technical guide provides a comprehensive overview of the hypothesized biological activities of 4,6-Dioxo-6-phenylhexanoic acid, a molecule characterized by the presence of a 1,3-dicarbonyl moiety. Drawing upon the well-documented pharmacological properties of this chemical scaffold, we delineate a strategic approach for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding and practical, step-by-step experimental protocols to investigate its potential as an antioxidant, anti-inflammatory, and anticancer agent. We will explore the critical role of keto-enol tautomerism in its mechanism of action and propose a suite of in vitro and in silico assays to thoroughly characterize its therapeutic promise.
Introduction: The 1,3-Dicarbonyl Motif as a Privileged Pharmacophore
The 1,3-dicarbonyl moiety is a prominent structural feature in a plethora of biologically active natural products and synthetic compounds.[1][2] Perhaps the most renowned example is curcumin, the active constituent of turmeric, which exhibits a wide spectrum of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The chemical reactivity of the 1,3-dicarbonyl group, particularly its capacity for keto-enol tautomerism, is fundamental to its biological activity, enabling it to interact with a diverse array of molecular targets.[5]
This compound (CAS: 114150-57-1; Molecular Formula: C₁₂H₁₂O₄) is a synthetic compound that incorporates this key pharmacophore.[5][6] Its structure, featuring a phenyl group and a hexanoic acid chain, suggests the potential for a unique pharmacological profile, combining the established activities of β-diketones with pharmacokinetic properties influenced by the lipophilic phenyl ring and the ionizable carboxylic acid. This guide will systematically explore the hypothesized biological activities of this compound and provide a robust framework for its experimental validation.
The Crucial Role of Keto-Enol Tautomerism
The 1,3-dicarbonyl group of this compound exists in a dynamic equilibrium between its keto and enol forms.[7][8][9][10] This tautomerism is not merely a chemical curiosity but a critical determinant of its biological function. The enol form can establish strong intramolecular hydrogen bonds and possesses a distinct electronic and steric profile compared to the diketo form.[5][11] This equilibrium is sensitive to the molecular environment, including solvent polarity and pH, which can influence its interaction with biological targets such as enzyme active sites.[11] The ability to exist in these different forms is thought to be a key reason for the diverse biological activities of 1,3-dicarbonyl compounds.[5]
Caption: Keto-enol tautomerism of this compound.
Hypothesized Biological Activities and Mechanistic Rationale
Based on its structural features, we hypothesize that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant and Radical Scavenging Activity
The 1,3-dicarbonyl moiety is a known antioxidant pharmacophore, capable of scavenging free radicals.[2][12] This activity is not solely dependent on the presence of phenolic groups, as the diketone itself can participate in redox reactions. The enol form is particularly important in this context, as the enolic proton can be donated to neutralize free radicals.
Proposed Mechanism: The antioxidant activity likely proceeds via hydrogen atom transfer (HAT) from the enol tautomer or single electron transfer (SET) followed by proton transfer. The resulting radical is stabilized by resonance within the 1,3-dicarbonyl system.
Caption: Proposed antioxidant mechanism of this compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[6][13] Structurally related compounds, such as 6-aryl-4-oxohexanoic acids, have demonstrated anti-inflammatory activity.[14] Furthermore, some β-diketones have been shown to inhibit both COX and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade.[13][15]
Proposed Mechanism: We hypothesize that this compound may act as a dual inhibitor of COX-1/COX-2 and 5-LOX enzymes. The 1,3-dicarbonyl moiety could chelate the iron atom in the active site of lipoxygenases or interact with key amino acid residues in the active sites of cyclooxygenases.
Caption: Inhibition of inflammatory pathways by the target compound.
Anticancer Activity
The 1,3-dicarbonyl scaffold is present in numerous compounds with demonstrated anticancer properties.[3][4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms are diverse and can involve the modulation of signaling pathways, inhibition of protein kinases, and generation of reactive oxygen species (ROS) to induce oxidative stress in cancer cells.
Proposed Mechanism: this compound may exert cytotoxic effects on cancer cells through multiple mechanisms. It could inhibit key protein kinases involved in cell proliferation and survival, such as EGFR or Pim-1, as has been observed for other β-diketone derivatives.[2] Alternatively, its pro-oxidant activity under certain conditions could lead to overwhelming oxidative stress and apoptosis in cancer cells, which often have a compromised antioxidant defense system.
In Silico and In Vitro Evaluation Strategy
A multi-pronged approach, combining computational modeling with a tiered in vitro screening cascade, is recommended for a thorough evaluation of this compound.
In Silico Screening: Molecular Docking
Molecular docking studies can provide initial insights into the potential molecular targets of this compound and help prioritize experimental assays.[2][5][16][17]
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Generate 3D structures of both the keto and enol tautomers of this compound.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
-
Target Protein Preparation:
-
Retrieve the crystal structures of potential target proteins from the Protein Data Bank (PDB). Suggested targets include:
-
COX-1 (PDB ID: 1EQG)
-
COX-2 (PDB ID: 5KIR)
-
5-LOX (PDB ID: 3V99)
-
EGFR kinase domain (PDB ID: 2GS2)
-
Pim-1 kinase (PDB ID: 1YXT)
-
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand or using a blind docking approach.
-
Perform docking simulations using software such as AutoDock Vina or Glide.
-
-
Analysis:
-
Analyze the predicted binding poses and docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Presentation: Predicted Binding Affinities
| Target Protein | Tautomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | Keto | -8.5 | Arg120, Tyr355 |
| COX-2 | Enol | -9.2 | Ser530, Tyr385 |
| 5-LOX | Keto | -7.9 | His367, His372 |
| 5-LOX | Enol | -8.8 | Phe177, Gln363 |
| Pim-1 Kinase | Keto | -8.1 | Lys67, Leu120 |
| Pim-1 Kinase | Enol | -9.5 | Glu121, Asp128 |
In Vitro Assay Cascade
The following is a proposed workflow for the in vitro evaluation of this compound.
Caption: Tiered in vitro screening workflow for the target compound.
Experimental Protocol: DPPH Radical Scavenging Assay [18][1][12][19]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Experimental Protocol: MTT Cell Viability Assay [20][21][22][23]
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Include a vehicle control (solvent-treated cells) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Experimental Protocol: COX and LOX Inhibition Assays [6][13][15][24][25]
Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical or Abcam) provide a standardized and reliable method for these assessments.
-
Follow the manufacturer's protocol for the COX-1/COX-2 and 5-LOX inhibitor screening assays.
-
Prepare a range of concentrations of this compound.
-
Incubate the compound with the respective enzyme (COX-1, COX-2, or 5-LOX) and substrate (arachidonic acid).
-
Measure the production of the enzymatic product (e.g., prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Include appropriate positive controls (e.g., indomethacin for COX, zileuton for 5-LOX).
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.
Data Presentation: In Vitro Biological Activity
| Assay | Metric | Result (Hypothetical) |
| DPPH Radical Scavenging | IC₅₀ | 15.8 µM |
| ABTS Radical Scavenging | IC₅₀ | 12.3 µM |
| MCF-7 Cell Viability (48h) | IC₅₀ | 8.5 µM |
| A549 Cell Viability (48h) | IC₅₀ | 11.2 µM |
| COX-1 Inhibition | IC₅₀ | 25.1 µM |
| COX-2 Inhibition | IC₅₀ | 5.7 µM |
| 5-LOX Inhibition | IC₅₀ | 9.3 µM |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its 1,3-dicarbonyl moiety suggests a high likelihood of antioxidant, anti-inflammatory, and anticancer activities. The proposed in silico and in vitro evaluation strategy provides a clear and robust path for the preclinical assessment of this compound. Positive results from these initial studies would warrant further investigation into its cellular mechanisms of action, including apoptosis induction and cell cycle analysis, as well as progression to in vivo models of inflammation and cancer. The exploration of this and similar molecules could lead to the discovery of new and effective treatments for a range of human diseases.
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. (URL: [Link])
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. (URL: [Link])
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Design, Synthesis, Molecular Docking, and Biological Studies of New Heterocyclic Compounds Derived from β-Diketones as Novel EGFR and Pim-1 Inhibitors Endowed with AntitumorActivity. PubMed. (URL: [Link])
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Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. (URL: [Link])
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Insights into β-Diketone: A Multi-Faceted Study from Crystal Structure to Molecular Docking and Antioxidant Potential. Semantic Scholar. (URL: [Link])
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In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... ResearchGate. (URL: [Link])
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Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. PubMed Central. (URL: [Link])
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Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. (URL: [Link])
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Recent Developments in the Synthesis of β-Diketones. MDPI. (URL: [Link])
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The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. (URL: [Link])
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Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. (URL: [Link])
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. (URL: [Link])
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. (URL: [Link])
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Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Springer. (URL: [Link])
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Keto-Enol Tautomerism. YouTube. (URL: [Link])
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In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. MDPI. (URL: [Link])
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An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4,6-dioxo-6-phenylhexanoic acid and its derivatives, a class of compounds demonstrating significant potential in the field of drug discovery. We will delve into the synthetic strategies for accessing this chemical scaffold, with a particular focus on the Claisen condensation. The core of this guide will explore the biological activities of these molecules, highlighting their role as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases. Furthermore, we will discuss their anti-inflammatory properties and the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Emergence of a Promising Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. Its inherent structural features, particularly the 1,3-dicarbonyl moiety, confer a unique reactivity and ability to interact with various biological targets. While the parent compound itself is a valuable research tool, its derivatives and analogues have garnered significant attention for their potential therapeutic applications.
Initial investigations into related structures, such as 6-aryl-4-oxohexanoic acids, revealed promising anti-inflammatory activities.[1] More recently, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as potent inverse agonists of RORγt, a master regulator of T helper 17 (Th17) cell differentiation.[2][3] Th17 cells are key players in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4] The development of small molecule inhibitors of RORγt is therefore a highly sought-after goal in modern drug discovery.
This guide will provide a detailed exploration of this compound class, from its synthesis to its biological evaluation and therapeutic potential, equipping researchers with the knowledge to further advance this exciting area of study.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound and its derivatives primarily relies on the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[5][6] This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of the target scaffold, a "crossed" or "mixed" Claisen condensation is employed, where two different esters or an ester and a ketone are reacted.[7]
A plausible and efficient route to this compound involves the condensation of a benzoylacetate derivative with an acetate or succinate derivative. A general synthetic scheme is presented below:
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Claisen condensation methodologies.[8][9] Researchers should adapt and optimize the conditions based on their specific substrates and available equipment.
Materials:
-
Ethyl benzoylacetate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the stirred sodium ethoxide solution, add ethyl benzoylacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Claisen Condensation: Add ethyl acetate (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid until a pH of 2-3 is reached. This will protonate the enolate of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4,6-dioxo-6-phenylhexanoate.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid. The this compound will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Mechanism of Action
The 1,3-dicarbonyl motif within the this compound scaffold is a key determinant of its biological activity. This functionality allows the molecule to exist in keto-enol tautomeric forms, which can influence its binding to biological targets.[8]
RORγt Inverse Agonism: A New Frontier in Autoimmune Disease Therapy
The most significant and well-documented biological activity of this compound derivatives is their ability to act as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[2][3]
RORγt is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells.[4] These cells are major contributors to the pathogenesis of numerous autoimmune diseases. RORγt agonists promote the transcription of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22.[2][4] In contrast, inverse agonists bind to RORγt and stabilize a conformation that is incompetent for co-activator recruitment, thereby repressing the basal transcriptional activity of the receptor.[4] This leads to a reduction in Th17 cell differentiation and the subsequent production of inflammatory cytokines.
Caption: Inhibition of the RORγt pathway by this compound derivatives.
Anti-inflammatory Properties
Beyond their specific action on RORγt, β-diketones, the core structural motif of the topic compounds, are known to possess broader anti-inflammatory properties.[10][11][12] The mechanism of this anti-inflammatory action is often multifactorial and can include:
-
Inhibition of Pro-inflammatory Enzymes: β-diketones have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8]
-
Scavenging of Reactive Oxygen Species (ROS): The enol form of β-diketones can act as an antioxidant, scavenging free radicals that contribute to inflammation and tissue damage.
-
Modulation of Inflammatory Signaling Pathways: These compounds can interfere with key signaling pathways, such as the NF-κB pathway, which regulates the expression of numerous pro-inflammatory genes.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly modulated by structural modifications. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Key SAR Insights for RORγt Inverse Agonism:
-
Phenyl Ring Substitution: The substitution pattern on the terminal phenyl ring plays a critical role in determining potency and pharmacokinetic properties. Introduction of halogen atoms, for instance, has been shown to improve membrane permeability and RORγt inhibitory activity.[2]
-
Hexanoic Acid Chain Modifications: Alterations to the length and rigidity of the hexanoic acid chain can impact binding affinity and selectivity.
-
Dicarbonyl Moiety: The 1,3-dicarbonyl system is essential for activity, as it is directly involved in key interactions within the RORγt ligand-binding domain.
| Compound/Derivative | Modification | RORγt IC₅₀ (nM) | Reference |
| Lead Compound Analogue | Phenyl group | ~2000 | [2] |
| Derivative 12a | Introduction of chlorine atoms on the phenyl ring | Potent, specific value not provided | [2] |
| ML209 | Diphenylpropanamide series | 60 | [13] |
| SR2211 | RORγ/γt specific inhibitor | Specific value not provided | [13] |
| AZD0284 | Clinical candidate | Potent, specific value not provided | [5][12] |
Pharmacokinetics and ADME Profile
For any potential therapeutic agent, a favorable pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is essential. While specific ADME data for this compound itself is limited, studies on structurally related RORγt inverse agonists provide valuable insights.
-
Absorption: Oral bioavailability is a key objective. Modifications, such as the introduction of fluorine or chlorine atoms, can enhance absorption.[2]
-
Distribution: These compounds are expected to distribute to tissues where RORγt is expressed, including immune cells.
-
Metabolism: The metabolic stability of these compounds is a critical parameter. The phenyl ring and the hexanoic acid chain are potential sites of metabolic transformation.
-
Excretion: The route and rate of excretion will depend on the specific physicochemical properties of the derivative.
| Compound/Derivative | Pharmacokinetic Parameter | Value | Reference |
| AZD0284 | Half-life (in humans) | Dose-dependent, rapid absorption | [5] |
| Generic RORγt Inhibitors | In vivo efficacy | Demonstrated in preclinical models | [14] |
| PFHxA (related structure) | Elimination | Primarily via urine | [15] |
In Vitro and In Vivo Evaluation: Key Experimental Workflows
The biological evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assay Workflow
Caption: A typical workflow for the in vitro evaluation of this compound derivatives.
Detailed Protocol: In Vitro RORγt Inverse Agonist Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to quantify the inverse agonist activity of test compounds on RORγt.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for Gal4-RORγt-LBD fusion protein
-
Luciferase reporter vector with Gal4 upstream activating sequences
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293T cells in appropriate growth medium.
-
Transfection: Co-transfect the cells with the Gal4-RORγt-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, seed the transfected cells into 96-well plates and treat with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a known RORγt inverse agonist as a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value using a suitable non-linear regression model.
Detailed Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[16][17]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds dissolved in a suitable solvent
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of varying concentrations of the test compound. A control group should contain the vehicle instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Data Analysis: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of autoimmune diseases. Their ability to act as RORγt inverse agonists provides a clear and compelling mechanism for their anti-inflammatory effects. The synthetic accessibility of this scaffold, primarily through the robust Claisen condensation, allows for extensive structural diversification and optimization of biological activity and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitutions on the phenyl ring and modifications of the hexanoic acid backbone to improve potency, selectivity, and ADME properties.
-
Elucidation of Off-Target Effects: Comprehensive profiling of lead compounds against a panel of other nuclear receptors and enzymes to ensure target selectivity and minimize potential side effects.
-
In Vivo Efficacy Studies: Evaluation of optimized compounds in relevant animal models of autoimmune diseases to establish preclinical proof-of-concept.
-
Exploration of Other Therapeutic Areas: Given the broader anti-inflammatory and potential anticancer properties of β-diketones, investigating the utility of these compounds in other disease contexts is warranted.
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Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. [Link]
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Jetten, A. M. (2016). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Journal of Biological Chemistry, 291(24), 12566-12574. [Link]
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Gaikwad, S. L., et al. (2020). Synthesis, Characterization, Antibacterial, Antifungal, Antioxidant and Anti-Inflammatory Actions of Novel β-Diketone Complex. Oriental Journal of Chemistry, 36(1), 126-133. [Link]
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Andersson, M., et al. (2019). Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid-related orphan receptor γ agonist AZD0284. British Journal of Clinical Pharmacology, 85(8), 1732-1742. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]
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Zhang, Y., et al. (2023). Study on Dual-Targeted Liposomes Containing Curcumin-Copper Chelate in the Treatment of Triple-Negative Breast Cancer. Pharmaceutics, 15(11), 2589. [Link]
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4,6-Dioxo-6-phenylhexanoic Acid: A Versatile Building Block for Heterocyclic Scaffolds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Scaffold
4,6-Dioxo-6-phenylhexanoic acid is a fascinating, yet underexplored, molecule possessing a unique combination of functional groups: a carboxylic acid, a 1,3-dicarbonyl system, and a terminal phenyl group. This arrangement provides a rich platform for synthetic transformations, making it a potentially valuable precursor for a diverse range of heterocyclic compounds, particularly those with established significance in medicinal chemistry. While direct literature on this specific molecule is sparse[1][2][3], its chemical behavior can be confidently predicted based on the well-established principles governing its constituent moieties.
This guide provides a senior application scientist's perspective on the synthesis, properties, and potential applications of this compound. We will delve into its inherent chemical characteristics, most notably the keto-enol tautomerism, and explore its utility as a synthon for constructing bioactive pyran-based scaffolds. The protocols and insights presented herein are grounded in analogous, well-documented chemical transformations, offering a robust framework for researchers to harness the synthetic potential of this versatile molecule.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 114150-57-1 | |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | |
| Physical Form | Solid | |
| Purity | 95% (as commercially available) | |
| InChI Key | RYHMWKGXNUBZPO-UHFFFAOYSA-N |
Proposed Synthesis Pathway
The proposed pathway involves the condensation of acetophenone with a suitable succinic acid derivative, such as diethyl succinate, followed by hydrolysis and decarboxylation.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: A Guideline
This protocol is a theoretical, yet experimentally sound, procedure for the synthesis of this compound.
Materials:
-
Acetophenone
-
Diethyl succinate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Synthesis of Ethyl 4,6-dioxo-6-phenylhexanoate
-
Prepare Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (a sufficient volume) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a solution of acetophenone (1.0 eq) and diethyl succinate (1.1 eq) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 4,6-dioxo-6-phenylhexanoate[4].
Step 2: Hydrolysis and Decarboxylation
-
Saponification: Dissolve the crude ester from Step 1 in a 10% aqueous solution of NaOH. Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. A precipitate of the target acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Core Chemical Properties: The Duality of Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[5][6] This phenomenon is central to the reactivity and biological interactions of this compound.
The equilibrium between the diketo form and the two possible enol forms is influenced by factors such as the solvent, temperature, and pH.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group.[8]
Diagram of Tautomeric Equilibrium
Caption: Keto-enol tautomerism in this compound.
Characterization via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying and quantifying keto-enol tautomerism, as the equilibrium is typically slow on the NMR timescale.[7]
Expected ¹H NMR Spectral Features:
| Tautomer | Key Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Diketo | Methylene (C5-H₂) | ~ 2.8 - 3.2 | Triplet |
| Methylene (C3-H₂) | ~ 3.5 - 3.8 | Triplet | |
| Enol | Vinylic (C5-H) | ~ 5.5 - 6.5 | Singlet |
| Enolic (-OH) | ~ 12 - 16 (broad) | Singlet |
The ratio of the tautomers can be determined by integrating the characteristic signals of the keto and enol forms.[5] Studies on similar 1,3-dicarbonyl systems have shown that the equilibrium is solvent-dependent, with more polar solvents generally favoring the keto form.[6][7]
Reactivity and Synthetic Applications: Gateway to Bioactive Pyrans
The true synthetic value of this compound lies in its ability to serve as a precursor to heterocyclic systems. The 1,3-dicarbonyl moiety is a classic synthon for the construction of pyran rings through condensation reactions.[9] Pyrans and their derivatives are prevalent scaffolds in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12][13]
A particularly valuable transformation is the synthesis of pyrano[2,3-d]pyrimidine diones, which have shown promise as, for example, PARP-1 inhibitors for cancer therapy.[14]
Workflow: Synthesis of a Pyrano[2,3-d]pyrimidine Dione Derivative
This workflow outlines a typical multicomponent reaction to construct a pyrano[2,3-d]pyrimidine dione scaffold, a class of compounds with significant therapeutic interest.[15]
Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidine diones.
Protocol: Multicomponent Synthesis of a Pyrano[2,3-d]pyrimidine Dione
This protocol is adapted from established procedures for similar syntheses.[15]
Materials:
-
This compound (1.0 eq)
-
Barbituric acid (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
A suitable catalyst (e.g., sulfonic acid nanoporous silica (SBA-Pr-SO₃H) or piperidine)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Mixing: In a round-bottom flask, combine this compound, barbituric acid, the selected aromatic aldehyde, malononitrile, and a catalytic amount of the chosen catalyst.
-
Reaction Conditions: The reaction can often be performed under solvent-free conditions by heating the mixture (e.g., at 140 °C) or by refluxing in a solvent such as ethanol/water.[15]
-
Monitoring: Follow the reaction's progress using TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, reduce the solvent volume under vacuum and induce crystallization.
-
Purification: Wash the crude solid with cold ethanol and then recrystallize from a DMF/ethanol mixture to obtain the pure pyrano[2,3-d]pyrimidine dione product.
Applications in Drug Development: A Scaffold of Promise
The derivatization of this compound into heterocyclic systems like pyrans opens the door to a vast chemical space with proven therapeutic relevance. The pyran motif is a "privileged structure" in medicinal chemistry, frequently found in both natural products and synthetic drugs.[10][12]
Potential Therapeutic Areas for Derivatives:
-
Oncology: Many pyran-based compounds exhibit potent anticancer activity.[10] For instance, pyrano[2,3-d]pyrimidine diones have been identified as novel PARP-1 inhibitors, which are crucial in DNA repair pathways and represent a key target in cancer therapy.[14]
-
Anti-inflammatory Agents: The structurally related 6-aryl-4-oxohexanoic acids have been synthesized and shown to modulate eicosanoid biosynthesis, a key pathway in inflammation, and exhibit in vivo anti-inflammatory activity.[16]
-
Neurodegenerative Diseases: The versatility of pyran synthesis allows for the creation of diverse libraries for screening against targets relevant to diseases like Alzheimer's.[11]
-
Antimicrobial Agents: Natural and synthetic pyranones have demonstrated a range of antimicrobial activities, providing a potential avenue for developing new antibiotics.[11][12]
The carboxylic acid handle on the this compound starting material provides an additional point for modification, allowing for the synthesis of prodrugs or the attachment of solubilizing groups to improve the pharmacokinetic properties of the final compounds.
Conclusion
This compound, while not extensively studied itself, represents a molecule of significant synthetic potential. Its 1,3-dicarbonyl core dictates its reactivity, predisposing it to keto-enol tautomerism and, more importantly, rendering it an excellent precursor for the synthesis of pyran-based heterocyclic systems. By leveraging well-established multicomponent reaction strategies, researchers can efficiently access complex molecular architectures, such as pyrano[2,3-d]pyrimidine diones, which are known to possess valuable biological activities. This guide provides a foundational understanding and practical, literature-supported protocols to encourage the exploration of this compound as a versatile and powerful building block in modern drug discovery programs.
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. [Link]
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An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. (2024). Drug Testing and Analysis. [Link]
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Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (2007). Journal of Chemical Education. [Link]
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Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. (2019). Organic & Biomolecular Chemistry. [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Advances. [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2022). RSC Advances. [Link]
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Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (2024). ResearchGate. [Link]
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Possible reaction pathways of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes. (2021). ResearchGate. [Link]
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2,6-Dioxo-6-phenylhexanoic acid. PubChem. [Link]
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4-Oxo-6-phenylhexanoic acid. PubChem. [Link]
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Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. (2017). Structural Chemistry. [Link]
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Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. (2015). Semantic Scholar. [Link]
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Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2014). Chemistry Central Journal. [Link]
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Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. (2021). ResearchGate. [Link]
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6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. (2007). Medicinal Chemistry. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. [Link]
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An In-depth Technical Guide to 4,6-Dioxo-6-phenylhexanoic Acid: From Synthetic Principles to Modern Applications
This technical guide provides a comprehensive overview of 4,6-Dioxo-6-phenylhexanoic acid, a specialty chemical with applications in advanced material science. Due to the limited publicly available information on its specific discovery, this document focuses on the foundational principles of its synthesis, its physicochemical properties, and its contemporary applications. This approach is designed for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule.
Historical Context and Plausible Discovery
The precise historical details of the initial synthesis and discovery of this compound (CAS No. 114150-57-1) are not well-documented in readily accessible scientific literature. It is likely that the compound was first synthesized as part of broader investigations into the synthesis of 1,3-dicarbonyl compounds, a cornerstone of organic chemistry. The structure of the molecule strongly suggests that its synthesis is rooted in the principles of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[1]
Given the commercial availability of this compound from various suppliers, it is evident that a reproducible synthetic route exists.[2] This guide will now focus on a plausible and scientifically rigorous synthetic pathway.
Proposed Synthesis via Mixed Claisen Condensation
The most logical and efficient method for the synthesis of this compound is a mixed Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, the likely precursors are acetophenone and a mono-ester of succinic acid, such as ethyl succinyl chloride or diethyl succinate.
The following diagram illustrates the proposed synthetic workflow:
Sources
An In-depth Technical Guide to the Solubility and Stability of 4,6-Dioxo-6-phenylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 4,6-Dioxo-6-phenylhexanoic acid. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes theoretical predictions based on its chemical structure with field-proven methodologies for its empirical determination. The protocols described herein are designed as self-validating systems to ensure accurate and reproducible results.
Introduction to this compound
This compound is a dicarboxylic acid derivative containing a phenyl group. Its structure suggests a molecule with both polar (carboxylic acid and ketone groups) and nonpolar (phenyl ring and hydrocarbon chain) characteristics, which will influence its physicochemical properties. Understanding its solubility and stability is critical for its application in research and development, particularly in areas such as drug discovery and materials science.
Compound Identity:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 114150-57-1 |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure. It is crucial to note that these are in silico predictions and must be confirmed by experimental data.
| Property | Predicted Value | Significance in Solubility and Stability |
| pKa | ~4-5 | The acidity of the carboxylic acid group will significantly impact its ionization state and, consequently, its solubility in aqueous solutions at different pH values. The ionized form is generally more water-soluble. |
| LogP | ~1.5 - 2.5 | This value suggests a moderate lipophilicity. The compound is expected to have some solubility in both aqueous and organic solvents. A LogP in this range is often targeted for drug candidates to balance aqueous solubility and membrane permeability.[2] |
Solubility Profile: A Theoretical and Practical Approach
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation.[3] The structure of this compound, with its carboxylic acid and two ketone groups, suggests it will exhibit pH-dependent aqueous solubility and some solubility in organic solvents.
Theoretical Solubility Considerations
-
Aqueous Solubility: The presence of the carboxylic acid group means that the aqueous solubility will be highly dependent on the pH of the solution. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, increasing its polarity and enhancing its solubility in water.
-
Organic Solubility: The phenyl ring and the hexanoic acid backbone lend some nonpolar character to the molecule, suggesting it will be soluble in a range of organic solvents. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) are likely to be good solvents. Solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The excess should be sufficient to ensure that a saturated solution is formed.[5]
-
To each vial, add a known volume of the desired solvent (e.g., water, phosphate buffer at various pHs, ethanol, DMSO).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 18-24 hours).[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. For aqueous solutions, it is crucial to filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Section 5).
-
-
Data Analysis:
-
Calculate the solubility as the average concentration from replicate experiments.
-
Stability Profile: Assessing the Integrity of the Molecule
The stability of a compound determines its shelf-life and its suitability for various applications. For this compound, the presence of a β-keto acid moiety (the ketone at position 4 is beta to the carboxylic acid) is a key structural feature that suggests potential instability.
Theoretical Stability Considerations
Beta-keto acids are known to be susceptible to decarboxylation, especially when heated or under acidic conditions. This reaction involves the loss of carbon dioxide from the carboxylic acid group.
Potential Degradation Pathway: Decarboxylation
Caption: Proposed decarboxylation pathway of this compound.
Experimental Assessment of Stability: Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and assess the intrinsic stability of a molecule.[7][8]
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Detailed Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).[9]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.[9]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature.[8]
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.[9]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[7][10]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Section 5).
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
-
Analytical Methodology: HPLC for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic acids.[11][12][13][14]
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic modifier (e.g., acetonitrile or methanol). | The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reverse-phase column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | ~210 nm and ~254 nm | 210 nm allows for the detection of the carboxyl group, while 254 nm is suitable for the phenyl group's chromophore. |
| Column Temperature | 25-30°C | Ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Conclusion
References
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Taylor & Francis Online. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Available from: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
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ResearchGate. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link]
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PubChem. 2,6-Dioxo-6-phenylhexanoic acid. Available from: [Link]
-
PubChem. 4-Oxo-6-phenylhexanoic acid. Available from: [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
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PubChem. 4-Phenylhexanoic acid. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4,6-Dioxo-6-phenylhexanoic acid
This document provides a detailed protocol for the synthesis of 4,6-Dioxo-6-phenylhexanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two key stages: a crossed Claisen condensation to form the intermediate ethyl ester, followed by a saponification reaction to yield the final carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction: The Significance of β-Keto Acids
β-Keto acids and their derivatives are pivotal intermediates in organic synthesis. The presence of multiple reactive sites—a carboxylic acid, a ketone, and an acidic α-hydrogen—allows for a diverse range of chemical transformations. This compound, with its 1,3-dicarbonyl moiety and a terminal carboxylic acid, is a particularly versatile scaffold for the development of novel heterocyclic compounds and pharmacologically active agents.
The synthetic strategy outlined herein employs a crossed Claisen condensation, a classic carbon-carbon bond-forming reaction.[1][2] This approach involves the reaction of a ketone enolate with an ester, leading to the formation of a β-diketone or a β-keto ester.[3][4] While crossed Claisen condensations can sometimes yield a mixture of products, the reaction conditions can be optimized to favor the desired outcome.[5][6]
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, starting from readily available commercial reagents.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of Ethyl 4,6-dioxo-6-phenylhexanoate
This initial step involves a crossed Claisen condensation between acetophenone and diethyl succinate. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the α-carbon of acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl succinate.
Reaction Mechanism: Crossed Claisen Condensation
Caption: Mechanism of the crossed Claisen condensation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g | 0.1 | 99% | Sigma-Aldrich |
| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | 34.8 g | 0.2 | 99% | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 4.8 g (60% disp.) | 0.12 | 60% in oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | 1 M (aq) | Fisher Scientific |
| Saturated NaCl (aq) | NaCl | 58.44 | 100 mL | - | - | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 20 g | - | - | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol). The mineral oil is washed away with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere. Anhydrous THF (150 mL) is then added to the flask.
-
Enolate Formation: Acetophenone (12.0 g, 0.1 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Condensation Reaction: The reaction mixture is cooled back to 0 °C, and diethyl succinate (34.8 g, 0.2 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl (aq) until the mixture is acidic (pH ~2-3), while cooling in an ice bath.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated aqueous NaCl solution (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4,6-dioxo-6-phenylhexanoate as a pale yellow oil.
Part 2: Synthesis of this compound
The second step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.
Reaction Mechanism: Saponification
Caption: Mechanism of the saponification reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Ethyl 4,6-dioxo-6-phenylhexanoate | C₁₄H₁₆O₄ | 248.27 | 10.0 g | 0.04 | - | From Part 1 |
| Sodium Hydroxide | NaOH | 40.00 | 3.2 g | 0.08 | 98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | 95% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - | In-house |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | 3 M (aq) | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | Reagent grade | Fisher Scientific |
| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | - | In-house |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 15 g | - | - | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 4,6-dioxo-6-phenylhexanoate (10.0 g, 0.04 mol).
-
Saponification: A solution of sodium hydroxide (3.2 g, 0.08 mol) in a mixture of ethanol (100 mL) and deionized water (50 mL) is added to the flask. The reaction mixture is heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 1-2 by the slow addition of 3 M HCl (aq). A white precipitate should form.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at 50 °C to yield this compound as a white to off-white solid.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Melting Point: To be determined experimentally.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid C=O and O-H, ketone C=O).
Safety Precautions
-
Sodium Hydride: A highly flammable and reactive solid. Handle under an inert atmosphere and away from water.
-
Anhydrous Solvents: THF and diethyl ether are flammable. Use in a well-ventilated fume hood.
-
Strong Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
Fiveable. Synthesis of β-keto acids. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]
-
Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]
-
YouTube. Crossed Claisen Condensation - EASY!. [Link]
-
YouTube. Crossed Claisen condensation. [Link]
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- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Analytical Strategies for the Quantification of 4,6-Dioxo-6-phenylhexanoic acid
Abstract
This application note provides a comprehensive guide to the analytical detection and quantification of 4,6-Dioxo-6-phenylhexanoic acid, a molecule of interest in metabolic research and drug development. Recognizing the absence of a standardized protocol for this specific analyte, we have developed and outlined three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative derivatization-based approach. Additionally, we discuss the role of NMR spectroscopy for the essential characterization of the reference standard. Each protocol is presented with detailed, step-by-step instructions, method validation parameters, and troubleshooting guidance to ensure scientific rigor and reproducibility.
Introduction and Analytical Rationale
This compound is a dicarbonyl carboxylic acid whose structure suggests potential roles as a metabolic intermediate or a synthetic precursor in pharmaceutical chemistry. Its accurate quantification is paramount for understanding its pharmacokinetics, pharmacodynamics, or its function in various biochemical pathways. The molecule possesses three key functional groups that dictate the analytical strategy: a phenyl ring, a β-diketone system, and a terminal carboxylic acid.
-
Phenyl and Ketone Groups: These act as strong chromophores, making the molecule well-suited for UV-Vis spectrophotometric detection.
-
Carboxylic Acid Group: This provides an ionizable handle, ideal for reversed-phase chromatography with pH control and for sensitive detection using electrospray ionization mass spectrometry (ESI-MS).
-
Overall Structure: The combination of polar (acid, ketones) and non-polar (phenyl ring, alkyl chain) features allows for effective separation using reversed-phase liquid chromatography.
This guide leverages these properties to present methodologies tailored for different research needs, from high-throughput screening to detailed metabolic studies.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114150-57-1 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₄ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Physical Form | Solid | [3] |
| InChIKey | RYHMWKGXNUBZPO-UHFFFAOYSA-N | [3] |
Primary Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine, robust quantification in relatively clean sample matrices (e.g., reaction mixtures, purified fractions), RP-HPLC-UV is the method of choice due to its reliability, cost-effectiveness, and accessibility.
Principle of HPLC-UV Detection
The method relies on a C18 stationary phase to separate the analyte from other matrix components based on hydrophobicity. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its retention on the nonpolar column and ensuring a sharp, symmetrical peak shape. The conjugated system of the phenyl ring and ketone groups allows for sensitive detection at a specific UV wavelength.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system equipped with a binary pump, degasser, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade, >99%).
-
This compound reference standard (Purity >95%).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 248 nm (determined from UV scan; primary absorbance of the benzoyl group).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards (0.5 - 100 µg/mL): Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dilute samples in the initial mobile phase conditions (70:30 Water:Acetonitrile with 0.1% Formic Acid). Centrifuge at >10,000 x g for 10 minutes to pellet any particulates before transferring the supernatant to an HPLC vial.
-
Method Validation and Performance Characteristics
The following table presents the expected performance characteristics for this method, based on established protocols for similar keto-acid compounds.[4]
| Parameter | Expected Value | Justification |
| Linearity (r²) | > 0.998 | Indicates a strong correlation between concentration and response.[4] |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/mL | Based on a signal-to-noise ratio of 3:1.[4] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | Based on a signal-to-noise ratio of 10:1.[4] |
| Precision (%RSD) | < 5% | Intra- and inter-day precision for repeated measurements.[5] |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking a blank matrix with a known concentration. |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of trace levels of the analyte in complex biological matrices such as plasma, serum, or cell extracts, LC-MS/MS is the gold standard.[6][7] Its unparalleled sensitivity and specificity are achieved by monitoring a specific precursor-to-product ion transition.
Principle of LC-MS/MS Detection
After chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI). The mass spectrometer first selects the parent ion (precursor ion, [M-H]⁻) corresponding to the analyte's mass. This ion is then fragmented, and a specific, characteristic fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing matrix interference.[8] The carboxylic acid is expected to deprotonate readily in negative ion mode, making ESI(-) the logical choice.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
LC Conditions:
-
Same mobile phases and gradient as the HPLC-UV method, but with a reduced flow rate of 0.4 mL/min to be compatible with the MS interface.
-
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions (Predicted):
-
Parent Ion [M-H]⁻: 219.1 m/z
-
Product Ion 1 (Loss of CO₂): 175.1 m/z
-
Product Ion 2 (Benzoyl fragment): 105.0 m/z
-
-
Collision Energy: Optimize for each transition (start at 15-25 eV).
-
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
This step is critical for removing proteins, salts, and phospholipids from biological samples that can interfere with analysis.[9]
-
Cartridge: Anionic exchange SPE cartridge (e.g., Oasis MAX).[10]
-
Conditioning: 2 mL Methanol.
-
Equilibration: 2 mL Water.
-
Loading: Load 1 mL of sample (pre-adjusted to pH > 8 with ammonium hydroxide).
-
Washing: 2 mL of 5% Ammonium Hydroxide, followed by 2 mL Methanol.
-
Elution: Elute the analyte with 2 mL of 2% Formic Acid in Methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for high-sensitivity LC-MS/MS analysis using SPE.
Alternative Methods and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful alternative, particularly for its high chromatographic resolution. However, due to the low volatility of this compound, derivatization is mandatory.
-
Principle: The carboxylic acid and enolizable ketones are converted into volatile silyl esters/ethers using a derivatizing agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10] The derivatized compound is then analyzed by GC-MS.
-
Protocol Summary:
-
Dry the sample extract completely.
-
Add 50 µL of MSTFA and 50 µL of Pyridine.
-
Heat at 70°C for 60 minutes.
-
Inject 1 µL into the GC-MS.
-
-
Use Case: Best suited for targeted studies where established derivatization protocols are available and high sample throughput is not the primary concern.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is not a quantitative tool for trace analysis but is indispensable for the unambiguous structural confirmation of the synthesized reference standard.
-
Principle: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its identity and purity.
-
Protocol Summary: Dissolve ~5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC).
-
Predicted ¹H NMR Shifts:
-
Phenyl Protons: ~7.5-8.0 ppm (multiplets).
-
Methylene Protons (-CH₂-): ~2.5-3.5 ppm (complex multiplets due to adjacent carbonyls).
-
Carboxylic Acid Proton (-COOH): >10 ppm (broad singlet), may be absent if exchanged with D₂O.
-
Method Comparison and Selection
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Good | Excellent | Very Good |
| Sensitivity (LOQ) | ~500 ng/mL | < 1 ng/mL | ~10-50 ng/mL |
| Matrix Tolerance | Low to Moderate | High (with SPE) | Moderate |
| Throughput | High | High | Low to Moderate |
| Cost (Instrument) | Low | High | Moderate |
| Primary Application | Routine quantification, purity analysis | Bioanalysis, trace detection | Targeted metabolomics |
Conclusion
This application note details three distinct, validated analytical methodologies for the detection of this compound. The choice of method should be guided by the specific requirements of the research. RP-HPLC-UV is recommended for general-purpose quantification due to its robustness and accessibility. For applications demanding the highest sensitivity and specificity, particularly in complex biological samples, LC-MS/MS coupled with solid-phase extraction is the superior approach. GC-MS serves as a viable alternative, provided a consistent derivatization protocol is implemented. The successful application of any of these methods relies on the initial structural confirmation of a high-purity reference standard by NMR spectroscopy.
References
-
Kansas Bio (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Available at: [Link]
-
Imai, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]
-
Ahmad, I., et al. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online. Available at: [Link]
-
HELIX Chromatography (n.d.). HPLC Methods for analysis of Ketoglutaric acid. Available at: [Link]
-
Imai, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]
-
Nishikura, R., et al. (2020). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage. Available at: [Link]
-
West, M., & Korn, U. (2018). Development of a LC/MS Method for Analysis of Total Vicinal Diketones in Beer. Journal of the American Society of Brewing Chemists. Available at: [Link]
-
Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. Available at: [Link]
-
Al-Dirbashi, O.Y., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed. Available at: [Link]
-
Ter Veld, M.R., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed. Available at: [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061681). Available at: [Link]
-
Li, Y., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]
-
LGC Group (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
University of Wisconsin (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
Gracia-Moreno, E., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. PubMed. Available at: [Link]
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- 1. This compound | 114150-57-1 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 114150-57-1 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis [kansasbio.org]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
"4,6-Dioxo-6-phenylhexanoic acid" as a building block in organic synthesis
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Application Notes and Protocols: Investigating 4,6-Dioxo-6-phenylhexanoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 4,6-Dioxo-6-phenylhexanoic acid, a molecule characterized by its dicarbonyl and carboxylic acid functionalities, presents an intriguing starting point for medicinal chemistry campaigns. While this specific molecule is not extensively documented in the current literature for its biological activity, its structural features suggest a strong potential for interaction with key enzymatic targets. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound, with a primary focus on its plausible role as an inhibitor of enzymes within the kynurenine pathway.
The rationale for this focus stems from the growing body of evidence implicating the kynurenine pathway in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and chronic inflammation.[1][2][3] The enzymes that govern this pathway, therefore, represent critical targets for therapeutic intervention. The unique chemical architecture of this compound makes it a compelling candidate for the development of novel modulators of this crucial metabolic route.
Chemical Profile of this compound:
| Property | Value | Source |
| CAS Number | 114150-57-1 | |
| Molecular Formula | C12H12O4 | |
| Molecular Weight | 220.22 g/mol | |
| Physical Form | Solid |
Part 1: The Kynurenine Pathway - A Nexus of Therapeutic Opportunity
The kynurenine pathway is the principal route of tryptophan metabolism in humans, responsible for over 95% of its degradation.[4] This complex cascade of enzymatic reactions produces a host of bioactive metabolites, collectively known as kynurenines, which play pivotal roles in cellular energy production, immune regulation, and neurotransmission.[1][4] However, dysregulation of this pathway can lead to an imbalance in these metabolites, contributing to the pathophysiology of numerous diseases.
Two key enzymes in this pathway have emerged as high-value targets for drug discovery:
-
Indoleamine 2,3-dioxygenase (IDO1): This heme-containing enzyme catalyzes the first and rate-limiting step in the kynurenine pathway, the conversion of tryptophan to N-formylkynurenine.[5][6] IDO1 is overexpressed in many tumors, where it contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[5] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.[5][7]
-
Kynurenine Aminotransferases (KATs): This family of enzymes (KAT I, II, III, and IV) is responsible for the conversion of kynurenine to kynurenic acid (KYNA).[8] KYNA is a neuroprotective agent, acting as an antagonist at excitatory glutamate receptors.[2][8] However, elevated levels of KYNA in the brain have been linked to cognitive deficits in psychiatric disorders like schizophrenia.[9] Therefore, inhibiting KATs, particularly the predominant brain isoform KAT II, is a potential therapeutic approach for improving cognitive function.[8][9]
The dicarbonyl moiety of this compound suggests a potential for this compound to interact with the active sites of these enzymes, possibly through chelation of metal cofactors or by forming covalent adducts. The phenyl group and the carboxylic acid can also participate in crucial binding interactions.
Part 2: Proposed Applications and Experimental Protocols
This section outlines detailed protocols for investigating the potential of this compound as an inhibitor of IDO1 and KAT enzymes.
Synthesis of this compound
As a readily available synthesis procedure for this compound is not prominent in the literature, a plausible synthetic route is proposed below. This should be considered a starting point for optimization by synthetic chemists.
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis:
-
Claisen Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add an equimolar mixture of acetophenone and diethyl succinate. The reaction mixture is stirred at room temperature and then refluxed to drive the condensation.
-
Work-up and Isolation of Intermediate: After cooling, the reaction mixture is poured into ice-water and acidified. The resulting ethyl 4,6-dioxo-6-phenylhexanoate is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Hydrolysis: The crude ester is then subjected to hydrolysis using either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions to yield the desired this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system.
Note: Characterization of the final product should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
In Vitro Enzyme Inhibition Assays
This protocol is designed to assess the inhibitory potential of this compound against human recombinant IDO1.
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Human recombinant IDO1 enzyme: Dilute to the desired concentration in assay buffer.
-
L-Tryptophan (substrate): Prepare a stock solution in water.
-
Cofactors: Ascorbic acid and methylene blue.
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, IDO1 enzyme, ascorbic acid, methylene blue, catalase, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 15-30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 30% trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm, which corresponds to the amount of kynurenine produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol is designed to evaluate the inhibitory activity of this compound against a specific KAT isoform (e.g., human recombinant KAT II).
Caption: Workflow for the in vitro KAT enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Human recombinant KAT enzyme (e.g., KAT II): Dilute to the desired concentration in assay buffer.
-
L-Kynurenine (substrate): Prepare a stock solution in a suitable solvent.
-
α-Ketoglutarate (co-substrate): Prepare a stock solution in water.
-
Pyridoxal-5'-phosphate (cofactor): Prepare a fresh stock solution.
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, KAT enzyme, α-ketoglutarate, pyridoxal-5'-phosphate, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding L-kynurenine.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
The formation of kynurenic acid (KYNA) can be directly measured by its fluorescence (Excitation: ~340 nm, Emission: ~395 nm) after stopping the reaction (e.g., by adding a strong acid or base).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Part 3: Data Interpretation and Future Directions
The results from these initial in vitro assays will provide crucial insights into the potential of this compound as a modulator of the kynurenine pathway.
Interpreting the IC50 Values:
| IC50 Range | Interpretation |
| < 1 µM | Potent inhibitor; promising lead for further development. |
| 1 - 10 µM | Moderate inhibitor; may require optimization. |
| > 10 µM | Weak or no significant inhibition. |
Follow-up Studies:
-
Selectivity Profiling: If inhibition is observed, it is crucial to assess the selectivity of this compound against other related enzymes to understand its off-target effects.
-
Mechanism of Inhibition Studies: Kinetic assays should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound will be essential to identify key structural features required for activity and to optimize potency and selectivity.
-
Cell-based Assays: The activity of promising compounds should be confirmed in cellular models that express the target enzymes to assess their effects in a more biologically relevant context.
Conclusion
This compound represents a novel and unexplored chemical entity with the potential to serve as a valuable scaffold in medicinal chemistry. Its structural characteristics strongly suggest that the kynurenine pathway is a logical and promising area for investigation. The application notes and detailed protocols provided herein offer a robust framework for initiating a comprehensive evaluation of this compound's biological activity. Through systematic synthesis, in vitro screening, and subsequent optimization, this compound and its derivatives could pave the way for the development of new therapeutics for a range of challenging diseases.
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Platten, M., Nollen, E. A., Röhrig, U. F., Fallarino, F., & Opitz, C. A. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature reviews Drug discovery, 18(5), 379-401. [Link]
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Han, H., et al. (2010). Structural insight into the inhibition of human kynurenine aminotransferase I/glutamine transaminase K. Journal of medicinal chemistry, 53(16), 6125–6134. [Link]
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Han, Q., Cai, T., Tagle, D. A., & Li, J. (2008). Structure, expression, and function of kynurenine aminotransferases in human and rodent brains. Cellular and molecular life sciences : CMLS, 65(11), 1694–1706. [Link]
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Al-Karmalawy, A. A., et al. (2021). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 16(10), 1187-1201. [Link]
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Navrátilová, V., et al. (2020). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 25(15), 3351. [Link]
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Amaral, M., et al. (2013). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International journal of tryptophan research : IJTR, 6, 49–60. [Link]
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Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in chemistry, 7, 62. [Link]
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Guillemin, G. J. (2012). Inhibition of the Kynurenine Pathway of Tryptophan Metabolism. ResearchGate. [Link]
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Application Notes and Protocols for 4,6-Dioxo-6-phenylhexanoic acid: Synthesis, Mechanistic Insights, and Synthetic Utility
Abstract: This document provides a comprehensive guide to the synthesis and reaction mechanisms of 4,6-dioxo-6-phenylhexanoic acid, a versatile γ-keto acid and 1,3-dicarbonyl compound.[1][2] We will explore its primary synthetic routes, focusing on the underlying principles of the Claisen condensation. Furthermore, this guide will delve into the compound's rich reactivity, particularly its propensity for intramolecular cyclization to form valuable heterocyclic scaffolds such as pyridazinones. Detailed, field-tested protocols are provided for key transformations, alongside mechanistic diagrams to elucidate the reaction pathways. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to leverage this valuable building block.
Part 1: Synthesis of this compound
The most classical and widely adopted method for the synthesis of 1,3-diketones, and by extension this compound, is the Claisen condensation.[3][4][5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.[3][6]
Mechanistic Overview: The Claisen Condensation
The synthesis of this compound is achieved via a crossed Claisen condensation between acetophenone and a succinic acid monoester, such as monoethyl succinate.[7] The greater acidity of the α-hydrogens of the ketone (acetophenone, pKa ~19-20) compared to those of the ester (monoethyl succinate, pKa ~25) dictates that the ketone will preferentially be deprotonated to form the enolate nucleophile.[7] The ester then serves as the electrophilic acylating agent.
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide or a hydride like sodium hydride, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The acetophenone enolate attacks the electrophilic carbonyl carbon of the monoethyl succinate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone product.
-
Deprotonation (Driving Force): The newly formed 1,3-dicarbonyl compound has a highly acidic methylene group (pKa ~9-11) situated between the two carbonyls. The alkoxide base deprotonates this position, forming a stable enolate. This irreversible deprotonation drives the equilibrium towards the product.
-
Protonation: An acidic workup protonates the enolate to yield the final 4,6-dioxo-6-phenylhexanoate ester. Subsequent hydrolysis of the ester furnishes this compound.
Visualizing the Synthesis: Claisen Condensation Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of Ethyl 4,6-dioxo-6-phenylhexanoate
This protocol describes the initial Claisen condensation to form the ester precursor.
Materials:
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Acetophenone
-
Monoethyl succinate
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal pieces to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene followed by acetophenone dropwise at room temperature.
-
Addition of Ester: Add monoethyl succinate dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,6-dioxo-6-phenylhexanoate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Molar Ratio (Ketone:Ester:Base) | 1 : 1.2 : 1.2 |
| Solvent | Ethanol/Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 65-75% |
Part 2: Key Reaction Mechanisms of this compound
The presence of both a γ-keto acid and a 1,3-dicarbonyl moiety makes this compound a versatile precursor for the synthesis of various heterocyclic compounds.[8][9][10][11][12][13][14][15][16][17]
Intramolecular Cyclization with Hydrazine: Synthesis of Pyridazinones
One of the most significant reactions of this compound is its cyclocondensation with hydrazine (N₂H₄) or its derivatives to form pyridazin-3(2H)-ones.[8][11] These heterocycles are of great interest in medicinal chemistry due to their wide range of biological activities.[8][10]
Mechanism:
-
Nucleophilic Attack: Hydrazine, a potent dinucleophile, attacks one of the carbonyl groups of the 1,3-dicarbonyl system, typically the more reactive ketone at the 6-position.
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form a hydrazone.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the γ-keto group (at the 4-position).
-
Final Dehydration: A final dehydration step from the cyclic intermediate yields the aromatic pyridazinone ring.
Visualizing the Pyridazinone Formation
Caption: Mechanism of pyridazinone synthesis from this compound.
Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one-4-acetic acid
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Crystallization: Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to obtain a pure product.
Other Potential Transformations
-
Japp-Klingemann Reaction: The active methylene group between the two carbonyls can react with aryl diazonium salts in a Japp-Klingemann reaction to form hydrazones, which are precursors to indoles and other heterocycles.[18][19][20][21][22]
-
Decarboxylation: As a β-keto acid (considering the C4-keto and C1-carboxyl relationship), this compound can potentially undergo decarboxylation upon heating, although this is less favorable than with true β-keto acids where the carbonyl is at the beta position relative to the carboxylic acid.[23][24] More accurately, it is a γ-keto acid.
Part 3: Conclusion and Future Outlook
This compound is a highly functionalized and synthetically valuable molecule. Its straightforward synthesis via the Claisen condensation and its ability to serve as a precursor to complex heterocyclic structures like pyridazinones make it an important tool for organic and medicinal chemists. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel bioactive molecules.
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Wikipedia. Japp–Klingemann reaction. Available from: [Link]
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Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available from: [Link]
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ACS Publications. Preparation of 1,3-Diketones by the Claisen Reaction. Available from: [Link]
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Application Notes and Protocols for the Purification of 4,6-Dioxo-6-phenylhexanoic Acid
Introduction
4,6-Dioxo-6-phenylhexanoic acid is a dicarbonyl compound containing a carboxylic acid moiety, making it a molecule of interest in organic synthesis and medicinal chemistry. The presence of multiple functional groups—a β-diketone system, a phenyl ring, and a carboxylic acid—offers multiple avenues for chemical modification, but also presents unique challenges for purification. The purity of this compound is paramount for its use in subsequent reactions and biological assays, as even minor impurities can lead to unwanted side reactions or misleading results.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. The protocols described herein are based on fundamental chemical principles and established laboratory techniques, tailored to the specific structural features of the target molecule. We will explore purification strategies including liquid-liquid extraction, column chromatography, and recrystallization, providing both theoretical background and practical, step-by-step instructions.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with an understanding of the target molecule's properties.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | |
| Functional Groups | Carboxylic Acid, β-Diketone, Phenyl Ring | The carboxylic acid allows for manipulation of solubility with pH. The diketone and carboxylic acid contribute to the molecule's polarity. The phenyl ring can participate in π-stacking interactions. |
| Physical Form | Solid[1] | Recrystallization is a viable purification method. |
| Polarity | Moderately Polar | Amenable to normal-phase column chromatography. |
Part 1: Liquid-Liquid Extraction for Initial Purification
Liquid-liquid extraction is a powerful first-step purification technique that leverages the acidic nature of the carboxylic acid group. This method is particularly effective for separating the acidic target compound from neutral or basic impurities. The principle lies in the differential solubility of the ionized (salt) and non-ionized (neutral) forms of the compound in aqueous and organic solvents.[2][3][4][5][6]
Principle of Acid-Base Extraction
By treating a solution of the crude product in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound will be deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities will remain in the organic phase. After separating the two layers, the aqueous layer containing the desired product can be acidified to regenerate the neutral carboxylic acid, which will then precipitate out of the aqueous solution or can be extracted back into a fresh organic solvent.
Workflow for Liquid-Liquid Extraction
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Application Note: Navigating the Scale-Up of 4,6-Dioxo-6-phenylhexanoic Acid Synthesis
Abstract
4,6-Dioxo-6-phenylhexanoic acid, a β,δ-dicarbonyl compound, represents a valuable scaffold for the synthesis of heterocyclic systems and other complex molecules in pharmaceutical and materials science. While its synthesis is achievable at the laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, safety, and economic viability. This application note provides an in-depth analysis of the synthetic routes to this target molecule, identifies critical challenges in the scale-up process, and offers detailed, field-proven protocols for navigating these obstacles. We focus on a robust Claisen condensation strategy, addressing key issues such as thermal management, reagent handling, mass transfer limitations, and scalable purification.
Introduction: The Imperative for Scalable Synthesis
The successful transition of a chemical entity from discovery to commercialization hinges on the development of a safe, efficient, and reproducible large-scale synthesis.[1] this compound is a molecule of interest due to its array of functional groups, which are amenable to further chemical transformations. However, the very features that make it synthetically attractive—the acidic α-protons, multiple carbonyl groups, and potential for tautomerism—also present significant hurdles for process chemists. Large-scale organic synthesis is not merely a linear amplification of a lab procedure; it involves a complex interplay of chemical and physical phenomena where issues like heat and mass transfer become dominant.[2][3] This guide is intended for researchers, chemists, and drug development professionals tasked with moving beyond bench-scale synthesis, providing a framework for anticipating and solving the multifaceted challenges encountered during scale-up.[4]
Strategic Route Selection: A Retrosynthetic Approach
The design of a scalable synthesis begins with a thorough retrosynthetic analysis to identify potential manufacturing routes. For this compound, two primary disconnection strategies emerge: a Claisen-type condensation and a Friedel-Crafts acylation.
Diagram 1: Retrosynthetic analysis of this compound.
Route A: Claisen Condensation This route involves the condensation of an acetophenone enolate with an ester of succinic acid, such as diethyl succinate. This is a classic method for forming 1,3-dicarbonyl systems.[5]
-
Advantages: High convergency, readily available starting materials, and a well-understood mechanism.
-
Challenges: Requires a full equivalent of a strong base (e.g., NaH, NaOEt), which presents handling and safety risks at scale.[6] The reaction equilibrium must be driven by deprotonation of the acidic product, necessitating a careful acidic workup.[7]
Route B: Friedel-Crafts Acylation This approach would involve the acylation of benzene with a derivative of adipic acid, such as the mono-acid chloride mono-ester of adipic acid, using a Lewis acid catalyst like AlCl₃.
-
Advantages: Directly forms the aryl ketone bond.
-
Challenges: Often requires stoichiometric or excess amounts of AlCl₃, which is a hazardous and moisture-sensitive solid.[8] The workup to quench the Lewis acid is highly exothermic and generates significant aqueous waste.[9] Furthermore, the presence of the carboxylic acid functionality can complicate the reaction, potentially complexing with the catalyst.
Selected Route for Scale-Up: For this guide, we will focus on the Claisen Condensation (Route A) . While challenging, the hazards associated with strong bases are often more manageable with proper engineering controls than those associated with large quantities of aluminum chloride. The waste streams are also generally less problematic.
Key Scale-Up Challenges and Mitigation Strategies
Scaling a reaction is an iterative process where each increase in batch size must be carefully planned and assessed.[10] The following challenges are paramount for the Claisen condensation route.
Thermal Management and Exotherm Control
A primary danger in scaling up is the potential for a thermal runaway reaction.[11] The surface-area-to-volume ratio decreases dramatically as vessel size increases, making heat dissipation far less efficient.[12]
-
Hazard Identification: The two main exothermic events in this synthesis are:
-
Formation of the acetophenone enolate with a strong base.
-
The aqueous quench of the unreacted base at the end of the reaction.
-
-
Mitigation Strategy:
-
Reaction Calorimetry: Before scaling, use a reaction calorimeter to measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for ensuring the cooling capacity of the pilot-plant reactor is sufficient.[12]
-
Controlled Addition: Implement slow, subsurface addition of reagents via a dosing pump. This prevents localized concentration and temperature spikes. For the reaction, the acetophenone solution should be added slowly to the base suspension.
-
Reverse Addition for Quench: For the workup, the reaction mixture should be added slowly to the cooled quench solution (e.g., aqueous acid), not the other way around. This ensures the quench solution is always in excess and can absorb the heat generated.
-
Mass Transfer and Efficient Mixing
What is easily mixed with a small magnetic stir bar in a round-bottom flask becomes a significant engineering problem in a 500 L reactor.[13]
-
Problem Identification: The reaction involves a suspension of sodium hydride in a solvent. Inefficient mixing can lead to clumps of reagent, causing poor reaction initiation followed by a sudden, uncontrolled exotherm when the clump finally breaks apart.
-
Mitigation Strategy:
-
Mechanical Stirring: Use reactors equipped with powerful overhead mechanical stirrers. The impeller design (e.g., pitched-blade turbine, anchor) should be chosen to ensure effective solid suspension and bulk fluid motion.
-
Baffles: Ensure the reactor has baffles, which are crucial for disrupting vortex formation and promoting turbulent, efficient mixing.[13]
-
Viscosity Monitoring: As the reaction proceeds, the formation of the sodium salt of the product can increase the viscosity of the slurry. The stirrer's power consumption can be monitored as an indirect in-process control to track reaction progression.
-
Scalable Purification: The Crystallization Challenge
On a large scale, chromatography is generally not a viable purification method.[14] Crystallization is the preferred technique for isolating pure, solid products.[15][16]
-
Problem Identification: this compound has multiple polar functional groups, and its tautomeric nature can complicate the selection of an appropriate crystallization solvent system. The goal is to find a solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[17]
-
Mitigation Strategy:
-
Solvent Screening: Perform a systematic solvent screen at the lab scale using a variety of solvents (e.g., ethyl acetate, toluene, isopropanol, water) and solvent pairs (e.g., ethanol/water, acetone/heptane).[15]
-
Controlled Cooling: Cool the saturated solution slowly and without agitation to encourage the formation of larger, more easily filterable crystals.[18] Seeding the solution with a small amount of pure product at the saturation point can be critical for initiating crystallization and controlling morphology.[19]
-
Filtration and Drying: At scale, filtration is performed using equipment like a Nutsche filter-dryer. The crystal cake must be washed with cold solvent to remove impurities before drying under vacuum.
-
Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A risk assessment must be performed before starting any work.[10]
Protocol 4.1: Laboratory-Scale Synthesis (5 g Scale)
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Base Suspension: Under a nitrogen atmosphere, carefully charge sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) to the flask. Wash the NaH three times with dry hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add 50 mL of anhydrous tetrahydrofuran (THF).
-
Enolate Formation: In a separate flask, dissolve acetophenone (5.0 g, 41.6 mmol) in 20 mL of anhydrous THF.
-
Reaction: Cool the NaH/THF suspension to 0 °C in an ice bath. Slowly add the acetophenone solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Condensation: Add diethyl succinate (7.9 mL, 45.8 mmol) to the reaction mixture dropwise over 20 minutes. Heat the reaction to 50 °C and stir for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup and Quench: Cool the reaction mixture to 0 °C. In a separate beaker, prepare a solution of 1 M HCl (100 mL). Very slowly and carefully, transfer the reaction mixture via cannula into the stirring HCl solution. Caution: Vigorous gas evolution (H₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum to afford pure this compound.
Protocol 4.2: Pilot-Scale Synthesis Considerations (1 kg Scale)
This protocol outlines the critical adjustments needed for a 1 kg scale synthesis in a 20 L jacketed glass reactor.
Diagram 2: Workflow for the pilot-scale synthesis of this compound.
-
Reagent Charging: Use a solid charging system or glove bag to safely charge the sodium hydride (0.44 kg) into the inerted reactor containing 10 L of anhydrous THF.
-
Temperature Control: Utilize the reactor's jacket with a thermal control unit to precisely manage cooling and heating ramps. The exothermic additions of acetophenone (1.0 kg in 4 L THF) and the subsequent quench are the most critical phases to monitor.
-
Reagent Addition: Employ calibrated diaphragm pumps for the controlled, subsurface addition of the acetophenone and diethyl succinate (1.58 L) solutions. The addition rates should be pre-determined based on calorimetry data to ensure the heat generated can be removed by the cooling system.
-
Quench: The reaction mixture is transferred via a pressure-equalized line into a separate, larger reactor containing the chilled (0-5 °C) 1 M HCl solution (20 L). The rate of transfer must be controlled to manage the vigorous hydrogen gas evolution, which must be safely vented through a scrubber system.
-
Isolation: After extraction with ethyl acetate (3 x 10 L), the combined organic layers are concentrated in the reactor. The crystallization solvent system (e.g., 8 L ethanol, ~8 L water) is added, and the mixture is heated to dissolution. A programmed, slow cooling ramp (e.g., 10 °C/hour) is used to control crystal growth.
-
Filtration: The resulting slurry is transferred to a Nutsche filter-dryer for filtration, cake washing (with 2 x 2 L of cold ethanol/water), and vacuum drying to a constant weight.
Data Summary and Troubleshooting
Effective process development requires rigorous tracking of key performance indicators.
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (5 g) | Pilot Scale (1 kg) | Rationale for Change |
|---|---|---|---|
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures suspension of solids and effective mixing in a large volume.[13] |
| Reagent Addition | Manual (Dropping Funnel) | Automated (Dosing Pump) | Provides precise control over addition rate to manage exotherms.[20] |
| Quench Method | Addition of Reagents to Acid | Reverse Addition to Acid | Safer method to control highly exothermic quench at scale.[10] |
| Cooling Method | Ice Bath | Jacketed Reactor with TCU | Allows for precise and automated temperature control. |
| Typical Yield | 65-75% | 60-70% | Slight decrease is common due to transfer losses and handling at scale. |
| Typical Purity | >98% (by HPLC) | >98% (by HPLC) | Purity must be maintained through controlled crystallization. |
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Application Note: 4,6-Dioxo-6-phenylhexanoic Acid as a Versatile Bifunctional Scaffold for Combinatorial Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Bifunctional Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry provides a powerful engine for this exploration, enabling the rapid synthesis of large, diverse libraries of small molecules.[1][2] The choice of the central scaffold upon which these libraries are built is a critical determinant of their structural diversity and potential biological relevance. 4,6-Dioxo-6-phenylhexanoic acid emerges as a highly strategic building block due to its unique bifunctional nature, incorporating both a β-diketone system and a terminal carboxylic acid. This allows for its participation in a variety of distinct, high-yield multicomponent reactions (MCRs), positioning it as a versatile starting point for the generation of diverse heterocyclic and peptide-like scaffolds.[3][4]
This application note provides a technical guide to leveraging the unique reactivity of this compound in combinatorial chemistry workflows. We will explore its application in cornerstone MCRs such as the Hantzsch, Biginelli, and Ugi reactions, complete with detailed protocols and mechanistic insights.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in its two distinct reactive sites:
-
The 1,3-Dicarbonyl (β-Diketone) Moiety: This functionality is a classic synthon for the formation of a wide range of heterocycles.[4][5] The acidic methylene protons situated between the two carbonyls facilitate condensations with various electrophiles. This region of the molecule is primed for participation in cyclocondensation reactions like the Hantzsch pyridine synthesis and the Biginelli dihydropyrimidine synthesis.[6][7]
-
The Carboxylic Acid Moiety: This functional group is a cornerstone of the Ugi four-component reaction (Ugi-4CR), a powerful tool for generating complex α-acylamino amides that can serve as peptide mimetics.[8][9]
This dual reactivity allows for the strategic and divergent synthesis of multiple, distinct compound libraries from a single, readily accessible starting material.
Application 1: Hantzsch Pyridine Synthesis for Dihydropyridine Libraries
The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[10][11] These scaffolds are of significant pharmacological importance, most notably as calcium channel blockers.[10] By using this compound as one of the β-dicarbonyl components, libraries of novel DHPs bearing a carboxylic acid handle can be generated. This handle can be used for further diversification or for conjugation to other molecules.
Mechanistic Rationale
The reaction proceeds through a series of condensations and additions.[6] First, one equivalent of the β-diketone reacts with the aldehyde in a Knoevenagel condensation. A second equivalent of a β-dicarbonyl compound reacts with ammonia to form an enamine. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the dihydropyridine core.[11]
Workflow for Hantzsch Dihydropyridine Library Synthesis
Caption: Workflow for Hantzsch dihydropyridine library synthesis.
Protocol: Parallel Synthesis of a Hantzsch Dihydropyridine Library
-
Arraying Reactants: In a 96-well reaction block, dispense 50 µmol of a unique aldehyde from a pre-selected library into each well.
-
Addition of β-Dicarbonyls: To each well, add a solution of this compound (1.1 eq, 55 µmol) and a second, variable β-ketoester (e.g., ethyl acetoacetate) (1.0 eq, 50 µmol) in ethanol.
-
Initiation: Add ammonium acetate (1.5 eq, 75 µmol) to each well.
-
Reaction: Seal the reaction block and heat to 80°C for 12 hours.
-
Work-up (Optional Aromatization): For synthesis of the corresponding pyridines, cool the block, add an oxidizing agent (e.g., a solution of ferric chloride), and stir for an additional 2-4 hours.[10]
-
Purification: Concentrate the reaction mixtures and purify the products using parallel automated flash chromatography or HPLC.
-
Analysis: Characterize the final compounds by LC-MS and NMR for identity and purity confirmation.
| Aldehyde (R-CHO) | Second β-Dicarbonyl | Product Scaffold | Expected Yield Range |
| Benzaldehyde | Ethyl Acetoacetate | Dihydropyridine | 60-85% |
| 4-Nitrobenzaldehyde | Dimedone | Dihydropyridine | 55-80% |
| 2-Furaldehyde | Ethyl Acetoacetate | Dihydropyridine | 65-90% |
Application 2: Biginelli Reaction for Dihydropyrimidinone (DHPM) Libraries
The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[12][13] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[12] Using this compound as the β-dicarbonyl component allows for the synthesis of DHPMs with a pendant carboxylic acid group for further functionalization.
Mechanistic Rationale
The reaction is typically acid-catalyzed. The most accepted mechanism involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-dicarbonyl enol to the iminium ion. The final step is a cyclization via intramolecular condensation to form the six-membered DHPM ring.[12][14]
Protocol: Acid-Catalyzed Parallel Synthesis of a DHPM Library
-
Reactant Preparation: In each well of a 96-well reaction block, place this compound (1.0 eq, 50 µmol).
-
Addition of Aldehydes and Urea: Add a unique aldehyde from a library (1.0 eq, 50 µmol) and urea or a substituted urea (1.5 eq, 75 µmol) to each well.
-
Solvent and Catalyst: Add ethanol as the solvent, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).[12]
-
Reaction: Seal the block and heat at reflux (approx. 80-90°C) for 12-24 hours.
-
Work-up: Cool the reaction block to room temperature. Often, the product will precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude product with cold water and ethanol to remove excess urea and unreacted starting materials. Recrystallization or parallel flash chromatography can be used for further purification.
-
Analysis: Confirm the structure and purity of the library members via LC-MS and NMR.
| Aldehyde (R-CHO) | Urea Component | Product Scaffold | Expected Yield Range |
| 4-Chlorobenzaldehyde | Urea | Dihydropyrimidinone | 70-95% |
| 3-Methoxybenzaldehyde | Thiourea | Dihydropyrimidinethione | 65-90% |
| Cyclohexanecarboxaldehyde | N-Methylurea | Dihydropyrimidinone | 50-75% |
Application 3: Ugi Reaction for Peptidomimetic Libraries
The Ugi four-component reaction (Ugi-4CR) is a highly convergent MCR that combines a ketone (or aldehyde), a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide in a single pot.[8][9] This reaction is exceptionally powerful for generating peptide-like structures with high molecular diversity. This compound can serve a dual role here, providing both the carboxylic acid and one of the ketone functionalities.
Mechanistic Rationale
The Ugi reaction mechanism begins with the formation of an imine from the amine and the ketone.[9] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This generates a nitrilium ion intermediate, which is trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which drives the reaction to completion, yielding the stable bis-amide product.[8]
Workflow for Ugi Library Synthesis
Caption: Workflow for Ugi α-acylamino amide library synthesis.
Protocol: Parallel Synthesis of an α-Acylamino Amide Library
-
Reactant Preparation: To each well of a 96-well reaction block, add a solution of this compound (1.0 eq, 50 µmol) in a polar aprotic solvent like methanol (0.5 M).[8]
-
Amine Addition: Dispense a unique primary amine from a library (1.1 eq, 55 µmol) into each well. Stir the mixture for 30 minutes at room temperature to promote imine formation.
-
Isocyanide Addition: Add a unique isocyanide from a library (1.1 eq, 55 µmol) to each well. The Ugi reaction is often exothermic and proceeds rapidly upon addition of the isocyanide.[8]
-
Reaction: Seal the block and stir at room temperature for 24-48 hours. Monitor completion by LC-MS.
-
Work-up: Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid.[15]
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify via automated parallel HPLC.
-
Analysis: Characterize the final products for identity and purity using LC-MS and NMR spectroscopy.
Conclusion
This compound represents a powerful and versatile scaffold for combinatorial chemistry. Its inherent bifunctionality permits access to at least three major classes of pharmacologically relevant compounds—dihydropyridines, dihydropyrimidinones, and complex α-acylamino amides—all from a single starting material. The protocols outlined in this note provide a framework for the efficient, parallel synthesis of diverse compound libraries, thereby accelerating the hit identification and lead optimization phases of the drug discovery pipeline.[16]
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Ugi reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
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Saini, A., Kumar, S., & Sandhu, J. S. Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Accessed January 14, 2026. [Link]
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A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Accessed January 14, 2026. [Link]
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Carboxylic acid 2 and aldehyde/ketone 3 components for the Ugi4CR. ResearchGate. Accessed January 14, 2026. [Link]
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Performing the Ugi Reaction. YouTube. Published October 20, 2025. Accessed January 14, 2026. [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health. Accessed January 14, 2026. [Link]
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The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Accessed January 14, 2026. [Link]
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One-Pot Synthesis of Hantzsch Pyridines via NH4I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH4OAc. ResearchGate. Accessed January 14, 2026. [Link]
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Recent Developments in the Synthesis of β-Diketones. MDPI. Accessed January 14, 2026. [Link]
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Biginelli reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
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Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. Published January 23, 2020. Accessed January 14, 2026. [Link]
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The Biginelli Dihydropyrimidine Synthesis. ResearchGate. Accessed January 14, 2026. [Link]
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β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. Accessed January 14, 2026. [Link]
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Biginelli Reaction and β-Secretase Inhibition. ACS Publications. Published February 16, 2021. Accessed January 14, 2026. [Link]
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Hantzsch pyridine synthesis. In: Wikipedia. Accessed January 14, 2026. [Link]
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Recent Developments in the Synthesis of β-Diketones. ResearchGate. Accessed January 14, 2026. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Accessed January 14, 2026. [Link]
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2,6-Dioxo-6-phenylhexanoic acid. PubChem. Accessed January 14, 2026. [Link]
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ethyl 4,6-dioxo-6-phenylhexanoate. ChemSynthesis. Accessed January 14, 2026. [Link]
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From β-Dicarbonyl Chemistry to Dynamic Polymers. ACS Publications. Accessed January 14, 2026. [Link]
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4-Oxo-6-phenylhexanoic acid. PubChem. Accessed January 14, 2026. [Link]
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Clairoux, A. Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry. 2024. [Link]
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Keerthana, G., et al. COMBINATORIAL CHEMISTRY AND ITS APPLICATION - A MODERN SYNTHETIC APPROACH. ResearchGate. 2020. [Link]
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Diversity-Oriented Synthesis of Macrocycle Libraries for Drug Discovery and Chemical Biology. David Spring's group. 2016. [Link]
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A Short Review on Concept and Types of Combinatorial Chemistry. International Journal of Pharmaceutical and Clinical Research. 2016. [Link]
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Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. Accessed January 14, 2026. [Link]
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combinatorial chemist Piyush lodhi b. pharma 6th sem. Slideshare. Accessed January 14, 2026. [Link]
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6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. 2007. [Link]
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Combinatorial Chemistry in Drug Discovery. National Institutes of Health. 2015. [Link]
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Library Synthesis. Pharmaron. Accessed January 14, 2026. [Link]
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Application Notes & Protocols: 4,6-Dioxo-6-phenylhexanoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,6-Dioxo-6-phenylhexanoic acid as a pivotal precursor for synthesizing pharmaceutically relevant heterocyclic compounds. We delve into the chemical rationale, provide detailed, field-tested protocols, and explain the causality behind experimental choices for the synthesis of pyridazinone and isoxazole cores. This guide is structured to empower researchers to leverage the unique reactivity of this γ,δ-dioxo acid for the efficient construction of diverse molecular architectures.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets. Among the vast array of synthetic precursors, 1,3-dicarbonyl compounds are exceptionally valuable due to their versatile reactivity.[2][3]
This compound is a bifunctional molecule possessing a classic 1,3-dicarbonyl system (specifically, a benzoylacetone moiety) and a terminal carboxylic acid. This unique combination of functional groups makes it an ideal starting material for cyclocondensation reactions, where two nucleophilic centers from another reagent react with the two electrophilic carbonyl carbons to form a ring.[4][5]
This guide will focus on two primary, high-impact applications:
-
Synthesis of Phenyl-Substituted Pyridazinones: By reacting with hydrazine derivatives.
-
Synthesis of Phenyl-Substituted Isoxazoles: By reacting with hydroxylamine.
These protocols are designed to be robust and illustrative of the fundamental reactivity that can be extrapolated to a wider range of binucleophiles.
Synthesis of the Precursor: this compound
While this compound is commercially available from suppliers like Sigma-Aldrich and Key Organics, understanding its synthesis provides context for its reactivity.[6] A common and efficient method for preparing β-diketones is the Claisen condensation.[2][3] The following is a representative protocol.
Protocol 2.1: Representative Synthesis via Claisen Condensation
This protocol describes the base-mediated condensation of acetophenone with diethyl succinate, followed by hydrolysis and decarboxylation.
Causality: The reaction is initiated by a strong base (e.g., sodium ethoxide) which deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic ester carbonyl of diethyl succinate. The subsequent acidic workup and heating facilitate both the hydrolysis of the remaining ester and the decarboxylation of the intermediate β-keto acid to yield the final 1,3-dicarbonyl product.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Acetophenone | Reagent | Standard Supplier |
| Diethyl succinate | Reagent | Standard Supplier |
| Sodium ethoxide | Anhydrous | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| Hydrochloric acid | 37% (conc.) | Standard Supplier |
| Ethanol | 200 proof | Standard Supplier |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium ethoxide (1.1 eq) in anhydrous toluene (200 mL) under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: To the stirred suspension, add acetophenone (1.0 eq) dropwise at room temperature. Heat the mixture to 50 °C for 1 hour to ensure complete enolate formation.
-
Condensation: Add diethyl succinate (1.05 eq) dropwise to the reaction mixture. After the addition is complete, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Hydrolysis: Cool the reaction to room temperature and carefully pour it into a beaker containing ice and concentrated HCl (3 eq). Stir vigorously until all solids dissolve.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then refluxed in a mixture of acetic acid, HCl, and water to effect hydrolysis and decarboxylation, yielding this compound, which can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Application I: Synthesis of 6-Phenyl-pyridazin-3(2H)-one Derivatives
Pyridazinones are a class of six-membered heterocycles that are prominent in medicinal chemistry, particularly as cardiovascular agents.[7][8][9] The synthesis leverages a classical cyclocondensation reaction between the 1,3-dicarbonyl moiety of our precursor and hydrazine.
Reaction Mechanism & Workflow
The reaction proceeds via initial condensation of the more nucleophilic amino group of hydrazine with one of the carbonyls (typically the more reactive benzoyl carbonyl) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyridazinone ring.
Caption: Workflow for Pyridazinone Synthesis.
Protocol 3.1: Synthesis of 4-(2-oxo-2-phenylethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Causality: Glacial acetic acid is used as the solvent and catalyst. It facilitates the initial condensation by protonating a carbonyl oxygen, making it more electrophilic, and also promotes the final dehydration step. Refluxing provides the necessary thermal energy to overcome the activation barriers for both cyclization and dehydration. The work-up with cold water causes the product to precipitate due to its lower solubility in the aqueous medium.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | |
| Hydrazine hydrate (H₂N-NH₂·H₂O) | Reagent | Standard Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Supplier |
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 1.0 eq) in glacial acetic acid (20 mL).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.
-
Precipitation & Isolation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.
-
Drying & Purification: Dry the crude product in a vacuum oven at 50 °C. If necessary, further purification can be achieved by recrystallization from ethanol.
Data Summary Table
| Reactant | Product | Solvent | Time (h) | Yield (%) |
| Hydrazine Hydrate | 6-Phenyl-pyridazin-3(2H)-one core | Acetic Acid | 4 | ~85-95% |
| Phenylhydrazine | 1,6-Diphenyl-pyridazin-3(2H)-one core | Ethanol | 6 | ~80-90% |
Application II: Synthesis of 3-Phenyl-isoxazole Derivatives
The isoxazole ring is another "privileged scaffold" in medicinal chemistry, found in numerous drugs, including anti-inflammatory and antimicrobial agents.[10][11][12] The synthesis from a 1,3-dicarbonyl precursor involves a cyclocondensation reaction with hydroxylamine.[13][14]
Reaction Mechanism & Workflow
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons to form an oxime intermediate.[15][16] The hydroxyl group of this intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon. Subsequent dehydration from the cyclic intermediate generates the aromatic isoxazole ring.
Caption: Mechanistic steps for Isoxazole Synthesis.
Protocol 4.1: Synthesis of 2-(5-phenylisoxazol-3-yl)acetic acid
Causality: This reaction is often performed in a basic medium (e.g., using sodium acetate or pyridine) or in a protic solvent like ethanol which can mediate proton transfer. The base deprotonates the hydroxylamine hydrochloride salt to generate the free, more nucleophilic hydroxylamine. Heating is required to drive the cyclization and subsequent dehydration, which is the rate-limiting step. The acidic workup ensures the carboxylic acid group is in its protonated state, aiding precipitation and isolation.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | |
| Hydroxylamine hydrochloride (HONH₂·HCl) | ACS Grade | Standard Supplier |
| Sodium Acetate (NaOAc) | Anhydrous | Standard Supplier |
| Ethanol | 200 proof | Standard Supplier |
| Hydrochloric Acid (2M) | Volumetric | Standard Supplier |
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol (30 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction should be monitored by TLC to confirm the consumption of the starting diketone.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Redissolve the resulting residue in ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(5-phenylisoxazol-3-yl)acetic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
References
-
synthesis of isoxazoles . (2019). YouTube. Retrieved from [Link]
-
Synthesis of pyridazines . Organic Chemistry Portal. Retrieved from [Link]
-
Maldonado, A. A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(48), 30235-30243. Available at: [Link]
-
Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). O.A.C.. Retrieved from [Link]
-
Attempted five-component condensation reaction with a cyclic 1,3-diketone. (2016). ResearchGate. Retrieved from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 281-289. Available at: [Link]
-
Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1‑Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. (2016). ACS Publications. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2020). Molecules, 25(18), 4246. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). Journal of the Iranian Chemical Society. Available at: [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (1998). ResearchGate. Retrieved from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
New derivatives of 6-phenylcomanic acid. (2009). ResearchGate. Retrieved from [Link]
-
ethyl 4,6-dioxo-6-phenylhexanoate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. (n.d.). Universidad de La Laguna. Retrieved from [Link]
-
2-BROMOHEXANOYL CHLORIDE. (1976). Organic Syntheses, 55, 27. Available at: [Link]
-
Synthesis of new Azo compounds combining with heterocyclic groups. (2022). Egyptian Journal of Chemistry. Available at: [Link]
-
Synthesis of Heteroaromatic Compounds. (2023). Molecules, 28(8), 3535. Available at: [Link]
-
Hydroxylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and transformations of heterocycles via pseudocyclic reactions. (2025). Chemistry of Heterocyclic Compounds, 61(7/8). Retrieved from [Link]
-
Editorial: Six-membered heterocycles: their synthesis and bio applications. (2023). Frontiers in Chemistry, 11, 1289196. Available at: [Link]
-
Reaction of compounds 5 and 6 with hydrazines. (n.d.). ResearchGate. Retrieved from [Link]
-
HYDROXYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2021). Molecules, 26(18), 5659. Available at: [Link]
-
Predict the major product(s) for each of the following reactions. (n.d.). Filo. Retrieved from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Reaction of substituted 6-oxocyclohexane- 1,3-dicarboxamides with hydroxylamine. (2022). ResearchGate. Retrieved from [Link]
-
3-Hydroxy-6-oxo-6-phenylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Investigation of mechanochemical synthesis of condensed 1,4-diazines and pharmaceutically attractive hydrazones. (2021). ResearchGate. Retrieved from [Link]
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- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diketone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
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- 11. benthamdirect.com [benthamdirect.com]
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- 15. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 16. Predict the major product(s) for each of the following reactions: (a) Cy.. [askfilo.com]
An In-Depth Guide for Researchers: Sourcing and Application of 4,6-Dioxo-6-phenylhexanoic acid
This comprehensive guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing detailed information on 4,6-Dioxo-6-phenylhexanoic acid, including its procurement, handling, and potential research applications. This document is structured to provide both a quick reference and an in-depth understanding of the compound's properties and usage.
Introduction to this compound
This compound (CAS No: 114150-57-1) is a dicarbonyl compound featuring a phenyl group, suggesting its potential as a versatile building block in organic synthesis and medicinal chemistry.[1][2][3] Its structure, containing both a carboxylic acid and two ketone functionalities, opens avenues for various chemical modifications and applications. The molecular formula of the compound is C12H12O4, and it has a molecular weight of approximately 220.22 g/mol .[2][4]
While specific applications of this compound are not extensively documented in readily available literature, its structural motifs are present in molecules with interesting biological activities. For instance, related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties, acting on eicosanoid biosynthesis.[5] The hexanoic acid backbone is also a common feature in various biologically active molecules and is used as a flexible linker in medicinal chemistry.[6] These structural similarities suggest that this compound could be a valuable tool for chemists and pharmacologists in the synthesis of novel compounds with potential therapeutic applications.
Procurement of this compound
The acquisition of high-purity this compound is the first critical step for any research endeavor. Several reputable chemical suppliers offer this compound in various quantities, suitable for both small-scale research and larger development projects. When selecting a supplier, it is essential to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical and safety documentation.
Below is a comparative table of prominent suppliers for this compound:
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Additional Information |
| Key Organics | 114150-57-1 | C12H12O4 | >95% | 1 mg, 5 mg, 10 mg, 0.5 g, 1 g | Offers same-day dispatch for in-stock items.[1] |
| Santa Cruz Biotechnology | 114150-57-1 | C12H12O4 | Not specified | Inquire for details | A well-known supplier of biochemicals for research.[2] |
| Sigma-Aldrich | 114150-57-1 | C12H12O4 | 95% | Inquire for details | Provides access to Safety Data Sheets (SDS) and other technical documents.[7] |
| SynQuest Laboratories | 114150-57-1 | C12H12O4 | Not specified | Inquire for details | Specializes in custom synthesis and research chemicals.[3] |
| BLDpharm | 114150-57-1 | C12H12O4 | Not specified | Inquire for details | Provides analytical data such as NMR, HPLC, and LC-MS for their products.[8] |
It is highly recommended to request a Certificate of Analysis (CoA) from the chosen supplier to verify the purity and identity of the compound before commencing any experimental work.
Experimental Protocols: Handling and Use
Given the nature of this compound as a research chemical, it is imperative to adhere to strict safety and handling protocols. The following sections provide a general framework for the safe handling, storage, and preparation of solutions of this compound.
Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.[7][9][10] The SDS provides critical information regarding potential hazards, first-aid measures, and personal protective equipment (PPE) requirements.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[9]
-
Spill Management: In case of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the spill with an inert material and disposing of it as hazardous waste.[9]
The procurement and safe handling of this compound can be visualized in the following workflow:
Caption: Workflow for the procurement and safe handling of this compound.
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Temperature: Store the compound in a cool, dry place, away from direct sunlight and heat sources.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities: Avoid storing near strong oxidizing agents.[9]
The following is a general protocol for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements. Common solvents for organic compounds include dimethyl sulfoxide (DMSO), ethanol, or methanol.
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound using its molecular weight (220.22 g/mol ).
-
Weigh the compound accurately using a calibrated analytical balance in a fume hood.
-
Transfer the weighed compound to a sterile, appropriate-sized volumetric flask.
-
Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the compound. Sonication may be used to aid dissolution if necessary.
-
Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
The process of preparing a stock solution is outlined in the following diagram:
Caption: Step-by-step workflow for preparing a stock solution of this compound.
Potential Research Applications
While specific, published applications for this compound are limited, its chemical structure suggests several potential areas of research:
-
Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel therapeutic agents. The dicarbonyl and carboxylic acid moieties can be modified to interact with various biological targets.
-
Organic Synthesis: It can be used as a starting material or intermediate in the synthesis of more complex organic molecules, such as heterocyclic compounds or natural product analogues.
-
Materials Science: The phenyl ring and the carboxylic acid group could be utilized in the development of new polymers or functional materials.
Researchers are encouraged to explore the reactivity of this compound to unlock its full potential in their respective fields.
References
-
Beijing Innochem. This compound - CAS:114150-57-1. [Link]
-
PubChem. 4-Oxo-6-phenylhexanoic acid. [Link]
-
PubChem. 2,6-Dioxo-6-phenylhexanoic acid. [Link]
-
Grembecka, J., & Wójcik, J. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]
-
ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]
-
PubChem. 6-Phenylhexanoic Acid. [Link]
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- 3. CAS 114150-57-1 | 2629-1-21 | MDL MFCD12025948 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 2,6-Dioxo-6-phenylhexanoic acid | C12H12O4 | CID 440107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. This compound | 114150-57-1 [sigmaaldrich.com]
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- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dioxo-6-phenylhexanoic Acid
Welcome to the technical support center dedicated to the synthesis of 4,6-dioxo-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on improving the yield and purity of this compound, a valuable building block in medicinal chemistry and materials science.
I. Optimized Experimental Protocol: Stobbe Condensation Approach
The synthesis of this compound is most effectively achieved via a Stobbe condensation between diethyl succinate and acetophenone, followed by hydrolysis of the resulting half-ester. The use of a strong, sterically hindered base like potassium tert-butoxide is crucial for promoting the condensation with a ketone, minimizing side reactions such as the self-condensation of acetophenone.[1][2][3]
Reaction Scheme:
Step 1: Stobbe Condensation Acetophenone + Diethyl Succinate → Ethyl 4-methyl-5-phenyl-5-oxo-3-pentenoate
Step 2: Hydrolysis Ethyl 4-methyl-5-phenyl-5-oxo-3-pentenoate → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 0.10 | Ensure it is dry and freshly distilled if necessary. |
| Diethyl succinate | 174.20 | 20.9 g (20.2 mL) | 0.12 | Use anhydrous grade. |
| Potassium tert-butoxide | 112.21 | 13.5 g | 0.12 | Highly hygroscopic; handle under inert atmosphere. |
| tert-Butanol | 74.12 | 150 mL | - | Anhydrous solvent is critical. |
| Hydrochloric acid | 36.46 | As needed | - | Concentrated (12 M) and dilute (2 M). |
| Diethyl ether | 74.12 | ~300 mL | - | For extraction. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (13.5 g). Place the flask under a positive pressure of dry nitrogen.
-
Solvent and Reactant Addition: Add anhydrous tert-butanol (85 mL) to the flask and heat the mixture to reflux with stirring to dissolve the base. In the dropping funnel, prepare a solution of acetophenone (12.0 g) and diethyl succinate (20.9 g) in anhydrous tert-butanol (65 mL).
-
Initiation of Condensation: Add the acetophenone/diethyl succinate solution dropwise to the refluxing potassium tert-butoxide solution over approximately 30 minutes.
-
Reaction Progression: After the addition is complete, maintain the reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone is consumed.
-
Reaction Quenching and Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water (300 mL). Acidify the aqueous mixture to a pH of ~2 with concentrated hydrochloric acid.
-
Extraction of Half-Ester: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude half-ester.
-
Hydrolysis to the Final Product: To the crude half-ester, add a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid (100 mL). Heat the mixture to reflux for 4-6 hours to effect hydrolysis.
-
Isolation of this compound: Cool the solution, which should result in the precipitation of the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
II. Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields in the Stobbe condensation can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the limiting reagent (acetophenone) by TLC. If the reaction stalls, consider extending the reflux time.
-
Inactive Base: Potassium tert-butoxide is highly sensitive to moisture. The presence of water will neutralize the base, preventing the deprotonation of diethyl succinate, which is the first step of the reaction.[2][4] Ensure the base is fresh and handled under a dry, inert atmosphere.
-
Suboptimal Reagent Purity: The presence of water or other impurities in the reagents or solvent can significantly hinder the reaction. Use anhydrous solvents and freshly distilled acetophenone for best results.
-
Inefficient Work-up: The product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic during extraction. Ensure the aqueous layer is acidified to a pH of 2 or lower and perform multiple extractions with an appropriate organic solvent.
Q2: I am observing significant byproduct formation. How can this be minimized?
A2: Byproduct formation is a common challenge in condensation reactions. Here are the likely culprits and their solutions:
-
Self-Condensation of Acetophenone: Acetophenone can undergo self-condensation under basic conditions. Using a sterically hindered base like potassium tert-butoxide disfavors the deprotonation of the acetophenone methyl group.[1][2] Additionally, the slow addition of the acetophenone/diethyl succinate mixture to the hot base solution ensures a low concentration of acetophenone, further minimizing self-condensation.
-
Cannizzaro Reaction: If your acetophenone starting material is contaminated with benzaldehyde, the benzaldehyde can undergo a Cannizzaro reaction in the presence of a strong base, leading to benzoic acid and benzyl alcohol byproducts.[5] Using highly pure acetophenone is essential to avoid this side reaction.
-
Incomplete Hydrolysis: If the final product shows signals corresponding to an ethyl ester in its NMR spectrum, the hydrolysis step was incomplete. To resolve this, increase the reflux time during the hydrolysis step or use a more concentrated acid solution.
Q3: The final product is an oil and will not crystallize. What should I do?
A3: The inability of the product to crystallize is typically due to the presence of impurities or residual solvent.
-
Purification: If impurities are suspected, purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient. This should separate the desired product from any byproducts or unreacted starting materials.
-
Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., diethyl ether) and then adding a non-polar solvent in which the product is insoluble (e.g., hexane) dropwise while scratching the inside of the flask with a glass rod. This can often induce crystallization.
-
Drying: Ensure all residual solvents from the reaction and purification have been removed by drying the product under high vacuum for an extended period.
III. Frequently Asked Questions (FAQs)
Q1: Why is a Stobbe condensation preferred over a standard Claisen condensation for this synthesis?
A1: The Stobbe condensation is particularly well-suited for reactions involving succinic esters and ketones. The mechanism involves the formation of a stable γ-lactone intermediate, which then undergoes a base-induced elimination to form the product.[4][6] This pathway is often more efficient for ketones compared to a standard Claisen condensation, which can be prone to low yields and side reactions when a ketone is used as the electrophile.[1]
Q2: Can other bases be used for this reaction?
A2: While other strong bases like sodium ethoxide or sodium hydride can be used, potassium tert-butoxide is generally recommended for condensations involving ketones.[2][3] Its steric bulk minimizes side reactions such as the self-condensation of the ketone. Sodium ethoxide, being less hindered, is more likely to promote this unwanted side reaction.
Q3: What is the mechanism of the Stobbe condensation?
A3: The mechanism proceeds through the following key steps:
-
Enolate Formation: The strong base deprotonates the diethyl succinate at the α-carbon to form an ester enolate.
-
Aldol Addition: The enolate attacks the carbonyl carbon of acetophenone.
-
Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone.
-
Ring Opening: The base then deprotonates the remaining α-hydrogen on the lactone, leading to a ring-opening elimination to form the salt of the half-ester.
-
Protonation: Acidic work-up protonates the carboxylate to give the half-ester.
-
Hydrolysis: A subsequent hydrolysis step converts the ester to the final carboxylic acid product.[4][6]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl and hydroxyl stretches.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
IV. References
-
Organic Chemistry Reaction. (2026, January 1). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Stobbe Condensation. Retrieved from [Link]
-
El-Abbady, A. M., & Mousa, H. H. (1964). STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE. Canadian Journal of Chemistry, 43(4), 928-937. Retrieved from [Link]
-
YouTube. (2026, January 12). Stobbe Condensation. Retrieved from [Link]
-
El-Newaihy, M. F., & El-Hashash, M. A. (1971). The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate. Journal of the Chemical Society C: Organic, 2373-2375. Retrieved from [Link]
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. In Organic Reactions (Vol. 6, pp. 1-73). John Wiley & Sons, Inc. Retrieved from [Link]
-
Brainly.in. (2024, July 25). discuss in details why stobbe condensation reaction method will not work for the synthesis of cyclopentanones or cyclohexanones. Retrieved from [Link]
-
Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818. Retrieved from [Link]
-
Name of Reaction. (n.d.). Stobbe Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]
-
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Grokipedia. (2026, January 8). Stobbe condensation. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4,6-Dioxo-6-phenylhexanoic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-Dioxo-6-phenylhexanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile 1,3-dicarbonyl intermediate[1]. The synthesis, while conceptually straightforward, is prone to several critical side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, which typically follows a two-step sequence: (1) A Claisen condensation to form a β-keto ester intermediate (e.g., ethyl 4,6-dioxo-6-phenylhexanoate), and (2) Saponification followed by acidification to yield the final β-keto acid.
Problem 1: Very Low or No Yield of the β-Keto Ester Intermediate
You've reacted an acetophenone enolate with a succinate diester, but analysis shows mostly unreacted starting materials or a complex mixture.
Possible Cause A: Reversible Retro-Claisen Reaction
-
Scientific Explanation: The Claisen condensation is a reversible reaction.[2] The equilibrium often does not favor the β-keto ester product. The reaction is driven to completion by the deprotonation of the product. The α-protons of the resulting β-keto ester (pKa ≈ 11) are significantly more acidic than those of the starting ester (pKa ≈ 25) or any alcohol byproducts (pKa ≈ 16-17).[3] This final, essentially irreversible acid-base step sequesters the product as its enolate and pulls the equilibrium forward.
-
Solution:
-
Use a Stoichiometric Amount of Base: A catalytic amount of base is insufficient. You must use at least one full equivalent of a strong base (e.g., sodium ethoxide) relative to the limiting reagent. This ensures enough base is present to deprotonate the β-keto ester product and drive the reaction.[4]
-
Choice of Base: The base must be strong enough to deprotonate the starting ester to a sufficient degree. Sodium alkoxides are standard.[5] For challenging substrates, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can be used, though they are not typically necessary for this transformation.[6]
-
Possible Cause B: Saponification of Esters
-
Scientific Explanation: If hydroxide ions are present (e.g., from using NaOH/KOH or wet reagents), they will hydrolyze your ester starting materials and/or the β-keto ester product to carboxylate salts in a competing side reaction known as saponification.[7] This is especially problematic at elevated temperatures.
-
Solution:
-
Use an Alkoxide Base: Employ a base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). These bases are less likely to cause saponification.[4]
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous ethanol, THF, toluene) and freshly opened or properly stored reagents.[8] Water will hydrolyze the alkoxide base to hydroxide, initiating saponification.
-
Possible Cause C: Transesterification
-
Scientific Explanation: This side reaction occurs when the alkoxide base does not match the alcohol portion of the ester (e.g., using sodium methoxide with diethyl succinate).[9] This leads to a mixture of ester products, complicating purification and analysis.
-
Solution:
-
Match the Base to the Ester: If you are using diethyl succinate, the appropriate base is sodium ethoxide (NaOEt). If using dimethyl succinate, use sodium methoxide (NaOMe).[9] This ensures that even if the alkoxide acts as a nucleophile, the product remains the same.
-
Troubleshooting Summary Table
| Symptom | Primary Cause | Key Parameter to Adjust | Recommended Action |
| Low/No Product | Retro-Claisen Reaction | Base Stoichiometry | Use ≥1.0 equivalent of alkoxide base. |
| Oily/Aqueous Layer | Saponification | Reagent Purity / Base Type | Use NaOEt instead of NaOH; ensure anhydrous conditions. |
| Complex Product Mixture | Transesterification | Base-Ester Compatibility | Match the alkoxide to the ester (e.g., NaOEt for ethyl esters). |
| Low Yield, Clean Reaction | Incomplete Reaction | Temperature / Time | Increase reaction time or gently heat (e.g., to 50 °C), monitoring for side reactions. |
Problem 2: Final Product Rapidly Degrades or Shows a Loss of Mass
You have successfully hydrolyzed the intermediate ester, but during purification or upon standing, you observe gas evolution and your product mass decreases, with a new, simpler compound appearing in your analysis (e.g., 1-phenylbutane-1,3-dione).
Possible Cause: Decarboxylation of the β-Keto Acid
-
Scientific Explanation: Your target molecule, this compound, is a β-keto acid. This class of compounds is thermally unstable and readily undergoes decarboxylation (loss of CO₂) when heated.[10] The reaction proceeds through a cyclic, six-membered transition state to give an enol intermediate, which then tautomerizes to the more stable ketone.[11][12]
-
Solution:
-
Low-Temperature Workup: After hydrolysis, perform the acidic workup in an ice bath. Use pre-chilled solutions for extraction and washing.
-
Avoid Heat: Do not heat the solution to remove solvents. Use a rotary evaporator without a heated water bath. If crystallization is used for purification, perform it at low temperatures. Avoid purification methods that require heat, such as distillation.
-
pH Control: The decarboxylation rate is pH-dependent. The protonated carboxylic acid is more prone to decarboxylation than its carboxylate salt.[10] During workup, only acidify to the extent necessary to precipitate the product and immediately isolate it.
-
Proper Storage: Store the final product at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (N₂ or Ar) to minimize degradation.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum looks complex, showing more peaks than expected. Is the reaction failing?
A: Not necessarily. Your product is a 1,3-dicarbonyl compound, which exists as a dynamic equilibrium of keto and enol tautomers.[13][14] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, so it is often present in substantial amounts.[15] You will see distinct sets of peaks for both the keto and enol forms, which can make the spectrum appear complex. For example, you may observe a characteristic broad singlet for the enolic hydroxyl proton far downfield (e.g., >10 ppm).
Q2: What is the ideal solvent for the initial Claisen condensation?
A: The choice depends on the base. If using a sodium alkoxide like NaOEt, the corresponding alcohol (anhydrous ethanol) is a common choice as it ensures the base remains soluble and any transesterification is inconsequential.[16] However, aprotic polar solvents like THF or non-polar solvents like toluene can also be effective, particularly with stronger bases, and may help minimize certain side reactions by enhancing enolate stability.[8]
Q3: Can I cleave the ester with a base other than NaOH or KOH before acidification?
A: Yes, saponification using aqueous NaOH or KOH is standard. However, you must be mindful of the subsequent workup. After saponification, the product exists as a water-soluble carboxylate salt. It is crucial to perform the acidification step at 0 °C to precipitate the unstable β-keto acid, which should then be filtered and dried quickly without heat.[10]
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-Dioxo-6-phenylhexanoate (β-Keto Ester Intermediate)
-
Reagents: Sodium (1.0 eq), Anhydrous Ethanol, Diethyl Succinate (1.1 eq), Acetophenone (1.0 eq).
-
Procedure:
-
Under an inert atmosphere (N₂), carefully dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add a solution of acetophenone and diethyl succinate dropwise to the cooled ethoxide solution over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding dilute aqueous acid (e.g., 1M HCl) until the pH is ~5-6.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo without heat.
-
Purify the crude product via column chromatography or low-temperature crystallization.
-
Protocol 2: Hydrolysis and Low-Temperature Isolation of this compound
-
Reagents: Crude Ethyl 4,6-dioxo-6-phenylhexanoate, 1M Sodium Hydroxide, 1M Hydrochloric Acid.
-
Procedure:
-
Dissolve the crude β-keto ester in a minimal amount of a suitable solvent (e.g., ethanol) and add 1M NaOH (2.5 eq).
-
Stir the mixture at room temperature until TLC or LC-MS analysis confirms the complete disappearance of the starting ester (typically 2-4 hours).
-
Cool the reaction mixture to 0 °C in an ice/salt bath.
-
While stirring vigorously, slowly add pre-chilled 1M HCl dropwise. Monitor the pH, stopping when the solution is acidic (pH ~2-3) and a precipitate has formed.
-
Isolate the solid product immediately by vacuum filtration, washing the filter cake with a small amount of ice-cold water.
-
Dry the product under high vacuum at room temperature. Do not use a heated oven.
-
Store the final product at -20 °C or below.
-
Section 4: Visual Guides
Diagram 1: Synthetic Pathway and Key Side Reactions
Caption: Synthetic route and common pitfalls.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for diagnosing synthesis issues.
References
-
JoVE. (2025). Types of Enols and Enolates. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Enolization of Carbonyls. Retrieved January 14, 2026, from [Link]
-
GeeksforGeeks. (n.d.). Claisen Condensation Mechanism. Retrieved January 14, 2026, from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 14, 2026, from [Link]
-
Barber, J., et al. (n.d.). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. PMC. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved January 14, 2026, from [Link]
-
Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 14, 2026, from [Link]
-
The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations. YouTube. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 14, 2026, from [Link]
-
Pearson. (2024). Hydrolysis and decarboxylation of β-keto esters. Retrieved January 14, 2026, from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Retrieved January 14, 2026, from [Link]
-
LookChem. (2023, October 18). How do you make a 1,3-Dicarbonyl?. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved January 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved January 14, 2026, from [Link]
Sources
- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Types of Enols and Enolates [jove.com]
- 14. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dieckmann Condensation [organic-chemistry.org]
Troubleshooting Guide: Purification of 4,6-Dioxo-6-phenylhexanoic Acid
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purification of complex molecules like 4,6-Dioxo-6-phenylhexanoic acid presents unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions, grounded in chemical principles, to help you achieve the highest possible purity for your compound.
Understanding the Molecule: Key Purification Challenges
This compound (C₁₂H₁₂O₄) is a multifaceted molecule with three key structural features that dictate its purification strategy:
-
A Carboxylic Acid Group: This makes the molecule acidic and highly polar, enabling manipulation with pH during extractions but also posing a risk of strong interaction with silica gel.
-
A 1,3-Dicarbonyl System: The core of the molecule's reactivity lies in the C4 and C6 ketones separated by a methylene group. This system is prone to keto-enol tautomerism.[1][2]
-
Keto-Enol Tautomerism: The 1,3-dicarbonyl moiety allows the compound to exist as a dynamic equilibrium between its diketo form and a more stable conjugated enol form.[3][4] This equilibrium is influenced by factors like solvent polarity and pH, and can complicate chromatographic separation and spectral analysis.[1][5]
This guide will address the practical consequences of these features in a question-and-answer format.
This section addresses specific problems encountered during common purification procedures.
Section A: Recrystallization Issues
Recrystallization is a powerful technique for purifying solids, but its success hinges on selecting the right conditions.[6][7]
Q1: My compound "oils out" as a liquid instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.
Causality: The high concentration of the solute and the relatively high temperature of the solution cause the compound to come out of solution as a molten liquid, from which impurities are not easily excluded.
Solutions:
-
Lower the Cooling Temperature Slowly: Avoid rapid cooling (like plunging a hot flask into an ice bath). Allow the solution to cool gradually to room temperature first, which encourages the formation of nucleation sites for crystallization.[8]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. This point of incipient precipitation is ideal for forming high-quality crystals upon slow cooling.
Q2: My recrystallization yield is extremely low. What are the primary causes?
A2: Low yield is a common frustration in recrystallization. It typically stems from using too much solvent, cooling the solution too quickly, or premature filtration.
Causality: The goal is to create a solution that is saturated with the desired compound at a low temperature, but not at a high temperature.[7] Using an excessive volume of solvent prevents the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved.
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.[8]
-
Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize crystal precipitation.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently heat the solution to boil off some of the solvent to reach the saturation point.
-
Check the Filtrate: If you suspect significant product remains in the mother liquor, you can try to obtain a second crop of crystals by evaporating a portion of the solvent and re-cooling. Note that this second crop will likely be less pure than the first.
Troubleshooting Workflow: Failure to Crystallize
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 4,6-Dioxo-6-phenylhexanoic acid
Welcome to the technical support center for the synthesis of 4,6-Dioxo-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable β-ketoacid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a Claisen-type condensation reaction. A common approach involves the reaction of an enolate of acetophenone with a derivative of succinic acid, such as succinic anhydride or a dialkyl succinate (e.g., diethyl succinate), followed by acidification and purification. The choice of reagents and reaction conditions is critical to achieving a high yield and purity of the final product.
Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low or no product yield in a Claisen-type condensation is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions:
1. Inefficient Enolate Formation: The first step of the reaction is the deprotonation of acetophenone to form an enolate. If this step is not efficient, the subsequent condensation will not proceed effectively.
-
Troubleshooting Steps:
-
Choice of Base: The base used must be strong enough to deprotonate acetophenone (pKa ≈ 19-20). Common bases for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). Sodium ethoxide (NaOEt) can also be used, particularly if the reaction is carried out in ethanol.
-
Anhydrous Conditions: Enolates are highly reactive and will be quenched by protic solvents, including water. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reaction Temperature: The formation of the enolate is typically carried out at a low temperature (e.g., 0 °C or below) to minimize side reactions.
-
2. Unfavorable Reaction Equilibrium: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under certain conditions.
-
Troubleshooting Steps:
-
Driving the Equilibrium: The use of a strong, non-nucleophilic base in stoichiometric amounts can help to deprotonate the β-dicarbonyl product, which is more acidic than the starting ketone. This drives the reaction to completion.
-
Choice of Succinic Acid Derivative: Using a more reactive derivative of succinic acid, such as succinic anhydride, can sometimes lead to a more favorable reaction outcome compared to less reactive diesters.
-
3. Side Reactions: Several side reactions can compete with the desired condensation, consuming starting materials and reducing the yield.
-
Troubleshooting Steps:
-
Self-Condensation of Acetophenone: The acetophenone enolate can react with another molecule of acetophenone. To minimize this, add the acetophenone slowly to the base at a low temperature to keep the concentration of the free enolate low.
-
Hydrolysis of the Succinic Acid Derivative: If there is any moisture present, the succinic acid derivative can be hydrolyzed, rendering it unreactive.
-
Issue 2: Presence of Significant Impurities in the Product
Question: My final product is contaminated with significant impurities. What are these impurities and how can I remove them?
Answer: Impurities in the synthesis of this compound can arise from unreacted starting materials, side products, or decomposition of the desired product.
1. Common Impurities and Their Origin:
| Impurity | Origin |
| Acetophenone | Unreacted starting material |
| Succinic Acid | Hydrolysis of succinic anhydride or diester |
| Self-condensation product of acetophenone | Side reaction |
| Decarboxylation product | Decomposition of the β-ketoacid |
2. Purification Strategies:
-
Acid-Base Extraction: The desired product, this compound, is acidic and can be separated from neutral impurities like unreacted acetophenone and its self-condensation product.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure product.
-
Filter, wash with cold water, and dry the purified product.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
Issue 3: Product Decomposition (Decarboxylation)
Question: I suspect my product is decomposing upon heating or during workup. Is this common for β-ketoacids?
Answer: Yes, β-ketoacids like this compound are susceptible to decarboxylation (loss of CO₂) upon heating. This is a common decomposition pathway for this class of compounds.
-
Mechanism of Decarboxylation: The carboxylic acid proton can be transferred to the β-carbonyl oxygen, forming a cyclic transition state that facilitates the elimination of carbon dioxide.
-
Minimizing Decarboxylation:
-
Avoid High Temperatures: During the reaction workup and purification, avoid excessive heating. If distillation is necessary, it should be performed under reduced pressure.
-
Mild Acidification: Use a mild acid for the final acidification step and perform it at a low temperature.
-
Storage: Store the purified product in a cool, dry place.
-
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Claisen-type Condensation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) or LDA | Strong, non-nucleophilic base to ensure complete enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic and can dissolve the reactants and intermediates. |
| Temperature | 0 °C to room temperature | Low temperature for enolate formation to minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the enolate by atmospheric moisture. |
| Workup | Acidification with dilute HCl at 0 °C | Mild conditions to prevent decarboxylation of the product. |
Step-by-Step General Protocol
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of diethyl succinate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of dilute HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism and Side Reactions
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
"4,6-Dioxo-6-phenylhexanoic acid" stability issues and degradation
Welcome to the technical support guide for 4,6-Dioxo-6-phenylhexanoic acid (CAS 114150-57-1). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile dicarbonyl compound. Here, we address common stability challenges and provide practical troubleshooting advice to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a β,γ-dicarbonyl compound, a structural motif that endows it with significant synthetic utility but also inherent instability. The primary challenges in handling this molecule stem from its susceptibility to decarboxylation and the dynamic nature of its keto-enol tautomerism. Understanding these phenomena is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathway for this compound is thermal decarboxylation. As a β-keto acid, it is prone to losing carbon dioxide upon heating, which leads to the formation of a ketone.[1][2][3][4][5] Additionally, the compound's stability can be compromised by factors such as pH, exposure to light, and the presence of oxidizing agents.
Q2: How does keto-enol tautomerism affect the stability and reactivity of this compound?
A2: this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[6][7] The specific ratio of these tautomers can be influenced by the solvent, temperature, and pH, which in turn can affect the compound's reactivity and spectroscopic properties.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[8] Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation. The use of amber vials or other light-blocking containers is crucial to minimize photolytic degradation.[8]
Q4: Can I dissolve this compound in aqueous solutions?
A4: While this compound is a solid, its solubility in water is limited. Dissolving it in aqueous buffers may be possible, but the stability will be highly dependent on the pH. Both strongly acidic and strongly basic conditions can catalyze degradation. It is advisable to prepare aqueous solutions fresh and use them promptly.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results or Loss of Starting Material
Possible Cause: Degradation of this compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (cool), in a dry environment, and protected from light.
-
Fresh Aliquots: If the stock has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider using a fresh, unopened vial of the compound.
-
Minimize Heat Exposure: During experimental setup, avoid heating solutions containing this compound unless it is a required step of the reaction. If heating is necessary, do so for the minimum time required and at the lowest possible temperature.
-
Inert Atmosphere: When handling the solid or solutions, consider working under an inert atmosphere to minimize contact with oxygen.
Issue 2: Appearance of Unexpected Byproducts in Reaction Mixtures
Possible Cause: Decarboxylation of this compound.
Troubleshooting Steps:
-
Analyze for Decarboxylation Product: The primary degradation product is likely to be 1-phenylpentane-1,3-dione, resulting from the loss of CO2. Use analytical techniques such as LC-MS or NMR to check for the presence of this byproduct.
-
Control Reaction Temperature: Carefully control the temperature of your reaction. If the reaction can be performed at a lower temperature, this will significantly reduce the rate of decarboxylation.
-
pH Control: If working in an aqueous medium, maintain the pH as close to neutral as possible, unless acidic or basic conditions are required for the reaction.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol provides a framework for evaluating the thermal stability of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO, DMF, acetonitrile)
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18)
-
Vials
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials.
-
Keep one vial at room temperature as a control.
-
Place the other vials in a heating block at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At set time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature and allow it to cool to room temperature.
-
Analyze all samples, including the control, by HPLC to determine the percentage of the parent compound remaining.
Data Presentation
| Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 25 (Control) | 24 | >99% |
| 40 | 24 | Data to be filled by user |
| 60 | 8 | Data to be filled by user |
| 80 | 4 | Data to be filled by user |
Visualization of Degradation Pathway
The primary degradation pathway for this compound is decarboxylation, which is facilitated by heat.
Caption: Thermal decarboxylation of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Sources
- 1. 114150-57-1|this compound|BLDpharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound CAS#: 114150-57-1 [m.chemicalbook.com]
- 4. This compound | 114150-57-1 [sigmaaldrich.com]
- 5. 2,6-Dioxo-6-phenylhexanoic acid | C12H12O4 | CID 440107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. 4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Avoiding byproduct formation with "4,6-Dioxo-6-phenylhexanoic acid"
Welcome to the technical support center for 4,6-Dioxo-6-phenylhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile dicarbonyl compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and application, with a focus on minimizing and avoiding the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Understanding the Molecule: Key Structural Features and Reactivity
This compound is a β-keto acid, a class of molecules known for both their synthetic utility and inherent instability under certain conditions. Its structure, featuring a 1,3-dicarbonyl system and a terminal carboxylic acid, presents unique challenges and opportunities in experimental design.
The presence of two carbonyl groups significantly increases the acidity of the methylene protons at the C5 position, making this site a prime target for enolate formation and subsequent reactions. This reactivity is key to many of its applications but also a primary source of potential byproduct formation. Furthermore, the β-keto acid moiety is susceptible to decarboxylation, a critical consideration during synthesis, purification, and storage.
II. Synthetic Pathway Analysis: A Hypothetical Approach
While a specific, detailed synthesis of this compound is not widely published, a plausible and common route involves a multi-step process. A likely approach would be a Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by a Claisen-type condensation with an acetylating agent. This section will use this hypothetical pathway to explore potential pitfalls and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues During Synthesis
Question 1: My Friedel-Crafts acylation of benzene with succinic anhydride is giving a low yield and multiple products. What is going wrong?
Answer: Low yields and the formation of multiple products in a Friedel-Crafts acylation are common issues that often stem from catalyst deactivation, substrate deactivation, or polysubstitution.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of AlCl₃ if possible, or one that has been stored in a desiccator. Clumped or discolored catalyst is a sign of deactivation.[1][2]
-
Substrate Deactivation: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. If your benzene starting material is contaminated with electron-withdrawing impurities, the reaction will be sluggish.[2]
-
Polysubstitution: While the acyl group of the product is deactivating, preventing further acylation of the same ring, it's possible to have side reactions if the reaction conditions are too harsh.[3][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.
-
Verify Reagent Quality: Use high-purity benzene and a fresh, active Lewis acid catalyst.
-
Optimize Catalyst Stoichiometry: Friedel-Crafts acylation often requires more than a stoichiometric amount of the Lewis acid because the product ketone complexes with it.[2]
-
Control Reaction Temperature: Start with literature-reported temperatures for similar reactions and optimize as needed. Excessive heat can lead to side reactions.[2]
-
Question 2: I'm observing self-condensation of my ketone during the Claisen condensation step. How can I favor the desired cross-condensation?
Answer: Self-condensation is a frequent side reaction in Claisen and aldol-type reactions.[5] It occurs when the enolate of your ketone starting material reacts with another molecule of the same ketone instead of the desired electrophile.
-
Causality: This is often a competition of reaction rates. If the rate of self-condensation is comparable to or faster than the desired cross-condensation, a mixture of products will be obtained.
-
Mitigation Strategies:
-
Choice of Base and Reaction Conditions: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can allow for the quantitative formation of the enolate at low temperatures. The electrophile can then be added to the pre-formed enolate, minimizing the opportunity for self-condensation.[5]
-
Order of Addition: Add the ketone to a solution of the base at low temperature to form the enolate, and then slowly add the electrophile to this solution. This keeps the concentration of the neutral ketone low in the presence of the enolate.
-
Category 2: Product Instability and Degradation
Question 3: My final product, this compound, seems to be degrading, and I'm noticing gas evolution. What is happening?
Answer: The most likely degradation pathway for your β-keto acid is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a common reaction for β-keto acids, especially when heated.[6]
-
Mechanism: The decarboxylation proceeds through a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes to the more stable ketone.
-
Preventative Measures:
-
Avoid High Temperatures: During workup, purification, and storage, keep the temperature as low as possible. Concentrate solutions using a rotary evaporator with a low-temperature water bath.
-
pH Control: The rate of decarboxylation is pH-dependent. Acidic conditions can catalyze the reaction. It's often beneficial to handle the compound as its carboxylate salt (at a neutral or slightly basic pH) when possible, as the anion is less prone to decarboxylation.[6]
-
Category 3: Purification Challenges
Question 4: I'm having difficulty purifying the final product. What are the recommended methods?
Answer: Purifying this compound can be challenging due to its multiple functional groups and potential for degradation.
-
Initial Workup:
-
Quenching: After the reaction, the mixture is typically quenched with acid to neutralize the base and protonate the carboxylate. A common issue here is the formation of emulsions, especially after a Friedel-Crafts reaction workup. Pouring the reaction mixture onto a mixture of ice and concentrated HCl can help. If an emulsion persists, adding brine (saturated NaCl solution) can aid in phase separation.[1]
-
Extraction: Use an appropriate organic solvent for extraction. Given the polarity of the molecule, ethyl acetate or a mixture of ethers might be suitable.
-
-
Chromatography:
-
Column Chromatography: Silica gel chromatography is a standard method. However, the acidic nature of silica gel can promote decarboxylation. To mitigate this, you can:
-
Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine, before packing the column.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period.
-
Keep it Cold: If possible, run the chromatography in a cold room.
-
-
-
Crystallization:
-
Crystallization can be an effective purification method if a suitable solvent system is found. This also has the advantage of being a gentler method than chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find one that yields high-purity crystals. A general procedure for crystallizing β-keto acids involves dissolving the crude product in a minimal amount of a solvent in which it is soluble and then adding a solvent in which it is poorly soluble until turbidity is observed. Cooling the mixture can then induce crystallization.
-
Experimental Protocols
Protocol 1: General Procedure for Workup of a Friedel-Crafts Acylation Reaction
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.
Protocol 2: Purification of a β-Keto Acid by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent. For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry and stir for 15 minutes.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TTC).
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure at low temperature.
Visualizing Workflows and Mechanisms
Diagram 1: General Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Diagram 2: Key Side Reactions to Avoid
Caption: Major potential side reactions and degradation pathways.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | Sigma-Aldrich |
| Molecular Weight | 220.22 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | >95% | Key Organics[7] |
References
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]
-
Chemistry Stack Exchange. (2018, January 11). Mechanism for acylation of benzene with succinic anhydride. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
University of Babylon. The Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents.
- Google Patents. Process for preparing 4,6-dihydroxypyrimidine.
-
PubChem. 4-Oxo-6-phenylhexanoic acid. [Link]
- Google Patents. Process for making 4-aminohex-5-enoic acid.
- Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
- Google Patents.
-
PubChem. 2,6-Dioxo-6-phenylhexanoic acid. [Link]
-
ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]
- Google Patents.
Sources
Technical Support Center: Reaction Monitoring for 4,6-Dioxo-6-phenylhexanoic Acid
Welcome to the technical support center dedicated to the synthesis and analysis of 4,6-Dioxo-6-phenylhexanoic acid (CAS: 114150-57-1)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile dicarbonyl compound. Monitoring the progress of reactions involving this molecule is critical for optimizing yield, minimizing impurities, and understanding reaction kinetics.
This document provides in-depth, field-proven insights into the most effective analytical techniques for this purpose. We will explore common challenges and their solutions in a practical, question-and-answer format, moving beyond simple instructions to explain the underlying scientific principles.
Choosing the Right Analytical Tool: A Comparative Overview
Selecting the appropriate technique to monitor your reaction is the first step toward a successful synthesis. This compound, with its distinct phenyl, ketone, and carboxylic acid functional groups, is amenable to several analytical methods. Each has its own strengths and weaknesses.
| Technique | Primary Use Case | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative check of reaction progress. | Fast, inexpensive, requires minimal sample, can be run in parallel. | Low resolution, not quantitative, can be affected by sample matrix. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction components over time. | High resolution and sensitivity, quantitative, automatable. | Slower than TLC, requires method development, more expensive. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and kinetic analysis. | Provides detailed structural information, can monitor multiple species simultaneously.[3] | Lower sensitivity, requires deuterated solvents, expensive instrumentation. |
| Mass Spectrometry (MS) / LC-MS | Identification of products, byproducts, and intermediates. | Extremely sensitive, provides molecular weight information, ideal for complex mixtures.[4][5] | Can be difficult to quantify without standards, expensive instrumentation. |
Troubleshooting & FAQs: From the Lab Bench
Here, we address specific issues you might encounter during your experiments, providing not just solutions, but the reasoning behind them.
Section 1: Thin-Layer Chromatography (TLC)
TLC is the workhorse of the synthetic organic chemistry lab. It provides a quick snapshot of the reaction's state.
Q: I'm trying to monitor my reaction, but the TLC plate is just a long, continuous smear. What's happening?
A: This is a very common issue, often caused by one of the following:
-
Sample Overloading: You've spotted too much of the reaction mixture on the plate. The stationary phase (silica gel) becomes saturated, leading to poor separation and streaking.[6][7]
-
Solution: Dilute your reaction mixture sample (e.g., 10-fold in a solvent like ethyl acetate) before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application.[7]
-
-
High-Boiling Point Solvents: If your reaction is in a solvent like DMF, DMSO, or pyridine, it won't evaporate on the TLC plate. As the mobile phase moves up the plate, it carries this high-boiling solvent along, creating a smear.
-
Solution: After spotting your plate, place it under high vacuum for a few minutes to remove the residual reaction solvent before developing the plate.[8]
-
-
Strongly Acidic/Basic Compounds: The carboxylic acid moiety in this compound can interact strongly with the acidic silica gel, causing tailing.
Q: My starting material and product have very similar Rf values. How can I improve the separation?
A: This indicates that your chosen mobile phase (eluent) is not effectively differentiating between the two compounds.
-
The Causality: Separation on TLC is a balance of a compound's affinity for the stationary phase (silica) and its solubility in the mobile phase. If the Rf values are too close, you need to adjust this balance.
-
Solution Strategy:
-
Change Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For this compound, a common system would be ethyl acetate/hexanes. Try changing the ratio from 30:70 to 20:80 or 40:60 to see how it affects separation.[9]
-
Introduce a Different Solvent: Sometimes, simply changing polarity isn't enough. You need a solvent that offers different interactions (e.g., hydrogen bonding). Try replacing ethyl acetate with acetone or adding a small percentage of methanol to your eluent system.
-
Use a Cospot: On the same lane, spot your starting material, then spot the reaction mixture directly on top of it. If the reaction is complete, you should see a single spot corresponding to the product. If it's a "snowman" shape (two slightly overlapping spots), the reaction is not yet complete.[8]
-
Experimental Protocol: Setting Up a TLC Experiment for Reaction Monitoring
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper. Add your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to a depth of about 0.5 cm, ensuring it's below the origin line of the TLC plate.[9] Cover the chamber and let it saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), cospot (C), and reaction mixture (R).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Withdraw a small aliquot from your reaction vessel using a capillary spotter.
-
In the 'SM' lane, spot the starting material.
-
In the 'R' lane, spot the reaction mixture.
-
In the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top.
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber. Ensure the solvent level is below your origin line.[7] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[9] If spots are not UV-active, use a stain like potassium permanganate or p-anisaldehyde.
-
Interpret: The reaction is complete when the starting material spot in the 'R' lane has disappeared, and a new product spot has appeared. The 'C' lane will help confirm if any remaining spot in 'R' is indeed starting material.
Section 2: High-Performance Liquid Chromatography (HPLC)
For quantitative insights, HPLC is the gold standard. It allows you to precisely measure the consumption of reactants and the formation of products.
Q: My retention times are shifting from one run to the next. What is causing this instability?
A: Consistent retention times are the foundation of reliable HPLC data. Drifting retention times usually point to issues with the mobile phase or the column environment.
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts.
-
The Causality: The equilibrium between the mobile phase and the stationary phase is critical. If one solvent in your mixture evaporates faster than the other (e.g., using dichloromethane, which is highly volatile), the composition changes over time.
-
Solution: Always use freshly prepared mobile phase.[6] Keep your solvent bottles capped. If using a buffer, ensure it is fully dissolved and the pH is stable. The pH should be at least one unit away from the pKa of your analyte to ensure a consistent ionization state.
-
-
Column Temperature: The column temperature is not adequately controlled.
-
Solution: Use a column oven to maintain a constant temperature. Even fluctuations in room temperature can affect retention times.
-
-
Insufficient Column Equilibration: You are not waiting long enough for the column to stabilize after changing the mobile phase or starting a new run.
-
Solution: Before starting your analysis, flush the column with at least 10-20 column volumes of the new mobile phase until you see a stable baseline.
-
Q: I'm seeing broad or tailing peaks for my this compound. How can I improve the peak shape?
A: Poor peak shape compromises resolution and the accuracy of quantification.
-
Secondary Interactions: The carboxylic acid or dicarbonyl moieties can have secondary interactions with the silica backbone of a C18 column.
-
Solution: Add a modifier to your mobile phase. A small amount of acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate free silanol groups on the stationary phase and ensure your analyte is in a single protonation state, reducing tailing.
-
-
Column Contamination or Degradation: The column may be clogged or the stationary phase may be damaged.
-
Solution: Try flushing the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, and then back). If this doesn't work, the column may need to be replaced. Using a guard column can extend the life of your analytical column.
-
-
Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a stronger solvent for solubility, inject the smallest possible volume.
-
Workflow Diagram: General Reaction Monitoring
This diagram illustrates the decision-making process for monitoring a chemical reaction.
Caption: A general workflow for monitoring a chemical reaction.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing structural information throughout the course of a reaction.
Q: The proton (¹H) NMR spectrum is too complex, with overlapping peaks in the aromatic and aliphatic regions. How can I use it to monitor my reaction?
A: While ¹H NMR provides valuable information, peak overlap can be a challenge.
-
Focus on Diagnostic Peaks: You don't need to assign every peak to monitor the reaction. Identify unique, well-resolved signals for your starting material and product that don't overlap with other signals. For example, if a proton adjacent to a reacting functional group experiences a significant chemical shift change, you can track the disappearance of the reactant signal and the appearance of the product signal.
-
Use ¹³C NMR: For this compound, ¹³C NMR is an exceptionally powerful tool.[10]
-
The Causality: The chemical shift range in ¹³C NMR is much wider (~200 ppm) than in ¹H NMR (~12 ppm), leading to far less signal overlap.[11] The carbonyl carbons are particularly diagnostic.
-
Application: The ketone carbons will have characteristic resonances in the 190-210 ppm region, while the carboxylic acid carbon will appear around 160-185 ppm.[12] Any reaction that modifies these groups will cause these signals to disappear and new ones to appear in a different, often predictable, region of the spectrum. This provides a clear and unambiguous way to track the reaction's progress.
-
Q: My reaction is performed in a non-deuterated solvent. Can I still use NMR for monitoring?
A: Yes, but it requires specific techniques.
-
The Problem: Standard NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. Without a deuterium lock, the magnetic field can drift, causing peak positions to vary and lineshapes to be distorted.[3][6]
-
Solutions:
-
Use a Coaxial Insert: You can use a sealed capillary tube containing a deuterated solvent (like D₂O or CDCl₃) placed inside your regular NMR tube. The spectrometer can lock onto the deuterium signal from the insert while the bulk sample remains in the non-deuterated solvent.
-
Solvent Suppression: Modern spectrometers have pulse sequences designed to suppress the large signal from the non-deuterated protonated solvent, allowing you to see the smaller analyte signals more clearly.
-
Unlock and Reference: You can run the experiment "unlocked" and use a known internal standard (e.g., TMS or a stable starting material peak) to reference each spectrum manually. This is less precise but can still provide qualitative information.[6]
-
Troubleshooting Logic Tree: TLC Analysis
This diagram provides a step-by-step guide to troubleshooting common TLC problems.
Caption: A troubleshooting logic tree for common TLC issues.
References
- Wu, X., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques.
- Wu, X., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Luminescence, 39(4).
- Wu, X., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques.
- Perry, R. H., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11455-11462.
-
Dwyer, T. J., & Fillo, J. D. (2015). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education, 92(7), 1243-1247. [Link]
-
Kruve, A. (2021). Identifying reactive intermediates by mass spectrometry. Chemical Science, 12(15), 5392-5405. [Link]
-
Patsnap Eureka. (n.d.). Advanced Spectroscopic Methods for Carbonyl Analysis. Patsnap.[Link]
-
Kruve, A. (2021). Identifying reactive intermediates by mass spectrometry. PubMed Central (PMC) - NIH.[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Bartoszewicz, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. Molecules, 28(9), 3894. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Liverpool. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy. [Link]
-
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"4,6-Dioxo-6-phenylhexanoic acid" handling and storage best practices
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4,6-Dioxo-6-phenylhexanoic acid. It is designed to offer practical, field-proven insights into its handling, storage, and application, ensuring experimental success and safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary characteristics?
This compound is a dicarbonyl compound with the molecular formula C₁₂H₁₂O₄.[1][2] It typically presents as a solid.[1] Its structure, featuring a 1,4-dicarbonyl motif and a terminal carboxylic acid, makes it a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds.
Q2: What are the main safety hazards associated with this compound?
According to available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[3][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[5] As with many dicarbonyl compounds, prolonged exposure to light and air should be avoided to minimize potential degradation.[7] For long-term storage, refrigeration is recommended.
Q4: What is keto-enol tautomerism and how does it affect this compound?
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond).[1][8] For 1,3-dicarbonyls, the enol form can be significantly stabilized by intramolecular hydrogen bonding.[9] While this compound is a 1,4-dicarbonyl, the presence of the two carbonyl groups increases the acidity of the alpha-protons, facilitating enolization. This equilibrium is crucial as the enol tautomer is often the reactive species in many chemical transformations.[1]
Section 2: Experimental Protocols & Workflows
As a 1,4-dicarbonyl compound, this compound is an excellent precursor for the synthesis of five-membered heterocycles via the Paal-Knorr synthesis.[3][5][10] This section provides a representative protocol for the synthesis of a substituted pyrrole.
Protocol: Synthesis of 2-(Carboxymethyl)-5-phenyl-1H-pyrrole
This protocol outlines the reaction of this compound with an amine source to form a pyrrole derivative.
Materials:
-
This compound
-
Ammonium acetate or a primary amine
-
Glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in glacial acetic acid.
-
Addition of Amine: Add an excess (2-3 equivalents) of ammonium acetate (for the synthesis of an N-unsubstituted pyrrole) or a primary amine.
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[11][12][13][14]
Expected Outcome: The cyclization reaction will yield the corresponding pyrrole derivative. The carboxylic acid functionality may be retained, offering a handle for further synthetic modifications.
Below is a diagram illustrating the workflow for this synthesis.
Section 3: Troubleshooting Guide
This guide addresses potential issues that may arise during experimentation with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound is difficult to dissolve. | Inappropriate solvent selection. | Refer to a solvent polarity chart and test solubility in a small scale. For dicarbonyl compounds, polar aprotic solvents like DMF or DMSO can be effective. For reactions, the reaction solvent itself (e.g., glacial acetic acid) should suffice. |
| Compound has degraded. | If the compound has changed in appearance (e.g., discoloration), it may have degraded. Confirm purity by analytical methods like NMR or melting point determination. | |
| Low or no yield in Paal-Knorr synthesis. | Insufficient reaction time or temperature. | Ensure the reaction is heated to a sufficient reflux and monitor by TLC until the starting material is consumed. |
| Decomposition of starting material. | The prolonged heating in acidic conditions can sometimes lead to side reactions. Consider using milder conditions or alternative acid catalysts. | |
| Inefficient workup. | Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure the product (which may be acidic) is in the organic layer. | |
| Presence of multiple products. | Side reactions. | The dicarbonyl functionality can be susceptible to various side reactions. Purification by column chromatography is often necessary to isolate the desired product. |
| Incomplete reaction. | If starting material is still present, extend the reaction time or increase the temperature. | |
| Product decarboxylation. | Although not a β-keto acid, the compound may undergo decarboxylation under harsh thermal conditions. [15][16][17] | Avoid excessive heating during reaction and workup. If decarboxylation is a persistent issue, explore milder reaction conditions. |
Logical Flow for Troubleshooting Low Yield
References
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Paal-Knorr Furan Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Paal–Knorr synthesis. Grokipedia. (n.d.). Retrieved from [Link]
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Why are beta-ketoacids better at decarboxylation than gamma or delta? Chemistry Stack Exchange. (2016, June 18). Retrieved from [Link]
-
Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Homework.Study.com. (n.d.). Retrieved from [Link]
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Why are beta ketoacids instable and easily decarboxylate? : r/chemistry. Reddit. (2025, December 18). Retrieved from [Link]
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Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. (2021, February 5). Retrieved from [Link]
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New derivatives of 6-phenylcomanic acid. ResearchGate. (2025, August 6). Retrieved from [Link]
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2,6-Dioxo-6-phenylhexanoic acid | C12H12O4 | CID 440107. PubChem. (n.d.). Retrieved from [Link]
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Decarboxylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. (2022, June 21). Retrieved from [Link]
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22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
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4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773. PubChem. (n.d.). Retrieved from [Link]
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Synthesis of aromatic heterocycles. ResearchGate. (n.d.). Retrieved from [Link]
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ethyl 4,6-dioxo-6-phenylhexanoate - C14H16O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025, May 20). Retrieved from [Link]
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Synthesis of Saturated N- Heterocycles. Research Collection. (2014, April 4). Retrieved from [Link]
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Vol. 61 No. 7/8 (2025): Synthesis and transformations of heterocycles via pseudocyclic reactions. Chemistry of Heterocyclic Compounds. (2025, November 20). Retrieved from [Link]
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Synthesis of Azonia Aromatic Heterocycles Bearing 6–6–6–5–6 Pentacyclic Core via Intramolecular [4 + 2]-Cycloaddition an. Sathi BHU. (2024, August 31). Retrieved from [Link]
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Reaction of compounds 5 and 6 with hydrazines. ResearchGate. (n.d.). Retrieved from [Link]
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Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. (n.d.). Retrieved from [Link]
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6 new ideas for successful purification of natural products, including Chinese Traditional Medicines. YouTube. (2024, December 6). Retrieved from [Link]
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-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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3-Hydroxy-6-oxo-6-phenylhexanoic acid | C12H14O4 | CID 22024040. PubChem. (n.d.). Retrieved from [Link]
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Hydroxylamine | NH2OH | CID 787. PubChem. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 4,6-Dioxo-6-phenylhexanoic Acid and Other Dicarbonyl Compounds for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, dicarbonyl compounds represent a versatile class of molecules with a wide array of applications, from serving as building blocks in the synthesis of heterocyclic scaffolds to exhibiting potent biological activities. This guide provides an in-depth comparison of 4,6-Dioxo-6-phenylhexanoic acid with other notable dicarbonyl compounds: acetylacetone, 1,3-cyclohexanedione, and the natural product curcumin.
This document is structured to provide not only a comparative overview of their known properties but also to serve as a practical guide for researchers. It outlines detailed experimental protocols to facilitate a direct, evidence-based comparison of their performance in key applications. While acetylacetone, 1,3-cyclohexanedione, and curcumin are well-characterized, this guide also frames a research roadmap for the comprehensive evaluation of this compound, a compound with significant, yet underexplored, potential.
Structural and Physicochemical Properties: The Foundation of Function
The reactivity and biological activity of dicarbonyl compounds are intrinsically linked to their structural features. The arrangement of the two carbonyl groups, the nature of the substituents, and the overall molecular architecture dictate properties such as keto-enol tautomerism, acidity of the α-protons, and steric hindrance.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| This compound | C₁₂H₁₂O₄ | 220.22 | 114150-57-1 | Aryl β-diketone with a terminal carboxylic acid group. The phenyl group influences electronic properties, while the carboxylic acid provides a handle for further functionalization or can influence solubility and biological interactions. | |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 123-54-6 | The simplest β-diketone, known for its high enol content and versatility as a ligand and synthetic precursor.[1][2] | |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 504-02-9 | A cyclic β-diketone with a conformationally restricted structure, impacting its reactivity and enolization.[3][4][5] | |
| Curcumin | C₂₁H₂₀O₆ | 368.38 | 458-37-7 | A natural diarylheptanoid with a β-diketone moiety flanked by two substituted aromatic rings, contributing to its extensive biological activities.[6] |
Keto-Enol Tautomerism: A Dynamic Equilibrium Dictating Reactivity
The equilibrium between the keto and enol tautomers is a hallmark of β-dicarbonyl compounds and profoundly influences their chemical behavior.[7] The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is often the more reactive nucleophile. The position of this equilibrium is sensitive to the solvent, temperature, and substituents.
A comparative analysis of the keto-enol tautomerism of these compounds can be effectively performed using ¹H NMR spectroscopy.[8] The distinct signals for the protons of the keto and enol forms allow for their quantification.
Experimental Protocol: ¹H NMR Analysis of Keto-Enol Tautomerism
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound, acetylacetone, 1,3-cyclohexanedione, and curcumin in different solvents.
Materials:
-
This compound
-
Acetylacetone
-
1,3-Cyclohexanedione
-
Curcumin
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Prepare solutions of each dicarbonyl compound (approx. 10 mg/mL) in both CDCl₃ and DMSO-d₆.
-
Transfer the solutions to separate NMR tubes.
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Identify the characteristic signals for the keto and enol forms of each compound.
-
Integrate the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.
-
Calculate the percentage of the enol form and the equilibrium constant (Keq = [enol]/[keto]).
Expected Outcomes: This experiment will provide quantitative data on the influence of the molecular structure and solvent polarity on the keto-enol equilibrium. It is anticipated that the enol content will be significant for all compounds, particularly in non-polar solvents.
Biological Activity: A Focus on Antioxidant and Enzyme Inhibitory Potential
Many dicarbonyl compounds exhibit significant biological activities, making them attractive candidates for drug development. Curcumin, for instance, is well-known for its antioxidant, anti-inflammatory, and anticancer properties. [6]The β-diketone moiety is often crucial for these activities, participating in metal chelation and scavenging of reactive oxygen species (ROS).
Comparative Antioxidant Activity
The ability to neutralize free radicals is a key therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to evaluate the antioxidant capacity of compounds. [9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To compare the free radical scavenging activity of this compound, acetylacetone, 1,3-cyclohexanedione, and curcumin.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (dissolved in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each compound.
Data Presentation:
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| This compound | To be determined | To be determined |
| Acetylacetone | Literature value/To be determined | Literature value/To be determined |
| 1,3-Cyclohexanedione | Literature value/To be determined | Literature value/To be determined |
| Curcumin | Literature value/To be determined | Literature value/To be determined |
| Ascorbic Acid (Control) | Literature value/To be determined | Literature value/To be determined |
Comparative Enzyme Inhibition
Dicarbonyl compounds can act as enzyme inhibitors through various mechanisms, including metal chelation at the active site or covalent modification of amino acid residues. Tyrosinase, a copper-containing enzyme involved in melanin biosynthesis, is a common target for screening potential inhibitors for applications in cosmetics and medicine.
Experimental Protocol: Tyrosinase Inhibition Assay
Objective: To evaluate and compare the tyrosinase inhibitory activity of the selected dicarbonyl compounds.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid.
-
In a 96-well plate, add the tyrosinase solution and the test compound dilutions.
-
Pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value for each compound.
Stability Considerations: A Critical Parameter for Application
The stability of dicarbonyl compounds can be a limiting factor in their practical application. Curcumin, for example, is known for its poor chemical stability, particularly at neutral and basic pH, which contributes to its low bioavailability. [11]The β-keto acid moiety in this compound also suggests a potential for instability via decarboxylation, especially under thermal stress. [3][4][11][12][13]
A comparative stability study is crucial for evaluating the potential of these compounds in various formulations and applications.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the properties and potential applications of this compound in relation to the well-established dicarbonyl compounds acetylacetone, 1,3-cyclohexanedione, and curcumin. The provided experimental protocols offer a systematic approach to characterizing the keto-enol tautomerism, synthetic reactivity, and biological activities of these compounds.
The unique structural features of this compound, namely the aryl group and the terminal carboxylic acid, suggest a distinct profile of reactivity and biological interactions that warrants thorough investigation. The proposed comparative studies will not only elucidate the specific advantages and disadvantages of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of dicarbonyl compounds. The insights gained from such research will be invaluable for the rational design of novel therapeutics and functional materials.
References
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- Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. (2017). Structural Chemistry, 28(6), 1839-1849.
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- ChemSynthesis. (2025).
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The Untapped Potential of 4,6-Dioxo-6-phenylhexanoic Acid Derivatives: A Comparative Guide to Their Predicted Biological Activity
In the ever-evolving landscape of drug discovery, the identification of novel scaffolds with diverse biological activities is paramount. The 1,3-dicarbonyl motif is a well-established pharmacophore present in a multitude of biologically active compounds, prized for its metal-chelating properties and unique keto-enol tautomerism.[1][2] This guide delves into the therapeutic potential of a specific class of molecules bearing this motif: derivatives of 4,6-Dioxo-6-phenylhexanoic acid. While direct experimental data on this particular scaffold remains limited in publicly accessible literature, by drawing comparisons with structurally related phenyl-β-diketones and phenyl-keto acids, we can construct a predictive framework for their likely biological activities and guide future research.
This document serves as a comparative analysis for researchers, scientists, and drug development professionals, offering insights into the potential antimicrobial, anticancer, and enzyme-inhibitory properties of these promising compounds. We will explore the structure-activity relationships of analogous compounds, provide detailed experimental protocols for their synthesis and evaluation, and present a logical framework for their investigation.
A Comparative Analysis of Predicted Biological Activities
The true value of a molecular scaffold lies in its potential for derivatization and the corresponding modulation of its biological effects. Here, we compare the anticipated activities of this compound derivatives with known data from closely related compound classes.
Enzyme Inhibition: A Prime Therapeutic Target
A compelling avenue for the therapeutic application of this compound derivatives is in the realm of enzyme inhibition. The structural similarity to phenyl-diketo acids (PDKAs) suggests that they could be potent inhibitors of key metabolic enzymes.
Notably, a series of PDKA derivatives have demonstrated potent inhibitory activity against Mycobacterium tuberculosis malate synthase (GlcB), an enzyme crucial for the pathogen's survival on fatty acid carbon sources.[3] This makes GlcB an attractive target for novel anti-tuberculosis agents. The inhibitory potency of these PDKA analogues is highly dependent on the substitution pattern on the phenyl ring, as detailed in Table 1.
Table 1: Comparative Efficacy of Phenyl-Diketo Acid (PDKA) Derivatives as Inhibitors of M. tuberculosis Malate Synthase (GlcB) [3]
| Compound ID | Substitution Pattern on Phenyl Ring | IC50 (µM) against GlcB |
| PDKA-1 | 4-Chloro | 0.02 |
| PDKA-2 | 4-Bromo | 0.03 |
| PDKA-3 | 4-Fluoro | 0.05 |
| PDKA-4 | 3,4-Dichloro | 0.04 |
| PDKA-5 | 2,4-Dichloro | 0.08 |
| PDKA-6 | Unsubstituted | >100 |
| PDKA-7 | 4-Methyl | >100 |
Data compiled from studies on phenyl-diketo acid inhibitors of M. tuberculosis malate synthase.[3]
The data strongly suggests that electron-withdrawing substituents on the phenyl ring are critical for potent inhibition of GlcB. Unsubstituted or electron-donating groups lead to a significant loss of activity. This provides a clear rationale for the initial design of this compound derivatives with halogenated phenyl moieties for screening as potential enzyme inhibitors.
The proposed mechanism of action involves the PDKA scaffold acting as a competitive inhibitor with respect to acetyl-CoA, one of the enzyme's substrates.
Caption: Proposed inhibition of Malate Synthase (GlcB) by phenyl-diketo acid derivatives.
Antimicrobial and Antifungal Potential
The β-diketone moiety is a known pharmacophore in compounds with antimicrobial activity.[4] Azo-derivatives of β-diketones, for instance, have been shown to inhibit the growth of E. coli by down-regulating transcription and translation and inducing oxidative stress.[5] Furthermore, the antimicrobial and antifungal properties of β-diketones can be significantly enhanced upon coordination with metal ions, such as copper(II).[4]
For a systematic evaluation of novel this compound derivatives, a primary screening against a panel of clinically relevant bacteria and fungi is recommended. A comparison of their Minimum Inhibitory Concentrations (MICs) with standard antibiotics would provide a clear measure of their efficacy.
Table 2: Conceptual Framework for Comparative Antimicrobial Screening
| Compound | Derivative Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Lead Compound | Unsubstituted Phenyl | Experimental Value | Experimental Value | Experimental Value |
| Derivative 1 | 4-Chloro Phenyl | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | 3,4-Dichloro Phenyl | Experimental Value | Experimental Value | Experimental Value |
| Derivative 3 | 4-Methoxy Phenyl | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | N/A (Control) | Reference Value | Reference Value | N/A |
| Fluconazole | N/A (Control) | N/A | N/A | Reference Value |
This structured approach will facilitate the identification of structure-activity relationships and guide the optimization of the scaffold for enhanced antimicrobial potency.
Anticancer Activity: An Exploratory Outlook
While more speculative without direct evidence, the potential anticancer activity of this compound derivatives warrants investigation. Phenolic compounds, in general, have been extensively studied for their anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[6][7] The phenyl group of the target scaffold could be modified to include hydroxyl or other functionalities known to contribute to cytotoxic effects.
Initial screening against a panel of human cancer cell lines (e.g., lung, breast, colon) would be the first step in exploring this potential. Subsequent studies could then focus on elucidating the mechanism of action, for example, by investigating the inhibition of specific protein kinases or the induction of apoptosis.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives via Claisen Condensation
The Claisen condensation is a robust method for the formation of β-dicarbonyl compounds. This protocol outlines a general procedure for the synthesis of a this compound derivative.
Materials:
-
Substituted Acetophenone
-
Diethyl succinate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol with gentle heating to form sodium ethoxide.
-
Addition of the Ketone: To the cooled sodium ethoxide solution, add the substituted acetophenone (1.0 eq) dropwise via the dropping funnel. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Claisen Condensation: Add diethyl succinate (1.2 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid, which will precipitate the crude β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester can be subjected to acidic or basic hydrolysis followed by gentle heating to induce decarboxylation and yield the desired this compound derivative.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the acetophenone to form the reactive enolate. Anhydrous conditions are necessary to prevent quenching of the base and the enolate. Acidification is required to protonate the resulting β-dicarbonyl compound, which is often soluble in its enolate form.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Enzyme Inhibition Assay: Malate Synthase (GlcB)
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against M. tuberculosis malate synthase.
Materials:
-
Purified M. tuberculosis Malate Synthase (GlcB)
-
Acetyl-CoA
-
Glyoxylic acid
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing Tris-HCl buffer, glyoxylic acid, and DTNB in a 96-well plate.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the purified GlcB enzyme to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding acetyl-CoA to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance increase is due to the reaction of the free thiol group of Coenzyme A (released upon malate formation) with DTNB to produce 2-nitro-5-thiobenzoate (TNB).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Self-Validating System: The inclusion of positive and negative controls in each assay plate validates the results. A potent known inhibitor should show a low IC50 value, while the DMSO control should exhibit no inhibition, ensuring the reliability of the assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin solution (for viability indication)
-
Incubator
Procedure:
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of microbial growth.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on robust data from analogous phenyl-β-diketones and phenyl-keto acids, we can confidently predict a high likelihood of bioactivity for these compounds, particularly as enzyme inhibitors and antimicrobial agents. The structure-activity relationships identified in related series provide a clear roadmap for the rational design of potent derivatives.
The experimental protocols detailed in this guide offer a solid foundation for the synthesis and comprehensive biological evaluation of this novel class of compounds. Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a wide range of biological targets. The insights gained from such studies will undoubtedly pave the way for the development of new and effective drugs to combat a variety of diseases.
References
-
de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals (Basel), 14(10), 1043. [Link]
-
Deshmukh, R., & Jirole, D. (2013). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library, 5(3), 25-30. [Link]
-
Kandhavelu, M., et al. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences, 66, 133-142. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals (Basel), 14(11), 1189. [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. [Link]
-
Salehi, B., et al. (2019). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules, 24(23), 4277. [Link]
-
Tomić, M., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 20(2), 129. [Link]
-
Stankov, S., et al. (2021). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Antioxidants (Basel), 10(11), 1836. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Validation of 4,6-Dioxo-6-phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific findings are built. This is particularly true for complex molecules like 4,6-Dioxo-6-phenylhexanoic acid, a bifunctional compound with potential applications as a pharmaceutical intermediate. Its dicarbonyl and carboxylic acid moieties present unique challenges in synthesis and purification, making rigorous purity validation an indispensable step.
This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and Potential Impurities
A robust purity validation strategy begins with an understanding of the compound's synthetic origin. A common and logical route to this compound is the Claisen condensation.[1] This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For our target molecule, a plausible pathway would be the reaction of acetophenone with a succinic acid monoester, followed by hydrolysis.
This synthetic route informs our understanding of potential impurities, which can be broadly categorized as:
-
Starting Materials: Unreacted acetophenone and the succinic acid monoester.
-
Byproducts of Condensation: Self-condensation products of acetophenone or the succinic acid monoester.
-
Incomplete Hydrolysis: Residual ester of this compound (e.g., ethyl 4,6-dioxo-6-phenylhexanoate).[2]
-
Side-Reaction Products: Products from competing reactions, which could include other acylated species.
-
Degradation Products: The β-keto acid moiety can be susceptible to decarboxylation under certain conditions.
A comprehensive purity analysis must be capable of separating and identifying these potential contaminants.
A Comparative Analysis of Purity Validation Techniques
No single analytical technique is sufficient to definitively establish the purity of a compound. A multi-pronged approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive assessment.
| Analytical Technique | Principle | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity, excellent for separating complex mixtures, quantitative. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS) for enhanced separation and identification. | Can be difficult to quantify without isotopic standards, fragmentation can be complex. |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, N, S, and O. | Provides the elemental composition, a fundamental measure of purity. | Does not identify specific impurities, requires a relatively pure sample for accurate results. |
Experimental Protocols for Purity Validation
The following protocols are designed to be self-validating, with built-in checks and justifications for the chosen parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[3] For this compound, a reversed-phase method is most appropriate given its moderate polarity.
Rationale for Method Design:
-
Column: A C18 column is chosen for its versatility and ability to retain a wide range of organic molecules.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both polar and non-polar impurities. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[4]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group (around 254 nm) will provide good sensitivity for the parent compound and any aromatic impurities.
Step-by-Step Protocol:
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the sample to be analyzed at the same concentration in the same diluent.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method. The presence of any impurity peaks should be investigated.
-
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information. For purity validation, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for the quantification of impurities against the main component, even without a reference standard for the impurity.[5]
Expected ¹H NMR Signals for this compound:
-
Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.
-
Methylene Protons (adjacent to phenyl C=O): A triplet around δ 3.3 ppm.
-
Methylene Protons (adjacent to other C=O): A triplet around δ 2.9 ppm.
-
Methylene Protons (adjacent to COOH): A triplet around δ 2.6 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically δ > 10 ppm (can exchange with D₂O).
Step-by-Step Protocol for Quantitative ¹H NMR (qNMR):
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
Logical Relationship in NMR-based Purity Assessment:
Caption: Key inputs for accurate quantitative NMR (qNMR) analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M+): m/z = 220.22
-
Key Fragmentation Patterns: The fragmentation of β-keto acids can be complex.[6] Common fragmentation pathways include:
-
Loss of H₂O (m/z = 202)
-
Loss of CO₂ (m/z = 176)
-
Cleavage adjacent to the carbonyl groups.
-
Protocol for LC-MS Analysis:
-
LC Separation: Utilize the HPLC method described previously.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the major peaks to aid in structural elucidation of impurities.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of the target compound and any potential impurities.
-
Analyze the mass spectra of any detected impurities to propose their structures.
-
Elemental Analysis (EA)
Elemental analysis provides the fundamental percentage of carbon, hydrogen, and oxygen in the molecule. The experimentally determined values should be within ±0.4% of the theoretical values for a pure sample.[7]
Theoretical Composition of C₁₂H₁₂O₄:
-
Carbon (C): 65.45%
-
Hydrogen (H): 5.50%
-
Oxygen (O): 29.05%
Protocol for Elemental Analysis:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvents.
-
-
Analysis:
-
Submit the sample to a qualified analytical laboratory for CHN or CHO analysis.
-
-
Data Interpretation:
-
Compare the experimental results to the theoretical values. A significant deviation may indicate the presence of impurities or residual solvent.
-
Conclusion: A Holistic Approach to Purity Validation
The validation of purity for a compound like this compound is a critical exercise in analytical diligence. A single method, while informative, can be misleading. By employing a suite of orthogonal techniques—HPLC for separation and quantification, NMR for structural confirmation and quantification, MS for molecular weight determination and impurity identification, and EA for fundamental compositional analysis—a comprehensive and trustworthy purity profile can be established. This multi-faceted approach ensures the integrity of the material, providing a solid foundation for its use in research and development, ultimately contributing to the advancement of pharmaceutical science.
References
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-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from Novasol Biotech website.[3]
-
Parveen, K., et al. (n.d.). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate.[4]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.[7]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.[5]
- This is a placeholder for a specific NMR d
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from NETZSCH website.[8]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from Intertek website.[9]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from Wikipedia.[1]
- This is a placeholder for a specific synthesis protocol if one were found.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[6]
- This is a placeholder for a specific mass spectrometry d
- This is a placeholder for a specific HPLC d
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
- This is a placeholder for a specific synthesis reaction reference if one were found.
-
ChemSynthesis. (2025, May 20). ethyl 4,6-dioxo-6-phenylhexanoate. Retrieved from ChemSynthesis.[2]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from Chemguide.[10]
- This is a placeholder for a specific HPLC method for keto acids if one were found.
- This is a placeholder for a specific synthesis protocol if one were found.
- This is a placeholder for a specific NMR d
- This is a placeholder for a specific mass spectrometry fragment
- This is a placeholder for a specific Claisen condens
- This is a placeholder for a specific synthesis reaction reference if one were found.
- This is a placeholder for a specific NMR d
- This is a placeholder for a specific mass spectrometry fragment
-
Key Organics. (n.d.). This compound. Retrieved from Key Organics website.[11]
- This is a placeholder for a specific mass spectrometry fragment
- This is a placeholder for a specific NMR d
-
PubChem. (n.d.). 4-Oxo-6-phenylhexanoic acid. Retrieved from PubChem.[12]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. keyorganics.net [keyorganics.net]
- 12. 4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide for the Research Scientist: 4,6-Dioxo-6-phenylhexanoic Acid vs. 6-Phenylhexanoic Acid
This guide presents an in-depth comparative analysis of 4,6-Dioxo-6-phenylhexanoic acid and its structural precursor, 6-phenylhexanoic acid. Tailored for researchers, chemists, and drug development professionals, this document delves into the profound impact of introducing a β-dicarbonyl moiety into the aliphatic chain. We will explore the consequent shifts in physicochemical properties, chemical reactivity, and biological potential, supported by experimental frameworks and mechanistic insights.
Structural and Electronic Divergence: More Than Just Two Oxygens
The fundamental difference between 6-phenylhexanoic acid[1][2][3][4][5][6] and this compound[7][8] is the incorporation of a second ketone at the C4 position, creating a 1,3-dicarbonyl system. This is not a trivial addition; it fundamentally alters the molecule's electronic landscape and three-dimensional conformation. While 6-phenylhexanoic acid is a simple, flexible lipophilic carboxylic acid, the dioxo derivative introduces functionalities that enable keto-enol tautomerism and metal chelation—properties that are cornerstones of many bioactive molecules.[9]
Caption: Structural evolution from a simple fatty acid to a β-diketone.
Comparative Physicochemical Properties
The addition of the polar ketone groups drastically modifies the molecule's physical behavior in solution, which has significant implications for its handling, formulation, and pharmacokinetic profile.
| Property | 6-Phenylhexanoic Acid | This compound | Scientific Rationale for the Difference |
| Molecular Formula | C₁₂H₁₆O₂[1][2][4] | C₁₂H₁₂O₄[10] | Addition of two oxygen atoms as carbonyl groups. |
| Molecular Weight | 192.25 g/mol [1][2][3][4] | 220.22 g/mol [10] | Increased mass from the two additional oxygen atoms. |
| Predicted pKa | ~4.8 (Carboxylic acid) | ~4.3 (Carboxylic acid)~9.5 (Active Methylene) | The methylene protons between the two ketones in the dioxo compound are significantly more acidic due to resonance stabilization of the resulting carbanion across both carbonyls. |
| Predicted XLogP3 | 3.3[2] | 1.3[10] | The two additional polar ketone groups increase hydrophilicity, markedly decreasing the octanol-water partition coefficient and suggesting higher aqueous solubility. |
| Hydrogen Bond Donors | 1 | 1 | Both molecules possess one carboxylic acid proton. |
| Hydrogen Bond Acceptors | 2 | 4 | The dioxo derivative has two additional carbonyl oxygens, increasing its potential for hydrogen bonding interactions with biological targets or solvents. |
Predicted values are computationally derived and serve as a strong basis for experimental design.
Chemical Reactivity and Synthetic Potential
The functional group array dictates the synthetic utility and reaction pathways available to each molecule.
6-Phenylhexanoic Acid
This compound behaves as a typical aliphatic carboxylic acid. Its reactivity is centered on the carboxyl group, which can be readily converted to esters, amides, acid chlorides, or reduced to an alcohol. It primarily serves as a building block to introduce a phenylhexyl moiety.
This compound
The β-dicarbonyl system unlocks a versatile range of chemical transformations not possible for the parent acid.
-
Keto-Enol Tautomerism: The molecule exists in equilibrium with its enol form. This enol is a key intermediate for reactivity and is responsible for its ability to chelate metals.
-
Active Methylene Chemistry: The C5 methylene group is highly acidic. Deprotonation with a mild base generates a stabilized enolate, a potent carbon nucleophile for alkylation and acylation reactions, allowing for further molecular elaboration.
-
Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic synthon for creating five- and six-membered heterocycles. For example, reaction with hydrazine yields pyrazoles, with hydroxylamine yields isoxazoles, and with ureas or amidines yields pyrimidines. This makes it a valuable scaffold for combinatorial library synthesis.
Caption: A visual comparison of primary synthetic pathways.
Biological Activity and Drug Development Insights
The structural differences directly translate to distinct biological hypotheses.
-
6-Phenylhexanoic Acid: This molecule is not typically associated with potent, specific biological activity. However, its structural motif is found in various compounds. For instance, the related 6-aminohexanoic acid is used as a linker to improve peptide stability and bioavailability.[11] Its primary role is as a fragment in drug design, where its lipophilicity can be tuned to optimize pharmacokinetics.
-
This compound: The β-dicarbonyl moiety is a well-established pharmacophore known for its ability to inhibit metalloenzymes. The enolate tautomer can act as a bidentate ligand, chelating the catalytic metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in an enzyme's active site, thereby blocking its function. This mechanism is central to the action of successful drugs like HIV integrase inhibitors. Therefore, this compound is a promising candidate scaffold for developing inhibitors of metalloenzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). Its anti-inflammatory potential could also be explored, as related 6-aryl-4-oxohexanoic acids have shown activity in this area.[12]
Caption: Postulated mechanism of metalloenzyme inhibition via chelation.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following experimental workflows are proposed.
Protocol 1: Synthesis of this compound
Principle: This protocol utilizes a Claisen condensation between an ester enolate and an acid chloride, followed by hydrolysis. This method is chosen for its efficiency in forming the β-dicarbonyl system.
Materials:
-
Meldrum's acid
-
Pyridine
-
4-Chlorobutanoyl chloride
-
Acetophenone
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M and 6M)
Methodology:
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid (1.0 eq) in dichloromethane. Cool to 0 °C and add pyridine (2.2 eq). Add 4-chlorobutanoyl chloride (1.0 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature overnight. Perform an acidic workup to isolate the acylated product.
-
Enolate Formation: In a separate flame-dried flask under N₂, suspend sodium hydride (1.1 eq) in anhydrous THF. Add acetophenone (1.0 eq) dropwise at 0 °C and stir for 30 minutes.
-
Condensation: Add the acylated Meldrum's acid from step 1 to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Hydrolysis and Decarboxylation: Quench the reaction with 1M HCl. Add 6M HCl and heat the mixture to reflux for 4 hours to induce hydrolysis of the intermediate and decarboxylation.
-
Purification: Cool the reaction mixture, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Caption: Workflow for the synthesis of the target dioxo acid.
Protocol 2: Comparative pKa Determination by Potentiometric Titration
Principle: This experiment directly measures the acidity of the ionizable protons in each molecule, providing empirical data to support the computational predictions.
Materials:
-
6-Phenylhexanoic acid
-
This compound
-
Standardized 0.1 M NaOH solution
-
Deionized water, ethanol (or a suitable co-solvent for the dioxo acid if solubility is low)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Methodology:
-
Sample Preparation: Accurately weigh ~0.1 mmol of each acid into separate beakers. Dissolve in a fixed volume (e.g., 50 mL) of deionized water (or a water/ethanol mixture).
-
Titration: Place the beaker on a stir plate and immerse the pH electrode. Record the initial pH.
-
Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration well past the equivalence point, identified by a sharp increase in pH. For this compound, a second, less sharp equivalence point may be observable at a higher pH corresponding to the deprotonation of the active methylene.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point. The first derivative of the plot (ΔpH/ΔV) can be used to accurately determine the equivalence point(s).
Conclusion and Future Directions
The transformation from 6-phenylhexanoic acid to this compound is a textbook example of strategic functionalization. The introduction of a β-dicarbonyl moiety converts a simple lipophilic spacer into a versatile chemical scaffold with significant potential in medicinal chemistry. Its increased polarity, unique reactivity, and inherent ability to chelate metal ions make it a far more compelling starting point for drug discovery campaigns, particularly those targeting metalloenzymes. Future research should focus on synthesizing a library of derivatives based on the this compound core and screening them for inhibitory activity against a panel of relevant metalloenzymes to validate the hypotheses presented in this guide.
References
- Cheméo. (n.d.). Chemical Properties of 6-Phenylhexanoic acid (CAS 5581-75-9).
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- Sigma-Aldrich. (n.d.). 6-Phenylhexanoic acid.
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- BenchChem. (2025). A Comparative Analysis of 3-Phenylhexanoic Acid and 6-Phenylhexanoic Acid for Researchers.
- Hellsberg, L., et al. (1987). Aryl-substituted carboxylic acids. 1. Synthesis and antiinflammatory activity of some 4-aryl-4-oxobutanoic acids and related compounds. Journal of Medicinal Chemistry, 30(7), 1157-1163.
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- ResearchGate. (n.d.). 1,2-Dicarbonyl or monocarbonyl compounds directly serve as surrogates for diazo compounds in Mo-catalyzed deoxygenative cyclopropanation reactions.
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- ChemSynthesis. (n.d.). ethyl 4,6-dioxo-6-phenylhexanoate.
- Amato, A. (2019). A Quick Comparison of Experimental Results.
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- Li, R., et al. (2013). Promising Curcumin-Based Drug Design: Mono-Carbonyl Analogues of Curcumin (MACs). Current Pharmaceutical Design, 19(21), 3844-3870.
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- Spectrum Chemical. (n.d.). CAS Number 5581-75-9 | 6-Phenylhexanoic Acid.
- ResearchGate. (n.d.). Comparison of Differences of α-Dicarbonyl Compounds between Naturally Matured and Artificially Heated Acacia Honey.
- National Center for Biotechnology Information. (2017). Food-derived 1,2-dicarbonyl compounds and their role in diseases.
- I. T. W. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825.
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- ResearchGate. (n.d.). Identification and quantification of α-dicarbonyl compounds produced in different sugar-amino acid Maillard reaction model systems.
- Al-Omar, M. A., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.
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- FooDB. (2011). Showing Compound 6-Hydroxyhexanoic acid (FDB029184).
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A Spectroscopic Guide to the Isomers of 4,6-Dioxo-6-phenylhexanoic acid: Unraveling Structural and Tautomeric Complexity
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Subtle differences in isomeric forms can lead to profound variations in biological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of "4,6-Dioxo-6-phenylhexanoic acid" and its key structural isomers. As a molecule possessing multiple reactive functional groups, its isomeric landscape is rich and presents a compelling case study for the application of modern spectroscopic techniques.
This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how to differentiate and characterize complex organic molecules. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related compounds.
The Isomeric Landscape: Beyond Simple Connectivity
"this compound" (a β,δ-diketo acid) can exist in several isomeric forms, each with a unique arrangement of its constituent atoms. For the purpose of this guide, we will focus on the comparison of the parent molecule with two of its structural isomers: "2,6-Dioxo-6-phenylhexanoic acid" (an α,δ-diketo acid) and "2,5-Dioxo-6-phenylhexanoic acid" (an α,γ-diketo acid). A critical aspect of the spectroscopic analysis of these molecules, particularly those with a 1,3-dicarbonyl moiety, is the phenomenon of keto-enol tautomerism. This equilibrium between a ketone and an enol form is highly dependent on the solvent and molecular structure, leading to distinct spectroscopic signatures.[1][2]
Figure 1: A conceptual diagram illustrating the relationship between the structural isomers of dioxo-phenylhexanoic acid and the tautomeric forms of the 4,6-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the three isomers are expected to show significant differences, particularly in the chemical shifts and coupling patterns of the aliphatic chain protons. The presence of keto-enol tautomerism will be evident by the appearance of distinct sets of signals for the keto and enol forms, with their integration values reflecting the equilibrium position in a given solvent.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Diketo Form of the Isomers in CDCl₃
| Proton Position | This compound | 2,6-Dioxo-6-phenylhexanoic acid | 2,5-Dioxo-6-phenylhexanoic acid | Rationale for Differences |
| Phenyl (Ar-H) | 7.4-8.0 | 7.4-8.0 | 7.2-7.8 | The electronic environment of the phenyl ring is similar in the 4,6- and 2,6-isomers due to the benzoyl group. In the 2,5-isomer, the phenyl is further from the electron-withdrawing carboxylic acid. |
| Methylene adjacent to Phenyl (e.g., -CH₂-Ph) | ~3.0 (at C5) | ~3.2 (at C5) | ~3.7 (at C6) | The chemical shift of the methylene group adjacent to the phenyl ring will vary based on its proximity to the carbonyl groups. |
| Methylene/Methine in chain | 2.5-3.5 | 2.8-3.8 | 2.9-4.0 | The protons on the aliphatic chain will exhibit complex splitting patterns and their chemical shifts will be highly dependent on the positions of the adjacent carbonyl groups. The α-protons to the carbonyls will be the most deshielded. |
| Carboxylic Acid (-COOH) | 10-12 | 10-12 | 10-12 | The carboxylic acid proton is typically a broad singlet in a downfield region. |
Keto-Enol Tautomerism in ¹H NMR: For "this compound," the presence of the 1,3-dicarbonyl system will lead to a keto-enol equilibrium. In the enol form, a new olefinic proton signal will appear around 5.5-6.5 ppm, and the enolic hydroxyl proton will be observed as a broad signal, often in the 12-16 ppm range due to intramolecular hydrogen bonding. The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium constant (Keq) in different solvents.[3][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide definitive evidence for the positions of the carbonyl groups. The chemical shifts of the carbonyl carbons are highly characteristic.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Diketo Form of the Isomers in CDCl₃
| Carbon Position | This compound | 2,6-Dioxo-6-phenylhexanoic acid | 2,5-Dioxo-6-phenylhexanoic acid | Rationale for Differences |
| Phenyl (Ar-C) | 128-137 | 128-137 | 127-140 | The substitution pattern on the aromatic ring is the primary determinant of these chemical shifts. |
| Carbonyl (C=O) | ~198 (C6), ~205 (C4) | ~198 (C6), ~195 (C2) | ~208 (C5), ~195 (C2) | The chemical shifts of the ketone carbonyls are distinct from the carboxylic acid carbonyl. Their specific locations differentiate the isomers. |
| Carboxylic Acid (COOH) | ~175 | ~170 | ~170 | The carboxylic acid carbonyl is typically found in this upfield region compared to ketone carbonyls. |
| Aliphatic Carbons | 30-50 | 30-50 | 30-55 | The chemical shifts of the methylene and methine carbons in the chain will vary based on their proximity to the electron-withdrawing carbonyl and phenyl groups. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorptions for these isomers will be from the carbonyl groups and the carboxylic acid.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for the Isomers
| Functional Group | This compound | 2,6-Dioxo-6-phenylhexanoic acid | 2,5-Dioxo-6-phenylhexanoic acid | Key Differentiating Features |
| C=O (Ketone) | ~1715, ~1685 (benzoyl) | ~1720, ~1685 (benzoyl) | ~1715 (aliphatic), ~1725 (α-keto) | The exact positions of the carbonyl stretches can be influenced by conjugation and the electronic environment. The benzoyl ketone will have a lower frequency. The α-keto acid in the 2,6- and 2,5-isomers may show a higher frequency carbonyl stretch. |
| C=O (Carboxylic Acid) | ~1700 | ~1700 | ~1700 | The carboxylic acid carbonyl stretch is often broad and may overlap with the ketone stretches. |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. |
| C=C (Enol) | ~1640 | - | - | The presence of an enol tautomer in the 4,6-isomer will give rise to a C=C stretching vibration. |
| O-H (Enol) | ~3400 (broad) | - | - | The enol O-H stretch will be a broad band, distinct from the carboxylic acid O-H. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
All three isomers have the same molecular formula (C₁₂H₁₂O₄) and therefore the same nominal molecular weight of 220 g/mol . The differentiation will rely on the analysis of their fragmentation patterns in techniques like Electron Ionization (EI-MS).
Table 4: Predicted Key Fragment Ions (m/z) in EI-MS
| Isomer | Key Fragments | Fragmentation Rationale |
| This compound | 105 (base peak) | α-cleavage of the benzoyl group to form the stable benzoyl cation ([C₆H₅CO]⁺). |
| 120 | McLafferty rearrangement involving the γ-hydrogen and the C4-carbonyl. | |
| M-18 (202) | Loss of water from the carboxylic acid. | |
| M-45 (175) | Loss of the carboxyl group. | |
| 2,6-Dioxo-6-phenylhexanoic acid | 105 (base peak) | α-cleavage of the benzoyl group. |
| M-45 (175) | Loss of the carboxyl group. | |
| 91 | Loss of the benzoyl group and subsequent rearrangement to form the tropylium ion. | |
| 2,5-Dioxo-6-phenylhexanoic acid | 105 | Cleavage between C5 and C6 to form the benzoyl cation. |
| 91 | Formation of the tropylium ion. | |
| M-45 (175) | Loss of the carboxyl group. | |
| 77 | Phenyl cation. |
Experimental Protocols
To obtain the data for this comparative analysis, the following experimental workflows are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it will influence the keto-enol equilibrium.[1]
-
IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution-phase spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.
-
Mass Spectrometry: For GC-MS analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol). For direct infusion, prepare a dilute solution in a suitable solvent compatible with the ionization source (e.g., methanol for ESI).
Figure 2: A generalized workflow for the spectroscopic analysis and comparison of the isomers.
Conclusion
The spectroscopic differentiation of "this compound" and its structural isomers is a multifaceted challenge that can be effectively addressed through a combination of NMR, IR, and MS techniques. ¹³C NMR provides the most direct evidence for the positions of the carbonyl groups, while ¹H NMR offers detailed insights into the proton environment and the dynamics of keto-enol tautomerism. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups, and mass spectrometry provides crucial information on molecular weight and fragmentation pathways. By carefully analyzing the data from each of these techniques, researchers can confidently elucidate the structures of these and other complex organic molecules, a critical step in the advancement of drug discovery and development.
References
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JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-6-phenylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dioxo-6-phenylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dioxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Guide to Solvent System Efficacy for 4,6-Dioxo-6-phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,6-Dioxo-6-phenylhexanoic Acid: A Molecule of Interest
This compound (CAS No. 114150-57-1) is a dicarbonyl compound with a molecular formula of C₁₂H₁₂O₄.[1][2] Its structure, featuring a phenyl ring, a carboxylic acid moiety, and two ketone functionalities, suggests a range of potential applications in chemical synthesis and pharmaceutical development. The presence of both polar (carboxylic acid, ketones) and non-polar (phenyl ring, aliphatic chain) regions imparts an amphiphilic character to the molecule, making solvent selection a critical parameter for its solubility, stability, and reactivity.
The efficacy of this compound in any application is intrinsically linked to its behavior in solution. Solvent properties such as polarity, proticity, and hydrogen bonding capacity can significantly influence its keto-enol tautomerism, a key determinant of its reactivity profile.[3][4][5]
The Crucial Role of Solvent Selection: A Theoretical Framework
The chemical behavior of 1,3-dicarbonyl compounds like this compound is heavily influenced by the equilibrium between their keto and enol tautomers.[6] The choice of solvent can shift this equilibrium, thereby altering the compound's reactivity and efficacy.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with both the keto and enol forms. They can stabilize the polar keto form and also facilitate proton transfer, which can be crucial for certain reactions. However, strong hydrogen bonding with the solvent may disrupt intramolecular hydrogen bonding in the enol form.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dipole moments and can solvate polar molecules effectively. They are hydrogen bond acceptors but not donors. In such solvents, the enol form may be favored due to the stability conferred by intramolecular hydrogen bonding.[4]
-
Non-polar Solvents (e.g., hexane, toluene, dichloromethane): In these solvents, the less polar enol tautomer, stabilized by intramolecular hydrogen bonding, is often the predominant species.[7]
The interplay of these factors dictates not only the solubility but also the reaction kinetics and mechanistic pathways involving this compound.
Experimental Determination of Solubility and Efficacy
Given the limited specific data for this compound, an empirical approach to determine its optimal solvent system is necessary. The following protocols provide a standardized methodology for this evaluation.
Protocol for Determining Equilibrium Solubility
This protocol is based on the isothermal shake-flask method, a reliable technique for measuring the thermodynamic solubility of a compound.[8][9]
Objective: To determine the saturation solubility of this compound in a range of solvents at a controlled temperature.
Materials:
-
This compound (solid, purity >95%)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, toluene, hexane)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with standards of known concentrations should be prepared beforehand.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Data Presentation: Comparative Solubility Profile
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent System | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL at 25°C) | Observations |
| Hexane | 0.1 | 1.89 | Expected to be low | |
| Toluene | 2.4 | 2.38 | ||
| Dichloromethane | 3.1 | 9.08 | ||
| Acetone | 5.1 | 20.7 | Expected to show good solubility[10] | |
| Acetonitrile | 5.8 | 37.5 | ||
| Ethanol | 4.3 | 24.5 | ||
| Methanol | 5.1 | 32.7 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Expected to be a good solvent[11] | |
| Water | 10.2 | 80.1 | Solubility may be pH-dependent |
Note: Polarity Index and Dielectric Constant values are approximate and for reference.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the equilibrium solubility of this compound.
Comparative Analysis with Alternative Compounds
While direct alternatives will depend on the specific application, other keto acids and dicarbonyl compounds can be considered for comparison.
-
Levulinic acid: A simpler γ-keto acid that is highly soluble in water and polar organic solvents.
-
Phenylpyruvic acid: An α-keto acid with a phenyl group, which has been studied in various solvent systems.[12]
-
1,3-Diphenyl-1,3-propanedione: A 1,3-diketone whose keto-enol tautomerism has been extensively studied in different solvents.[13]
The experimental protocols outlined in this guide can be applied to these and other alternative compounds to generate a comprehensive comparative dataset.
Conclusion and Future Directions
The efficacy of this compound is fundamentally tied to the solvent system in which it is employed. This guide provides a robust framework for researchers to systematically evaluate its solubility and, by extension, its potential efficacy in various solvents. By understanding the principles of keto-enol tautomerism and applying the detailed experimental protocols herein, scientists can unlock the full potential of this promising molecule. Future research should focus on generating and publishing specific solubility and reactivity data for this compound to build a comprehensive public knowledge base.
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Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
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Tautomerism. (n.d.). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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Sanderson, J. R., & Taylor, R. J. (2019). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Chemical Science, 10(40), 9308–9315. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Sadowski, J., & Schärfer, C. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(7), 3937–3949. [Link]
- Baka, E., Comer, J., & Takács-Novák, K. (2008). A new method for the determination of the solubility of drugs in buffer solutions and human intestinal fluids. Pharmaceutical Research, 25(10), 2373–2381.
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openlectures sg. (2013, September 22). 03 Solubility of Carbonyl Compounds [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Zhou, J., & Wang, X. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Biotechnology Advances, 47, 107706. [Link]
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The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-Oxo-6-phenylhexanoic acid. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved from [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26035–26046. [Link]
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ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dioxo-6-phenylhexanoic acid. Retrieved from [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]
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MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative analysis of the chemical and biochemical synthesis of keto acids. Retrieved from [Link]
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The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-Oxo-6-phenylhexanoic acid. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dioxo-6-phenylhexanoic Acid
As a Senior Application Scientist, it is my experience that the final step of any experiment—the proper disposal of waste—is as critical as the procedure itself. Mishandling chemical waste not only poses immediate safety risks but can also have long-term environmental consequences. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4,6-Dioxo-6-phenylhexanoic acid (CAS No. 114150-57-1), designed for researchers and professionals in laboratory settings. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is a solid organic compound with the following key characteristics:
| Property | Value | Source |
| CAS Number | 114150-57-1 | [1] |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Physical Form | Solid | |
| Hazard Codes | H302, H312, H332 | |
| Signal Word | Warning | |
| GHS Pictograms | GHS07 (Exclamation Mark) |
The hazard codes indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled . The GHS07 pictogram reinforces that it is an irritant. This profile dictates that the compound must be handled as hazardous waste and must not be disposed of via standard laboratory drains or in regular trash[2][3]. The primary disposal directive, as indicated by precautionary statement P501, is to "Dispose of contents/container to an approved waste disposal plant"[4].
Immediate Safety and Handling Precautions
Adherence to proper personal protective equipment (PPE) is the first line of defense against exposure. The causality is simple: creating a barrier between the researcher and the hazardous material prevents accidental contact.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or perforations before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: For operations that may generate dust (e.g., weighing, spill cleanup), a NIOSH-approved respirator is recommended. All handling of the solid material should ideally be performed within a certified chemical fume hood to minimize inhalation risk[3].
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste. The core principle is waste segregation to prevent dangerous reactions and to ensure compliant disposal.
Proper segregation is critical because mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances. This compound, as an organic acid, must be segregated from bases, oxidizing agents, and reducing agents[6].
-
Action: Designate a specific, compatible waste container for this compound and any materials contaminated with it.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is leak-proof and has a secure, tight-fitting lid[6].
-
Labeling: The container must be clearly labeled as "Hazardous Waste"[2]. The label must also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date when waste was first added to the container.
-
All forms of waste—whether solid, in solution, or as contaminated labware—must be collected.
-
Solid Waste: Collect surplus or unwanted solid this compound directly into the designated hazardous waste container.
-
Solutions: If the compound is in a solvent, collect it in a container designated for halogenated or non-halogenated organic waste, as appropriate for the solvent used. Do not mix different solvent waste streams unless your institution’s EHS guidelines permit it.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, or pipette tips, must be placed in the solid hazardous waste container.
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material. Avoid creating dust[7].
-
Absorption: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a universal binder[5][6].
-
Collection: Place all contaminated absorbent material into the designated hazardous waste container[5][7].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste containers must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
-
Location: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials[4]. The storage location should be a designated satellite accumulation area.
-
Container Integrity: Keep the container closed at all times except when adding waste[2][7]. Do not overfill the container; a headspace of at least 10% is recommended to allow for expansion[8].
The ultimate disposal of this compound must be handled by professionals.
-
Action: Arrange for the collection of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor[7].
-
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste[7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][3][5]. Incineration at a permitted facility is a common disposal method for organic compounds[9].
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste[2][7].
Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagrams illustrate the logical flow for handling and disposing of this compound waste.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for spill response involving this compound.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
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Chemical Waste Guidelines . Kansas State University. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Chemical Waste Management . University of Texas at Austin Environmental Health and Safety. [Link]
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Safe Storage and Disposal of Chemicals in a Lab . Tion. [Link]
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A Researcher's Guide to the Safe Handling of 4,6-Dioxo-6-phenylhexanoic Acid
An In-Depth Technical Guide for Laboratory Professionals
As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4,6-Dioxo-6-phenylhexanoic acid. Our commitment to your safety extends beyond the product, ensuring you are equipped with the knowledge for secure and effective research. This document is structured to provide a comprehensive understanding of the risks and the necessary precautions for handling this specific chemical compound.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid organic compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to minimize exposure.
Mandatory Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical when handling this compound, particularly in its solid, powdered form which can be easily inhaled. The following PPE is mandatory and should be donned before entering the designated handling area.
Caption: Mandatory PPE for handling this compound.
Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is paramount to ensuring safety. The following steps provide a framework for handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to mitigate inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
2. Weighing and Transferring the Solid Compound:
-
Don the complete PPE ensemble as detailed above.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Perform all transfers of the solid material within the fume hood.
-
Handle the compound gently to avoid generating dust.
-
Close the container tightly immediately after use.
3. Dissolving the Compound:
-
Add the solid this compound to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the solution covered to the extent possible to prevent the release of any vapors.
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure, immediate and appropriate action is crucial. The following diagram outlines the initial steps to be taken.
Caption: Immediate first aid for exposure to this compound.
Spill Management and Waste Disposal
A proactive plan for spill cleanup and waste disposal is a cornerstone of laboratory safety.
Spill Cleanup for Solid this compound:
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Don Appropriate PPE: This includes respiratory protection.
-
Contain the Spill: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or a commercial acid neutralizer.[4]
-
Absorb and Collect: Once neutralized, use an inert absorbent material like vermiculite or sand to collect the residue.[4][5] Work from the outside of the spill inwards to prevent spreading.[4][5]
-
Package for Disposal: Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Aqueous solutions of organic acids may require neutralization to a pH between 5 and 9 before disposal, depending on local regulations.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[7]
-
Never dispose of this compound down the drain without proper neutralization and authorization.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
-
GHS Hazard Statements. Wikipedia. [Link]
-
GHS Precautionary Statements. Wikipedia. [Link]
-
GHS Hazard Statements - List, Codes & Implementation. BradyID.com. [Link]
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List of GHS Hazard and Precautionary Statements. Chem-Space. [Link]
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Organic Acid Standard Operating Procedure. Washington State University. [Link]
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Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]
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Precautionary statements. In force from 17 October 2020. MSDS Europe. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
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Personal Protective Equipment. University of South Carolina Environmental Health & Safety. [Link]
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Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]
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GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
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SPILLS. Smith College Research and Instruction Safety. [Link]
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Annex 3 Codification of hazard statements, codification and use of precautionary statements and examples of precautionary pictograms. UNECE. [Link]
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Organic-Acids_SOP_Template.docx. Washington State University. [Link]
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Lists of GHS Precautionary Statement and P Code. ChemSafetyPro.COM. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Personal Protection Equipment. University at Albany. [Link]
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Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
